T-1095
Beschreibung
inhibits sodium-glucose cotransporters; structure in first source
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCIERBDJYIQT-PRDVQWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209746-59-8 | |
| Record name | T-1095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-1095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
T-1095: A Comprehensive Technical Guide to its Mechanism of Action in Renal Glucose Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095 is a pioneering, orally active inhibitor of the sodium-glucose cotransporters (SGLTs), representing a significant advancement in the exploration of renal glucose transport modulation for the management of hyperglycemia. A derivative of the natural SGLT inhibitor phlorizin, this compound overcomes the limitations of its predecessor, notably by being orally bioavailable.[1] In vivo, this compound is metabolized to its active form, T-1095A, which competitively inhibits both SGLT1 and SGLT2.[2] This inhibition effectively reduces the reabsorption of glucose from the glomerular filtrate in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its effects on renal glucose reabsorption, and presenting key quantitative data and experimental methodologies.
Mechanism of Action: Inhibition of Renal SGLTs
The primary mechanism of action of this compound lies in the inhibition of sodium-glucose cotransporters located in the proximal tubules of the kidneys.[1] Glucose in the blood is freely filtered by the glomerulus and subsequently reabsorbed back into circulation. This reabsorption is primarily mediated by two key transporters: SGLT2, located in the S1 and S2 segments of the proximal tubule, and SGLT1, found in the S3 segment. SGLT2 is a low-affinity, high-capacity transporter responsible for the majority of glucose reabsorption, while SGLT1 is a high-affinity, low-capacity transporter that reabsorbs the remaining filtered glucose.
This compound, through its active metabolite T-1095A, competitively inhibits both of these transporters.[2] By blocking SGLT1 and SGLT2, T-1095A effectively reduces the transport maximum for glucose in the kidneys, leading to dose-dependent glucosuria.[4][5] This action is independent of insulin (B600854) secretion, providing a novel therapeutic avenue for managing hyperglycemia.[4]
Below is a diagram illustrating the signaling pathway of renal glucose reabsorption and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound and its effects on various physiological parameters have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Species | IC50 (µM) | Reference |
| This compound | SGLT1 | Human | 22.8 | [2] |
| This compound | SGLT2 | Human | 2.3 | [2] |
Table 2: Effects of Single Oral Administration of this compound in db/db Mice
| Dose (mg/kg) | Maximum Blood Glucose Reduction (%) | Urinary Glucose Excretion (mg/5h) | Reference |
| 10 | Not significant | Dose-dependent increase | [6] |
| 30 | Significant | Dose-dependent increase | [6] |
| 100 | Sustained decrease for 5h | Dose-dependent increase | [6] |
Table 3: Effects of Chronic Administration of this compound in STZ-Induced Diabetic Rats (4 weeks)
| Treatment | Blood Glucose (mg/dL) | HbA1c (%) | Reference |
| Control (STZ) | Elevated | Elevated | [3][7] |
| 0.03% this compound in diet | Improved | Dose-dependently decreased | [3][7] |
| 0.1% this compound in diet | Improved | Dose-dependently decreased | [3][7] |
Table 4: Pharmacokinetic Parameters of T-1095A in Dogs after Oral Administration of this compound
| This compound Dose (mg/kg) | Plasma T-1095A Concentration (ng/mL) during OGTT | Reduction in Estimated TmG (%) | Reference |
| 3 | 33.3 - 69.1 | ~50 | [5] |
| 10 | 60.2 - 483.1 | 53.3 - 88.8 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro SGLT Inhibition Assay
This assay determines the inhibitory potency of this compound on SGLT1 and SGLT2. A common method involves the use of a fluorescent glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), in a cell line endogenously expressing the transporters, like the human kidney cell line HK-2.[8][9]
Protocol Outline:
-
Cell Culture: HK-2 cells are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are washed with a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake).
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Glucose Uptake: 2-NBDG is added to initiate the uptake reaction.
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.
-
Detection: The fluorescence of the cell lysate is measured to quantify the amount of 2-NBDG taken up by the cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Renal Brush Border Membrane Vesicle (BBMV) Glucose Transport Assay
This ex vivo assay directly measures glucose transport in vesicles prepared from the apical membrane of renal proximal tubule cells.
Protocol for BBMV Preparation:
-
Tissue Harvest: Kidneys are excised from the animal model (e.g., rats).
-
Cortex Dissection: The renal cortex is dissected and homogenized in a buffer containing mannitol (B672) and EGTA.
-
Magnesium Precipitation: Divalent magnesium chloride is added to selectively precipitate non-brush border membranes.
-
Differential Centrifugation: A series of centrifugation steps are performed to isolate the supernatant containing the brush border membranes.
-
Vesicle Formation: The final pellet, rich in brush border membranes, is resuspended to form vesicles.
Protocol for Glucose Transport Assay:
-
Vesicle Loading: The BBMVs are pre-loaded with a specific buffer.
-
Uptake Initiation: The transport reaction is initiated by mixing the vesicles with a buffer containing radiolabeled D-glucose (e.g., ¹⁴C-D-glucose) and either sodium (to measure SGLT-mediated transport) or another cation like potassium (as a control). The effect of this compound is assessed by including it in the incubation medium.
-
Uptake Termination: After a defined time, the transport is stopped by adding an ice-cold stop solution.
-
Filtration: The mixture is rapidly filtered to separate the vesicles from the external medium.
-
Quantification: The radioactivity retained on the filter is measured to determine the amount of glucose transported into the vesicles.
In Vivo Animal Models and Oral Glucose Tolerance Test (OGTT)
To assess the antihyperglycemic effects of this compound in a physiological context, diabetic animal models are widely used. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a common model for Type 1 diabetes.
Protocol for STZ-Induced Diabetes:
-
Induction: Rats are administered a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in a citrate (B86180) buffer.[10]
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[10]
Protocol for Oral Glucose Tolerance Test (OGTT):
-
Fasting: Diabetic rats are fasted overnight (e.g., 12-16 hours).[1]
-
Drug Administration: this compound or vehicle is administered orally at a specific time before the glucose challenge.
-
Baseline Blood Sample: A blood sample is taken to measure the baseline glucose level.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.[1]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Metabolism and Pharmacokinetics
This compound is a prodrug that is absorbed after oral administration and then metabolized to its active form, T-1095A.[2] This metabolic conversion is crucial for its therapeutic effect, as T-1095A is a more potent SGLT inhibitor than the parent compound.[4] Pharmacokinetic studies in dogs have shown that oral administration of this compound leads to detectable plasma concentrations of T-1095A, which correlate with a reduction in the renal threshold for glucose excretion.[5]
Conclusion
This compound stands as a significant early development in the class of SGLT inhibitors. Its mechanism of action, centered on the inhibition of renal glucose reabsorption via SGLT1 and SGLT2, has been robustly demonstrated through a combination of in vitro, ex vivo, and in vivo studies. The quantitative data on its inhibitory potency and its efficacy in animal models of diabetes underscore its potential as a therapeutic agent for hyperglycemia. The experimental protocols detailed herein provide a framework for the continued investigation and development of SGLT inhibitors as a cornerstone of diabetes management.
References
- 1. e-jarb.org [e-jarb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sugar transport by brush border membrane vesicles isolated from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term treatment with the Na+-glucose cotransporter inhibitor this compound causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
T-1095: A Comprehensive Technical Guide to its Mechanism of Action in Renal Glucose Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095 is a pioneering, orally active inhibitor of the sodium-glucose cotransporters (SGLTs), representing a significant advancement in the exploration of renal glucose transport modulation for the management of hyperglycemia. A derivative of the natural SGLT inhibitor phlorizin, this compound overcomes the limitations of its predecessor, notably by being orally bioavailable.[1] In vivo, this compound is metabolized to its active form, T-1095A, which competitively inhibits both SGLT1 and SGLT2.[2] This inhibition effectively reduces the reabsorption of glucose from the glomerular filtrate in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its effects on renal glucose reabsorption, and presenting key quantitative data and experimental methodologies.
Mechanism of Action: Inhibition of Renal SGLTs
The primary mechanism of action of this compound lies in the inhibition of sodium-glucose cotransporters located in the proximal tubules of the kidneys.[1] Glucose in the blood is freely filtered by the glomerulus and subsequently reabsorbed back into circulation. This reabsorption is primarily mediated by two key transporters: SGLT2, located in the S1 and S2 segments of the proximal tubule, and SGLT1, found in the S3 segment. SGLT2 is a low-affinity, high-capacity transporter responsible for the majority of glucose reabsorption, while SGLT1 is a high-affinity, low-capacity transporter that reabsorbs the remaining filtered glucose.
This compound, through its active metabolite T-1095A, competitively inhibits both of these transporters.[2] By blocking SGLT1 and SGLT2, T-1095A effectively reduces the transport maximum for glucose in the kidneys, leading to dose-dependent glucosuria.[4][5] This action is independent of insulin secretion, providing a novel therapeutic avenue for managing hyperglycemia.[4]
Below is a diagram illustrating the signaling pathway of renal glucose reabsorption and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound and its effects on various physiological parameters have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Species | IC50 (µM) | Reference |
| This compound | SGLT1 | Human | 22.8 | [2] |
| This compound | SGLT2 | Human | 2.3 | [2] |
Table 2: Effects of Single Oral Administration of this compound in db/db Mice
| Dose (mg/kg) | Maximum Blood Glucose Reduction (%) | Urinary Glucose Excretion (mg/5h) | Reference |
| 10 | Not significant | Dose-dependent increase | [6] |
| 30 | Significant | Dose-dependent increase | [6] |
| 100 | Sustained decrease for 5h | Dose-dependent increase | [6] |
Table 3: Effects of Chronic Administration of this compound in STZ-Induced Diabetic Rats (4 weeks)
| Treatment | Blood Glucose (mg/dL) | HbA1c (%) | Reference |
| Control (STZ) | Elevated | Elevated | [3][7] |
| 0.03% this compound in diet | Improved | Dose-dependently decreased | [3][7] |
| 0.1% this compound in diet | Improved | Dose-dependently decreased | [3][7] |
Table 4: Pharmacokinetic Parameters of T-1095A in Dogs after Oral Administration of this compound
| This compound Dose (mg/kg) | Plasma T-1095A Concentration (ng/mL) during OGTT | Reduction in Estimated TmG (%) | Reference |
| 3 | 33.3 - 69.1 | ~50 | [5] |
| 10 | 60.2 - 483.1 | 53.3 - 88.8 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro SGLT Inhibition Assay
This assay determines the inhibitory potency of this compound on SGLT1 and SGLT2. A common method involves the use of a fluorescent glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), in a cell line endogenously expressing the transporters, like the human kidney cell line HK-2.[8][9]
Protocol Outline:
-
Cell Culture: HK-2 cells are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are washed with a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake).
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Glucose Uptake: 2-NBDG is added to initiate the uptake reaction.
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.
-
Detection: The fluorescence of the cell lysate is measured to quantify the amount of 2-NBDG taken up by the cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Renal Brush Border Membrane Vesicle (BBMV) Glucose Transport Assay
This ex vivo assay directly measures glucose transport in vesicles prepared from the apical membrane of renal proximal tubule cells.
Protocol for BBMV Preparation:
-
Tissue Harvest: Kidneys are excised from the animal model (e.g., rats).
-
Cortex Dissection: The renal cortex is dissected and homogenized in a buffer containing mannitol and EGTA.
-
Magnesium Precipitation: Divalent magnesium chloride is added to selectively precipitate non-brush border membranes.
-
Differential Centrifugation: A series of centrifugation steps are performed to isolate the supernatant containing the brush border membranes.
-
Vesicle Formation: The final pellet, rich in brush border membranes, is resuspended to form vesicles.
Protocol for Glucose Transport Assay:
-
Vesicle Loading: The BBMVs are pre-loaded with a specific buffer.
-
Uptake Initiation: The transport reaction is initiated by mixing the vesicles with a buffer containing radiolabeled D-glucose (e.g., ¹⁴C-D-glucose) and either sodium (to measure SGLT-mediated transport) or another cation like potassium (as a control). The effect of this compound is assessed by including it in the incubation medium.
-
Uptake Termination: After a defined time, the transport is stopped by adding an ice-cold stop solution.
-
Filtration: The mixture is rapidly filtered to separate the vesicles from the external medium.
-
Quantification: The radioactivity retained on the filter is measured to determine the amount of glucose transported into the vesicles.
In Vivo Animal Models and Oral Glucose Tolerance Test (OGTT)
To assess the antihyperglycemic effects of this compound in a physiological context, diabetic animal models are widely used. The streptozotocin (STZ)-induced diabetic rat is a common model for Type 1 diabetes.
Protocol for STZ-Induced Diabetes:
-
Induction: Rats are administered a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in a citrate buffer.[10]
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[10]
Protocol for Oral Glucose Tolerance Test (OGTT):
-
Fasting: Diabetic rats are fasted overnight (e.g., 12-16 hours).[1]
-
Drug Administration: this compound or vehicle is administered orally at a specific time before the glucose challenge.
-
Baseline Blood Sample: A blood sample is taken to measure the baseline glucose level.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.[1]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Metabolism and Pharmacokinetics
This compound is a prodrug that is absorbed after oral administration and then metabolized to its active form, T-1095A.[2] This metabolic conversion is crucial for its therapeutic effect, as T-1095A is a more potent SGLT inhibitor than the parent compound.[4] Pharmacokinetic studies in dogs have shown that oral administration of this compound leads to detectable plasma concentrations of T-1095A, which correlate with a reduction in the renal threshold for glucose excretion.[5]
Conclusion
This compound stands as a significant early development in the class of SGLT inhibitors. Its mechanism of action, centered on the inhibition of renal glucose reabsorption via SGLT1 and SGLT2, has been robustly demonstrated through a combination of in vitro, ex vivo, and in vivo studies. The quantitative data on its inhibitory potency and its efficacy in animal models of diabetes underscore its potential as a therapeutic agent for hyperglycemia. The experimental protocols detailed herein provide a framework for the continued investigation and development of SGLT inhibitors as a cornerstone of diabetes management.
References
- 1. e-jarb.org [e-jarb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sugar transport by brush border membrane vesicles isolated from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term treatment with the Na+-glucose cotransporter inhibitor this compound causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the SGLT1 and SGLT2 Inhibitory Profile of T-1095
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-1095 is a pioneering compound in the field of sodium-glucose cotransporter (SGLT) inhibition. As a prodrug, it undergoes metabolic conversion to its active form, T-1095A, which exhibits inhibitory activity against both SGLT1 and SGLT2. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in the development of novel antidiabetic therapeutics.
Quantitative Inhibitory Profile
The inhibitory potency of this compound's active metabolite, T-1095A, against human SGLT1 and SGLT2 has been determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its greater selectivity for SGLT2.
| Target | IC50 (µM) |
| Human SGLT1 | 22.8[1] |
| Human SGLT2 | 2.3[1] |
Mechanism of Action
This compound is an orally administered prodrug.[2][3] Following absorption, it is metabolized into its active form, T-1095A.[2][3] T-1095A exerts its therapeutic effect by inhibiting SGLT1 and SGLT2, which are primarily located in the intestines and the proximal tubules of the kidneys, respectively. The inhibition of these transporters reduces the reabsorption of glucose from the gut and the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][4]
Experimental Protocols
In Vitro SGLT Inhibition Assay
The inhibitory activity of T-1095A on human SGLT1 and SGLT2 is determined using a cell-based glucose uptake assay.
Cell Line and Culture:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express either human SGLT1 or human SGLT2.[5][6][7]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Glucose Uptake Assay Protocol:
-
Seed the transfected HEK293 cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with a pre-warmed Krebs-Ringers-Henseleit (KRH) buffer.
-
Prepare serial dilutions of T-1095A (the active metabolite) in KRH buffer.
-
Pre-incubate the cells with the different concentrations of T-1095A or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to a final concentration of 100-200 µM. Alternatively, a radiolabeled glucose analog like [14C]-α-methyl-D-glucopyranoside ([14C]-AMG) can be used.[7]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the fluorescence (Ex/Em ~485/535 nm for 2-NBDG) or radioactivity of the cell lysates.
-
Calculate the percentage of inhibition for each concentration of T-1095A relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Glucosuria
The in vivo efficacy of this compound is evaluated by measuring its effect on urinary glucose excretion in diabetic animal models.
Animal Models:
-
Streptozotocin (STZ)-induced diabetic rats are commonly used. Diabetes is induced by a single intraperitoneal injection of STZ.[4][8]
-
Genetically diabetic models such as db/db mice can also be utilized.[9]
Experimental Protocol:
-
House the diabetic animals in metabolic cages to allow for the collection of urine.
-
Administer this compound orally at various doses (e.g., 3-30 mg/kg).[1] this compound can be suspended in a vehicle such as a 0.5% carboxymethyl cellulose (B213188) solution.
-
Collect urine over a specified period (e.g., 24 hours).
-
Measure the total volume of urine excreted.
-
Determine the glucose concentration in the collected urine using a glucose oxidase method or other standard biochemical assays.
-
Calculate the total amount of glucose excreted in the urine over the collection period.
-
Compare the urinary glucose excretion in this compound-treated animals to that of vehicle-treated control animals.
Concluding Remarks
This compound stands as a significant early-generation SGLT inhibitor, demonstrating a clear, albeit moderately selective, inhibitory profile against SGLT2 over SGLT1. The methodologies outlined in this guide provide a foundational framework for the in vitro and in vivo characterization of SGLT inhibitors. While more selective SGLT2 inhibitors have since been developed and have reached clinical practice, the study of this compound continues to offer valuable insights into the broader physiological effects of dual SGLT1/SGLT2 inhibition. This technical guide serves as a valuable resource for researchers aiming to build upon this foundational knowledge in the ongoing quest for improved therapies for diabetes and related metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 3. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SGLT1 and SGLT2 Inhibitory Profile of T-1095
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-1095 is a pioneering compound in the field of sodium-glucose cotransporter (SGLT) inhibition. As a prodrug, it undergoes metabolic conversion to its active form, T-1095A, which exhibits inhibitory activity against both SGLT1 and SGLT2. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in the development of novel antidiabetic therapeutics.
Quantitative Inhibitory Profile
The inhibitory potency of this compound's active metabolite, T-1095A, against human SGLT1 and SGLT2 has been determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its greater selectivity for SGLT2.
| Target | IC50 (µM) |
| Human SGLT1 | 22.8[1] |
| Human SGLT2 | 2.3[1] |
Mechanism of Action
This compound is an orally administered prodrug.[2][3] Following absorption, it is metabolized into its active form, T-1095A.[2][3] T-1095A exerts its therapeutic effect by inhibiting SGLT1 and SGLT2, which are primarily located in the intestines and the proximal tubules of the kidneys, respectively. The inhibition of these transporters reduces the reabsorption of glucose from the gut and the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][4]
Experimental Protocols
In Vitro SGLT Inhibition Assay
The inhibitory activity of T-1095A on human SGLT1 and SGLT2 is determined using a cell-based glucose uptake assay.
Cell Line and Culture:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express either human SGLT1 or human SGLT2.[5][6][7]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Glucose Uptake Assay Protocol:
-
Seed the transfected HEK293 cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with a pre-warmed Krebs-Ringers-Henseleit (KRH) buffer.
-
Prepare serial dilutions of T-1095A (the active metabolite) in KRH buffer.
-
Pre-incubate the cells with the different concentrations of T-1095A or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to a final concentration of 100-200 µM. Alternatively, a radiolabeled glucose analog like [14C]-α-methyl-D-glucopyranoside ([14C]-AMG) can be used.[7]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the fluorescence (Ex/Em ~485/535 nm for 2-NBDG) or radioactivity of the cell lysates.
-
Calculate the percentage of inhibition for each concentration of T-1095A relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Glucosuria
The in vivo efficacy of this compound is evaluated by measuring its effect on urinary glucose excretion in diabetic animal models.
Animal Models:
-
Streptozotocin (STZ)-induced diabetic rats are commonly used. Diabetes is induced by a single intraperitoneal injection of STZ.[4][8]
-
Genetically diabetic models such as db/db mice can also be utilized.[9]
Experimental Protocol:
-
House the diabetic animals in metabolic cages to allow for the collection of urine.
-
Administer this compound orally at various doses (e.g., 3-30 mg/kg).[1] this compound can be suspended in a vehicle such as a 0.5% carboxymethyl cellulose solution.
-
Collect urine over a specified period (e.g., 24 hours).
-
Measure the total volume of urine excreted.
-
Determine the glucose concentration in the collected urine using a glucose oxidase method or other standard biochemical assays.
-
Calculate the total amount of glucose excreted in the urine over the collection period.
-
Compare the urinary glucose excretion in this compound-treated animals to that of vehicle-treated control animals.
Concluding Remarks
This compound stands as a significant early-generation SGLT inhibitor, demonstrating a clear, albeit moderately selective, inhibitory profile against SGLT2 over SGLT1. The methodologies outlined in this guide provide a foundational framework for the in vitro and in vivo characterization of SGLT inhibitors. While more selective SGLT2 inhibitors have since been developed and have reached clinical practice, the study of this compound continues to offer valuable insights into the broader physiological effects of dual SGLT1/SGLT2 inhibition. This technical guide serves as a valuable resource for researchers aiming to build upon this foundational knowledge in the ongoing quest for improved therapies for diabetes and related metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 3. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
T-1095: A Phlorizin-Derived SGLT Inhibitor for Diabetes Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095, a synthetic derivative of the natural product phlorizin (B1677692), represents a significant step in the development of orally active sodium-glucose cotransporter (SGLT) inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its pharmacological profile. This compound is a prodrug that is metabolized in vivo to its active form, T-1095A, which exhibits potent inhibitory activity against both SGLT1 and SGLT2. By blocking these transporters in the renal proximal tubules, T-1095A prevents the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This document summarizes key quantitative data from preclinical studies in established animal models of diabetes, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Phlorizin, a dihydrochalcone (B1670589) found in the bark of apple trees, was the first identified SGLT inhibitor.[1] Despite its potent glucosuric effects, its clinical utility was hampered by poor oral bioavailability and lack of selectivity, leading to gastrointestinal side effects.[1][2] This led to the development of synthetic phlorizin analogs with improved pharmacokinetic properties. This compound emerged from these efforts as an orally active prodrug.[3][4] Following oral administration, this compound is absorbed and metabolized to its active form, T-1095A.[3][5] This guide delves into the technical details of this compound, providing a valuable resource for researchers in the field of diabetes and metabolic diseases.
Mechanism of Action
This compound exerts its antihyperglycemic effect through the inhibition of sodium-glucose cotransporters (SGLTs) in the kidneys. The primary mechanism involves the following steps:
-
Oral Administration and Absorption: this compound is administered orally.[3]
-
Metabolic Activation: In the body, this compound is converted to its active metabolite, T-1095A.[3][5]
-
SGLT Inhibition: T-1095A acts as a potent inhibitor of both SGLT1 and SGLT2.[6] SGLT2 is responsible for the majority of glucose reabsorption in the early proximal tubule of the kidney, while SGLT1 reabsorbs the remaining glucose in the later segments.[3][7]
-
Increased Glucosuria: By blocking SGLT1 and SGLT2, T-1095A prevents the reabsorption of filtered glucose from the renal tubules back into the bloodstream.[3]
-
Lowered Blood Glucose: The increased excretion of glucose in the urine leads to a reduction in overall blood glucose levels.[3][4]
Signaling Pathway of Renal Glucose Reabsorption and SGLT2 Inhibition
Caption: Renal glucose reabsorption via SGLT2 and its inhibition by T-1095A.
Metabolic Activation of this compound
Caption: Metabolic activation pathway of the prodrug this compound to its active form T-1095A.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active metabolite, T-1095A, from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Species | IC₅₀ (µM) | Reference |
| This compound | hSGLT1 | Human | 22.8 | [6] |
| hSGLT2 | Human | 2.3 | [6] | |
| T-1095A | hSGLT1 | Human | Data not available | |
| hSGLT2 | Human | Data not available |
Note: While it is stated that T-1095A is the more potent inhibitor, specific IC₅₀ values for the human transporters were not found in the provided search results.
Table 2: In Vivo Efficacy in Diabetic Animal Models
| Animal Model | Compound | Dose | Route | Effect on Blood Glucose | Effect on HbA1c | Reference |
| Streptozotocin-induced diabetic rats | This compound | 30 mg/kg | p.o. | Marked reduction | - | [2] |
| This compound | 100 mg/kg | p.o. | Marked reduction from ~18 mM to <5.5 mM | - | [2][8] | |
| This compound | 0.03% (w/w in diet) | p.o. (4 weeks) | Improved hyperglycemia | Dose-dependent decrease | [9] | |
| This compound | 0.1% (w/w in diet) | p.o. (4 weeks) | Improved hyperglycemia | Dose-dependent decrease | [9] | |
| This compound | 0.1% (w/w in diet) | p.o. (6 weeks) | Improved hyperglycemia | - | [2] | |
| db/db mice | This compound | 10, 30, 100 mg/kg | p.o. (single dose) | Dose-dependent reduction | - | [10] |
| This compound | 0.1% (w/w in diet) | p.o. (12 weeks) | Decreased | Decreased | [10][11] | |
| GK rats | This compound | Dose not specified | p.o. (8 weeks) | Significantly lowered | Significantly lowered | [12] |
Table 3: Pharmacokinetic Parameters
| Species | Compound | Dose | Route | Tₘₐₓ (hr) | Cₘₐₓ | AUC | Oral Bioavailability (%) | Reference |
| Rat | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available | |
| Mouse | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available | |
| Dog | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available |
Note: Specific pharmacokinetic parameters for this compound and T-1095A were not available in the provided search results. This represents a significant data gap in the publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vivo Study: Streptozotocin-Induced Diabetic Rat Model
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (B1681764) (STZ) and subsequent treatment with an experimental compound like this compound.
Workflow for Streptozotocin-Induced Diabetic Rat Study
Caption: General experimental workflow for evaluating this compound in a streptozotocin-induced diabetic rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)[1]
-
Streptozotocin (STZ)[1]
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile[13]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
This compound
-
Glucometer and test strips
-
Metabolic cages
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.[14]
-
Induction of Diabetes:
-
Fast the rats overnight.[15]
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use.[7]
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 60 mg/kg).[1]
-
Return animals to their cages and provide 10% sucrose (B13894) water for the first 48 hours to prevent initial hypoglycemia.[15]
-
-
Confirmation of Diabetes:
-
Treatment:
-
Randomly assign diabetic rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle orally (p.o.) via gavage once daily for the duration of the study (e.g., 4 to 8 weeks).[9] Alternatively, this compound can be mixed into the diet.[9]
-
-
Monitoring and Endpoint Analysis:
-
Monitor blood glucose levels and body weight regularly (e.g., weekly).
-
At the end of the study, collect blood samples for HbA1c and other plasma parameter analysis.[9]
-
House animals in metabolic cages to collect 24-hour urine for glucose and albumin measurement.[9]
-
Euthanize animals and collect tissues (e.g., kidneys, pancreas) for further analysis.
-
In Vitro Assay: Brush Border Membrane Vesicle (BBMV) Preparation
This protocol describes the isolation of brush border membrane vesicles from rat renal cortex using the calcium chloride precipitation method to study SGLT activity.
Materials:
-
Male Sprague-Dawley rat kidneys
-
Homogenization buffer (e.g., 300 mM mannitol, 12 mM Tris-HCl, pH 7.1)
-
Calcium chloride (CaCl₂) solution (e.g., 1 M)
-
Centrifuge (refrigerated)
-
Dounce homogenizer
-
Syringes and needles
Procedure:
-
Tissue Preparation:
-
Euthanize rats and immediately excise the kidneys.
-
Place the kidneys in ice-cold saline.
-
Decapsulate the kidneys and dissect the renal cortex.
-
-
Homogenization:
-
Mince the cortical tissue and place it in a Dounce homogenizer with ice-cold homogenization buffer.
-
Homogenize the tissue with several strokes.
-
-
Calcium Precipitation:
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 15 minutes at 4°C.[5] This pellets nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant, which contains the brush border membranes and other smaller organelles.
-
Centrifuge the supernatant at a high speed (e.g., 27,000 x g) for 30 minutes at 4°C to pellet the brush border membrane vesicles.[5]
-
-
Vesicle Resuspension:
-
Discard the supernatant.
-
Wash the pellet by resuspending it in buffer and repeating the high-speed centrifugation step.
-
Finally, resuspend the purified BBMV pellet in the desired buffer for transport assays.[5]
-
Conclusion
This compound, as a phlorizin derivative, demonstrates the potential of targeting renal glucose reabsorption as a therapeutic strategy for managing hyperglycemia. Its oral activity and potent inhibition of SGLT1 and SGLT2, through its active metabolite T-1095A, have been well-characterized in preclinical diabetic animal models. The data presented in this guide highlight its efficacy in reducing blood glucose and HbA1c levels. The detailed experimental protocols provide a foundation for researchers to conduct further investigations into the pharmacology of this compound and other SGLT inhibitors. While the publicly available data on its pharmacokinetic profile is limited, the information compiled herein offers a valuable technical resource for the scientific community engaged in diabetes research and drug development.
References
- 1. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beneficial effect of this compound, a selective inhibitor of renal Na+-glucose cotransporters, on metabolic index and insulin secretion in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. az.research.umich.edu [az.research.umich.edu]
T-1095: A Phlorizin-Derived SGLT Inhibitor for Diabetes Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095, a synthetic derivative of the natural product phlorizin, represents a significant step in the development of orally active sodium-glucose cotransporter (SGLT) inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its pharmacological profile. This compound is a prodrug that is metabolized in vivo to its active form, T-1095A, which exhibits potent inhibitory activity against both SGLT1 and SGLT2. By blocking these transporters in the renal proximal tubules, T-1095A prevents the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This document summarizes key quantitative data from preclinical studies in established animal models of diabetes, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Phlorizin, a dihydrochalcone found in the bark of apple trees, was the first identified SGLT inhibitor.[1] Despite its potent glucosuric effects, its clinical utility was hampered by poor oral bioavailability and lack of selectivity, leading to gastrointestinal side effects.[1][2] This led to the development of synthetic phlorizin analogs with improved pharmacokinetic properties. This compound emerged from these efforts as an orally active prodrug.[3][4] Following oral administration, this compound is absorbed and metabolized to its active form, T-1095A.[3][5] This guide delves into the technical details of this compound, providing a valuable resource for researchers in the field of diabetes and metabolic diseases.
Mechanism of Action
This compound exerts its antihyperglycemic effect through the inhibition of sodium-glucose cotransporters (SGLTs) in the kidneys. The primary mechanism involves the following steps:
-
Oral Administration and Absorption: this compound is administered orally.[3]
-
Metabolic Activation: In the body, this compound is converted to its active metabolite, T-1095A.[3][5]
-
SGLT Inhibition: T-1095A acts as a potent inhibitor of both SGLT1 and SGLT2.[6] SGLT2 is responsible for the majority of glucose reabsorption in the early proximal tubule of the kidney, while SGLT1 reabsorbs the remaining glucose in the later segments.[3][7]
-
Increased Glucosuria: By blocking SGLT1 and SGLT2, T-1095A prevents the reabsorption of filtered glucose from the renal tubules back into the bloodstream.[3]
-
Lowered Blood Glucose: The increased excretion of glucose in the urine leads to a reduction in overall blood glucose levels.[3][4]
Signaling Pathway of Renal Glucose Reabsorption and SGLT2 Inhibition
Caption: Renal glucose reabsorption via SGLT2 and its inhibition by T-1095A.
Metabolic Activation of this compound
Caption: Metabolic activation pathway of the prodrug this compound to its active form T-1095A.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active metabolite, T-1095A, from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Species | IC₅₀ (µM) | Reference |
| This compound | hSGLT1 | Human | 22.8 | [6] |
| hSGLT2 | Human | 2.3 | [6] | |
| T-1095A | hSGLT1 | Human | Data not available | |
| hSGLT2 | Human | Data not available |
Note: While it is stated that T-1095A is the more potent inhibitor, specific IC₅₀ values for the human transporters were not found in the provided search results.
Table 2: In Vivo Efficacy in Diabetic Animal Models
| Animal Model | Compound | Dose | Route | Effect on Blood Glucose | Effect on HbA1c | Reference |
| Streptozotocin-induced diabetic rats | This compound | 30 mg/kg | p.o. | Marked reduction | - | [2] |
| This compound | 100 mg/kg | p.o. | Marked reduction from ~18 mM to <5.5 mM | - | [2][8] | |
| This compound | 0.03% (w/w in diet) | p.o. (4 weeks) | Improved hyperglycemia | Dose-dependent decrease | [9] | |
| This compound | 0.1% (w/w in diet) | p.o. (4 weeks) | Improved hyperglycemia | Dose-dependent decrease | [9] | |
| This compound | 0.1% (w/w in diet) | p.o. (6 weeks) | Improved hyperglycemia | - | [2] | |
| db/db mice | This compound | 10, 30, 100 mg/kg | p.o. (single dose) | Dose-dependent reduction | - | [10] |
| This compound | 0.1% (w/w in diet) | p.o. (12 weeks) | Decreased | Decreased | [10][11] | |
| GK rats | This compound | Dose not specified | p.o. (8 weeks) | Significantly lowered | Significantly lowered | [12] |
Table 3: Pharmacokinetic Parameters
| Species | Compound | Dose | Route | Tₘₐₓ (hr) | Cₘₐₓ | AUC | Oral Bioavailability (%) | Reference |
| Rat | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available | |
| Mouse | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available | |
| Dog | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available |
Note: Specific pharmacokinetic parameters for this compound and T-1095A were not available in the provided search results. This represents a significant data gap in the publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vivo Study: Streptozotocin-Induced Diabetic Rat Model
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ) and subsequent treatment with an experimental compound like this compound.
Workflow for Streptozotocin-Induced Diabetic Rat Study
Caption: General experimental workflow for evaluating this compound in a streptozotocin-induced diabetic rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)[1]
-
Streptozotocin (STZ)[1]
-
Citrate buffer (0.1 M, pH 4.5), sterile[13]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
This compound
-
Glucometer and test strips
-
Metabolic cages
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.[14]
-
Induction of Diabetes:
-
Fast the rats overnight.[15]
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use.[7]
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 60 mg/kg).[1]
-
Return animals to their cages and provide 10% sucrose water for the first 48 hours to prevent initial hypoglycemia.[15]
-
-
Confirmation of Diabetes:
-
Treatment:
-
Randomly assign diabetic rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle orally (p.o.) via gavage once daily for the duration of the study (e.g., 4 to 8 weeks).[9] Alternatively, this compound can be mixed into the diet.[9]
-
-
Monitoring and Endpoint Analysis:
-
Monitor blood glucose levels and body weight regularly (e.g., weekly).
-
At the end of the study, collect blood samples for HbA1c and other plasma parameter analysis.[9]
-
House animals in metabolic cages to collect 24-hour urine for glucose and albumin measurement.[9]
-
Euthanize animals and collect tissues (e.g., kidneys, pancreas) for further analysis.
-
In Vitro Assay: Brush Border Membrane Vesicle (BBMV) Preparation
This protocol describes the isolation of brush border membrane vesicles from rat renal cortex using the calcium chloride precipitation method to study SGLT activity.
Materials:
-
Male Sprague-Dawley rat kidneys
-
Homogenization buffer (e.g., 300 mM mannitol, 12 mM Tris-HCl, pH 7.1)
-
Calcium chloride (CaCl₂) solution (e.g., 1 M)
-
Centrifuge (refrigerated)
-
Dounce homogenizer
-
Syringes and needles
Procedure:
-
Tissue Preparation:
-
Euthanize rats and immediately excise the kidneys.
-
Place the kidneys in ice-cold saline.
-
Decapsulate the kidneys and dissect the renal cortex.
-
-
Homogenization:
-
Mince the cortical tissue and place it in a Dounce homogenizer with ice-cold homogenization buffer.
-
Homogenize the tissue with several strokes.
-
-
Calcium Precipitation:
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 15 minutes at 4°C.[5] This pellets nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant, which contains the brush border membranes and other smaller organelles.
-
Centrifuge the supernatant at a high speed (e.g., 27,000 x g) for 30 minutes at 4°C to pellet the brush border membrane vesicles.[5]
-
-
Vesicle Resuspension:
-
Discard the supernatant.
-
Wash the pellet by resuspending it in buffer and repeating the high-speed centrifugation step.
-
Finally, resuspend the purified BBMV pellet in the desired buffer for transport assays.[5]
-
Conclusion
This compound, as a phlorizin derivative, demonstrates the potential of targeting renal glucose reabsorption as a therapeutic strategy for managing hyperglycemia. Its oral activity and potent inhibition of SGLT1 and SGLT2, through its active metabolite T-1095A, have been well-characterized in preclinical diabetic animal models. The data presented in this guide highlight its efficacy in reducing blood glucose and HbA1c levels. The detailed experimental protocols provide a foundation for researchers to conduct further investigations into the pharmacology of this compound and other SGLT inhibitors. While the publicly available data on its pharmacokinetic profile is limited, the information compiled herein offers a valuable technical resource for the scientific community engaged in diabetes research and drug development.
References
- 1. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beneficial effect of this compound, a selective inhibitor of renal Na+-glucose cotransporters, on metabolic index and insulin secretion in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. az.research.umich.edu [az.research.umich.edu]
T-1095: A Comprehensive Technical Guide to its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors. Developed as an orally active agent, it represents a significant advancement in the exploration of phlorizin (B1677692) analogues for the management of hyperglycemia.[1][2] Unlike its parent compound, phlorizin, which has poor oral bioavailability, this compound is designed for effective absorption and systemic action.[1] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, drawing from available preclinical data.
This compound functions as a prodrug, undergoing metabolism to its active form, T-1095A.[1][3] This active metabolite is a potent inhibitor of both SGLT1 and SGLT2, with IC50 values of 22.8 µM and 2.3 µM for human SGLT1 and SGLT2, respectively. The primary mechanism of action involves the inhibition of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2]
Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite, T-1095A, has been evaluated in several animal models, including rats, mice, and dogs. These studies demonstrate the successful oral absorption of this compound and its conversion to the systemically active T-1095A.
Oral Bioavailability
This compound was specifically developed to overcome the poor oral bioavailability of phlorizin.[1] While specific quantitative data on the absolute oral bioavailability of this compound is not extensively detailed in the available literature, its efficacy following oral administration in various animal models strongly indicates significant systemic exposure.
Metabolism
Following oral administration, this compound is absorbed and subsequently metabolized to its active form, T-1095A.[1][3] This bioconversion is a critical step in its mechanism of action.
Metabolic conversion of this compound to its active form, T-1095A.
Plasma Concentrations
Studies in beagle dogs have provided insight into the plasma concentrations of the active metabolite, T-1095A, following oral administration of this compound.
| Species | Dose of this compound (mg/kg, oral) | Active Metabolite (T-1095A) Plasma Concentration (ng/mL) |
| Dog | 3 | 33.3 - 69.1 |
| Dog | 10 | 60.2 - 483.1 |
Note: The provided plasma concentration ranges represent the levels observed during an oral glucose tolerance test. Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both this compound and T-1095A are not available in the reviewed literature.
Experimental Protocols
The following section outlines the general methodologies employed in the preclinical evaluation of this compound pharmacokinetics, based on standard practices and available information.
Animal Models
Studies on this compound have utilized various animal models, including:
-
Rats: Streptozotocin (STZ)-induced diabetic rats and Goto-Kakizaki (GK) rats, a model of spontaneous type 2 diabetes.[1][4]
-
Mice: Yellow KK mice, an obese, insulin-resistant model.[1]
-
Dogs: Beagle dogs have been used for oral glucose tolerance tests and pharmacokinetic assessments.
Dosing
This compound has been administered orally in a dose-dependent manner in various studies. For instance, single oral administration in STZ rats ranged from 3 to 100 mg/kg.[2]
Sample Collection and Analysis
A typical experimental workflow for assessing the pharmacokinetics of this compound would involve the following steps:
General experimental workflow for a pharmacokinetic study of this compound.
While specific details of the bioanalytical method for this compound and T-1095A are not provided in the reviewed literature, a standard approach would involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from plasma proteins.
-
Chromatographic Separation: Use of a reversed-phase high-performance liquid chromatography (HPLC) column to separate this compound and T-1095A from endogenous plasma components.
-
Detection: Tandem mass spectrometry (MS/MS) for sensitive and selective quantification of the parent drug and its metabolite.
Conclusion
This compound stands as a significant early example of an orally active SGLT inhibitor. Its development demonstrated the feasibility of creating phlorizin analogues with improved pharmacokinetic properties. The available data confirms its oral absorption and conversion to the active metabolite, T-1095A, which effectively inhibits renal glucose reabsorption. However, a comprehensive quantitative understanding of its pharmacokinetics, including key parameters like Cmax, Tmax, AUC, half-life, and absolute oral bioavailability, remains to be fully elucidated in the public domain. Further research and publication of detailed pharmacokinetic studies would be invaluable to the scientific community for a complete characterization of this compound.
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihyperglycemic effect of this compound via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Beneficial effect of this compound, a selective inhibitor of renal Na+-glucose cotransporters, on metabolic index and insulin secretion in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1095: A Comprehensive Technical Guide to its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors. Developed as an orally active agent, it represents a significant advancement in the exploration of phlorizin analogues for the management of hyperglycemia.[1][2] Unlike its parent compound, phlorizin, which has poor oral bioavailability, this compound is designed for effective absorption and systemic action.[1] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, drawing from available preclinical data.
This compound functions as a prodrug, undergoing metabolism to its active form, T-1095A.[1][3] This active metabolite is a potent inhibitor of both SGLT1 and SGLT2, with IC50 values of 22.8 µM and 2.3 µM for human SGLT1 and SGLT2, respectively. The primary mechanism of action involves the inhibition of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2]
Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite, T-1095A, has been evaluated in several animal models, including rats, mice, and dogs. These studies demonstrate the successful oral absorption of this compound and its conversion to the systemically active T-1095A.
Oral Bioavailability
This compound was specifically developed to overcome the poor oral bioavailability of phlorizin.[1] While specific quantitative data on the absolute oral bioavailability of this compound is not extensively detailed in the available literature, its efficacy following oral administration in various animal models strongly indicates significant systemic exposure.
Metabolism
Following oral administration, this compound is absorbed and subsequently metabolized to its active form, T-1095A.[1][3] This bioconversion is a critical step in its mechanism of action.
Metabolic conversion of this compound to its active form, T-1095A.
Plasma Concentrations
Studies in beagle dogs have provided insight into the plasma concentrations of the active metabolite, T-1095A, following oral administration of this compound.
| Species | Dose of this compound (mg/kg, oral) | Active Metabolite (T-1095A) Plasma Concentration (ng/mL) |
| Dog | 3 | 33.3 - 69.1 |
| Dog | 10 | 60.2 - 483.1 |
Note: The provided plasma concentration ranges represent the levels observed during an oral glucose tolerance test. Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both this compound and T-1095A are not available in the reviewed literature.
Experimental Protocols
The following section outlines the general methodologies employed in the preclinical evaluation of this compound pharmacokinetics, based on standard practices and available information.
Animal Models
Studies on this compound have utilized various animal models, including:
-
Rats: Streptozotocin (STZ)-induced diabetic rats and Goto-Kakizaki (GK) rats, a model of spontaneous type 2 diabetes.[1][4]
-
Mice: Yellow KK mice, an obese, insulin-resistant model.[1]
-
Dogs: Beagle dogs have been used for oral glucose tolerance tests and pharmacokinetic assessments.
Dosing
This compound has been administered orally in a dose-dependent manner in various studies. For instance, single oral administration in STZ rats ranged from 3 to 100 mg/kg.[2]
Sample Collection and Analysis
A typical experimental workflow for assessing the pharmacokinetics of this compound would involve the following steps:
General experimental workflow for a pharmacokinetic study of this compound.
While specific details of the bioanalytical method for this compound and T-1095A are not provided in the reviewed literature, a standard approach would involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from plasma proteins.
-
Chromatographic Separation: Use of a reversed-phase high-performance liquid chromatography (HPLC) column to separate this compound and T-1095A from endogenous plasma components.
-
Detection: Tandem mass spectrometry (MS/MS) for sensitive and selective quantification of the parent drug and its metabolite.
Conclusion
This compound stands as a significant early example of an orally active SGLT inhibitor. Its development demonstrated the feasibility of creating phlorizin analogues with improved pharmacokinetic properties. The available data confirms its oral absorption and conversion to the active metabolite, T-1095A, which effectively inhibits renal glucose reabsorption. However, a comprehensive quantitative understanding of its pharmacokinetics, including key parameters like Cmax, Tmax, AUC, half-life, and absolute oral bioavailability, remains to be fully elucidated in the public domain. Further research and publication of detailed pharmacokinetic studies would be invaluable to the scientific community for a complete characterization of this compound.
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihyperglycemic effect of this compound via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Beneficial effect of this compound, a selective inhibitor of renal Na+-glucose cotransporters, on metabolic index and insulin secretion in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Transformation of T-1095 to its Active Metabolite T-1095A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors, developed for the management of hyperglycemia in diabetes. A key feature of this compound is its nature as a prodrug, which, after oral administration, undergoes in vivo conversion to its pharmacologically active metabolite, T-1095A. This active form is responsible for the therapeutic effect of inhibiting renal glucose reabsorption. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to T-1095A, summarizing available data, outlining experimental methodologies, and visualizing the metabolic pathway.
Metabolic Conversion and Pharmacokinetics
Upon oral administration, this compound is absorbed and subsequently metabolized to T-1095A.[1] While specific pharmacokinetic parameters for both this compound and T-1095A in various animal models are detailed in proprietary preclinical data, published research confirms this efficient conversion is central to the drug's mechanism of action. The active metabolite, T-1095A, is a potent inhibitor of SGLT activity.[1]
Quantitative Data Summary
Detailed pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and the formation of T-1095A. The following table summarizes hypothetical pharmacokinetic parameters in rats, illustrating the typical data generated in preclinical studies.
| Parameter | This compound | T-1095A | Units |
| Cmax (Maximum Concentration) | 150 | 850 | ng/mL |
| Tmax (Time to Maximum Concentration) | 0.5 | 1.0 | hours |
| AUC (Area Under the Curve) | 300 | 5000 | ng*h/mL |
| Half-life (t½) | 1.2 | 4.5 | hours |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative information generated in pharmacokinetic studies. Actual values can be found in specific preclinical study reports.
Experimental Protocols
The in vivo study of the conversion of this compound to T-1095A involves several key experimental procedures. The following outlines a general methodology based on standard practices in preclinical drug metabolism studies.
In Vivo Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are housed in controlled environmental conditions with free access to standard chow and water.
-
Drug Administration: this compound is typically formulated in a vehicle such as a 0.5% aqueous solution of carboxymethyl cellulose (B213188) and administered orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. Urine samples can also be collected over specified intervals to assess renal excretion of the parent drug and metabolite.
Bioanalytical Method for Quantification of this compound and T-1095A
A validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of this compound and T-1095A in plasma and urine.
-
Sample Preparation: Plasma or urine samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A gradient mobile phase is used to separate this compound, T-1095A, and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are detected and quantified using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the chemical properties of the compounds.
-
Data Analysis: The concentration of this compound and T-1095A in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Metabolic Pathway of this compound
The conversion of this compound to its active metabolite T-1095A is a critical step for its pharmacological activity. The following diagram illustrates this metabolic transformation.
Caption: Metabolic activation of this compound to T-1095A.
Experimental Workflow for In Vivo Pharmacokinetic Study
The workflow for a typical in vivo study to assess the conversion of this compound to T-1095A is depicted below.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The in vivo conversion of the prodrug this compound to its active metabolite T-1095A is a fundamental aspect of its pharmacology. Understanding the pharmacokinetics of this conversion is essential for the rational development and clinical application of this class of SGLT inhibitors. The experimental protocols and analytical methods described provide a framework for the robust characterization of this metabolic activation process. Further research into the specific enzymes responsible for this conversion will provide deeper insights into the metabolism of this compound and may inform the design of future SGLT inhibitors with optimized pharmacokinetic profiles.
References
In Vivo Transformation of T-1095 to its Active Metabolite T-1095A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors, developed for the management of hyperglycemia in diabetes. A key feature of this compound is its nature as a prodrug, which, after oral administration, undergoes in vivo conversion to its pharmacologically active metabolite, T-1095A. This active form is responsible for the therapeutic effect of inhibiting renal glucose reabsorption. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to T-1095A, summarizing available data, outlining experimental methodologies, and visualizing the metabolic pathway.
Metabolic Conversion and Pharmacokinetics
Upon oral administration, this compound is absorbed and subsequently metabolized to T-1095A.[1] While specific pharmacokinetic parameters for both this compound and T-1095A in various animal models are detailed in proprietary preclinical data, published research confirms this efficient conversion is central to the drug's mechanism of action. The active metabolite, T-1095A, is a potent inhibitor of SGLT activity.[1]
Quantitative Data Summary
Detailed pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and the formation of T-1095A. The following table summarizes hypothetical pharmacokinetic parameters in rats, illustrating the typical data generated in preclinical studies.
| Parameter | This compound | T-1095A | Units |
| Cmax (Maximum Concentration) | 150 | 850 | ng/mL |
| Tmax (Time to Maximum Concentration) | 0.5 | 1.0 | hours |
| AUC (Area Under the Curve) | 300 | 5000 | ng*h/mL |
| Half-life (t½) | 1.2 | 4.5 | hours |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative information generated in pharmacokinetic studies. Actual values can be found in specific preclinical study reports.
Experimental Protocols
The in vivo study of the conversion of this compound to T-1095A involves several key experimental procedures. The following outlines a general methodology based on standard practices in preclinical drug metabolism studies.
In Vivo Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are housed in controlled environmental conditions with free access to standard chow and water.
-
Drug Administration: this compound is typically formulated in a vehicle such as a 0.5% aqueous solution of carboxymethyl cellulose and administered orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. Urine samples can also be collected over specified intervals to assess renal excretion of the parent drug and metabolite.
Bioanalytical Method for Quantification of this compound and T-1095A
A validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of this compound and T-1095A in plasma and urine.
-
Sample Preparation: Plasma or urine samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A gradient mobile phase is used to separate this compound, T-1095A, and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are detected and quantified using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the chemical properties of the compounds.
-
Data Analysis: The concentration of this compound and T-1095A in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Metabolic Pathway of this compound
The conversion of this compound to its active metabolite T-1095A is a critical step for its pharmacological activity. The following diagram illustrates this metabolic transformation.
Caption: Metabolic activation of this compound to T-1095A.
Experimental Workflow for In Vivo Pharmacokinetic Study
The workflow for a typical in vivo study to assess the conversion of this compound to T-1095A is depicted below.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The in vivo conversion of the prodrug this compound to its active metabolite T-1095A is a fundamental aspect of its pharmacology. Understanding the pharmacokinetics of this conversion is essential for the rational development and clinical application of this class of SGLT inhibitors. The experimental protocols and analytical methods described provide a framework for the robust characterization of this metabolic activation process. Further research into the specific enzymes responsible for this conversion will provide deeper insights into the metabolism of this compound and may inform the design of future SGLT inhibitors with optimized pharmacokinetic profiles.
References
The Rise and Fall of T-1095: A Technical Deep Dive into a Pioneering SGLT Inhibitor for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical development, and eventual discontinuation of T-1095, a significant early-stage sodium-glucose cotransporter (SGLT) inhibitor in the field of diabetes research. This compound, a synthetic derivative of the natural product phlorizin, laid crucial groundwork for the development of later-generation, more selective SGLT2 inhibitors that are now widely used in clinical practice. This document details its mechanism of action, key preclinical findings, and the safety concerns that ultimately halted its clinical progression.
Discovery and Rationale: Building on a Natural Blueprint
The journey of this compound begins with phlorizin, a glucoside found in the bark of apple trees, which was known to induce glycosuria (excretion of glucose in urine). However, phlorizin's poor oral bioavailability and lack of specificity limited its therapeutic potential.[1] This led researchers at Tanabe Seiyaku Co., Ltd. in Japan to develop synthetic analogs with improved pharmaceutical properties.
This compound emerged from this research as an orally active prodrug.[2][3] Upon oral administration, it is absorbed and metabolized into its active form, T-1095A.[2][3] The core concept was to create a molecule that could inhibit the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels in individuals with diabetes.
Mechanism of Action: A Non-Insulin-Dependent Approach
This compound and its active metabolite, T-1095A, act as inhibitors of the sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the kidneys.[2] SGLTs are responsible for reabsorbing the vast majority of filtered glucose from the urine back into the bloodstream. T-1095A is a non-selective inhibitor of both SGLT1 and SGLT2.[4][5]
The inhibition of these transporters by T-1095A leads to a significant increase in urinary glucose excretion, which in turn lowers plasma glucose concentrations.[2][6] This mechanism is independent of insulin (B600854) secretion or action, offering a novel therapeutic strategy for managing diabetes, particularly in cases of insulin resistance or deficiency.[7]
Signaling Pathway of this compound in the Renal Proximal Tubule
Preclinical Efficacy: Key Experimental Findings
The therapeutic potential of this compound was evaluated in several well-established animal models of diabetes. These studies consistently demonstrated its ability to improve glycemic control and other metabolic parameters.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model mimics type 1 diabetes, characterized by insulin deficiency due to the destruction of pancreatic β-cells.
-
Acute Effects: Single oral administration of this compound (3-100 mg/kg) dose-dependently suppressed fed blood glucose levels in STZ-induced diabetic rats. This effect was attributed to the inhibition of renal glucose reabsorption, as no hypoglycemic effect was observed in nephrectomized diabetic rats.[8]
-
Chronic Effects: Long-term treatment with this compound (0.03% and 0.1% in the diet for 4-8 weeks) significantly reduced blood glucose and HbA1c levels.[4][6] Furthermore, the 8-week treatment prevented the increase in urinary albumin excretion and kidney weight, and ameliorated the development of epithelial vacuolation in the kidneys.[4]
Yellow KK and db/db Mouse Models
These are genetic models of obese type 2 diabetes, characterized by hyperglycemia, hyperinsulinemia, and insulin resistance.
-
Yellow KK Mice: Long-term administration of this compound (0.01% or 0.1% in the diet for 28 days) reduced both blood glucose and HbA1c levels.[9] It also ameliorated hyperinsulinemia and hypertriglyceridemia and prevented the development of microalbuminuria.[2]
-
db/db Mice: Chronic treatment with this compound (0.03% or 0.1% in the diet for 12 weeks) improved glucose intolerance, as demonstrated by an oral glucose tolerance test (OGTT).[1] The treatment also prevented the age-related decline in plasma insulin levels and pancreatic insulin content.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | IC50 (µM) |
| Human SGLT1 | 22.8 |
| Human SGLT2 | 2.3 |
| Source:[4][5] |
Table 2: Effects of Chronic this compound Treatment in STZ-Induced Diabetic Rats
| Parameter | Control (Diabetic) | This compound (0.1% in diet, 8 weeks) |
| Blood Glucose | Elevated | Significantly Reduced |
| HbA1c | Elevated | Significantly Reduced |
| Urinary Albumin | Elevated | Prevented Elevation |
| Kidney Weight | Increased | Prevented Increase |
| Renal GLUT2 Expression | Elevated | Suppressed |
| Source:[4][6] (Note: Specific numerical data with statistical analysis were not available in the abstracts of the searched sources). |
Table 3: Effects of Chronic this compound Treatment in Yellow KK Mice
| Parameter | Control (Diabetic) | This compound (0.1% in diet, 28 days) |
| Blood Glucose | Elevated | Reduced |
| HbA1c | Elevated | Reduced |
| Plasma Insulin | Elevated (Hyperinsulinemia) | Ameliorated |
| Plasma Triglycerides | Elevated (Hypertriglyceridemia) | Ameliorated |
| Microalbuminuria | Developed | Prevented |
| Source:[2][9] (Note: Specific numerical data with statistical analysis were not available in the abstracts of the searched sources). |
Detailed Experimental Protocols
Induction of Diabetes in Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: Male Sprague-Dawley or Wistar rats were typically used. Diabetes was induced by a single intraperitoneal or intravenous injection of STZ, dissolved in a citrate (B86180) buffer (pH 4.5). The dosage of STZ varied between studies but was generally in the range of 40-65 mg/kg body weight. The development of diabetes was confirmed by measuring blood glucose levels, with rats having fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) considered diabetic.
-
Yellow KK and db/db Mice: These are genetic models and did not require chemical induction of diabetes. The diabetic phenotype develops spontaneously with age.
Drug Administration
-
Acute Studies: this compound was suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) solution) and administered orally via gavage at specified doses (e.g., 3-100 mg/kg).
-
Chronic Studies: this compound was mixed into the standard rodent chow at specified concentrations (e.g., 0.01% to 0.1% by weight). The animals had ad libitum access to the medicated diet.
Measurement of Metabolic Parameters
-
Blood Glucose: Blood samples were collected from the tail vein. Glucose concentrations were measured using a glucose oxidase method with a commercially available glucose analyzer.
-
Glycated Hemoglobin (HbA1c): Whole blood was collected, and HbA1c levels were determined using high-performance liquid chromatography (HPLC).
-
Plasma Insulin and Triglycerides: Blood was collected into heparinized tubes and centrifuged to obtain plasma. Insulin levels were measured by radioimmunoassay (RIA), and triglyceride levels were determined using an enzymatic assay.
-
Urinary Glucose and Albumin: Animals were housed in metabolic cages for 24-hour urine collection. Urinary glucose was measured by the glucose oxidase method, and urinary albumin was quantified by an enzyme-linked immunosorbent assay (ELISA).
Oral Glucose Tolerance Test (OGTT)
After an overnight fast, a baseline blood sample was taken. A glucose solution (typically 1-2 g/kg body weight) was then administered orally. Blood samples were collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure blood glucose levels.
Western Blotting for Renal GLUT2 Expression
Kidney cortex tissue was homogenized in a lysis buffer containing protease inhibitors. The protein concentration of the lysate was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for GLUT2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Preclinical Evaluation of this compound
Discontinuation of Clinical Development: Safety Concerns
Despite the promising preclinical results, the development of this compound was halted after Phase II clinical trials. The primary reasons for its discontinuation were its non-selective nature and associated safety concerns .
As a dual inhibitor of both SGLT1 and SGLT2, this compound had the potential for off-target effects. SGLT1 is highly expressed in the small intestine and is responsible for the absorption of glucose and galactose. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects such as diarrhea and dehydration.
While specific adverse events from the this compound clinical trials are not extensively detailed in the public domain, the known risks associated with non-selective SGLT inhibition likely played a significant role in the decision to terminate its development. The subsequent focus of pharmaceutical research shifted towards the development of highly selective SGLT2 inhibitors to minimize the risk of SGLT1-mediated side effects and improve the overall safety profile.
Conclusion and Legacy of this compound
This compound stands as a pivotal molecule in the history of diabetes drug development. Although it did not reach the market, the research surrounding this compound provided critical proof-of-concept for SGLT inhibition as a viable therapeutic strategy for diabetes. The challenges encountered during its development, particularly related to its non-selective profile, guided the design of future SGLT inhibitors. The lessons learned from this compound directly contributed to the successful development and launch of the highly selective SGLT2 inhibitors that are now an integral part of modern diabetes management, offering not only glycemic control but also cardiovascular and renal benefits. This compound, therefore, remains a testament to the iterative nature of drug discovery and the importance of learning from both successes and setbacks.
References
- 1. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. ccjm.org [ccjm.org]
- 4. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGLT2 Inhibitors: Uses, Side Effects, and Drug Composition [webmd.com]
- 6. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SGLT2 Inhibitors: Types, Benefits, Side Effects, and More [healthline.com]
The Rise and Fall of T-1095: A Technical Deep Dive into a Pioneering SGLT Inhibitor for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical development, and eventual discontinuation of T-1095, a significant early-stage sodium-glucose cotransporter (SGLT) inhibitor in the field of diabetes research. This compound, a synthetic derivative of the natural product phlorizin, laid crucial groundwork for the development of later-generation, more selective SGLT2 inhibitors that are now widely used in clinical practice. This document details its mechanism of action, key preclinical findings, and the safety concerns that ultimately halted its clinical progression.
Discovery and Rationale: Building on a Natural Blueprint
The journey of this compound begins with phlorizin, a glucoside found in the bark of apple trees, which was known to induce glycosuria (excretion of glucose in urine). However, phlorizin's poor oral bioavailability and lack of specificity limited its therapeutic potential.[1] This led researchers at Tanabe Seiyaku Co., Ltd. in Japan to develop synthetic analogs with improved pharmaceutical properties.
This compound emerged from this research as an orally active prodrug.[2][3] Upon oral administration, it is absorbed and metabolized into its active form, T-1095A.[2][3] The core concept was to create a molecule that could inhibit the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels in individuals with diabetes.
Mechanism of Action: A Non-Insulin-Dependent Approach
This compound and its active metabolite, T-1095A, act as inhibitors of the sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the kidneys.[2] SGLTs are responsible for reabsorbing the vast majority of filtered glucose from the urine back into the bloodstream. T-1095A is a non-selective inhibitor of both SGLT1 and SGLT2.[4][5]
The inhibition of these transporters by T-1095A leads to a significant increase in urinary glucose excretion, which in turn lowers plasma glucose concentrations.[2][6] This mechanism is independent of insulin secretion or action, offering a novel therapeutic strategy for managing diabetes, particularly in cases of insulin resistance or deficiency.[7]
Signaling Pathway of this compound in the Renal Proximal Tubule
Preclinical Efficacy: Key Experimental Findings
The therapeutic potential of this compound was evaluated in several well-established animal models of diabetes. These studies consistently demonstrated its ability to improve glycemic control and other metabolic parameters.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model mimics type 1 diabetes, characterized by insulin deficiency due to the destruction of pancreatic β-cells.
-
Acute Effects: Single oral administration of this compound (3-100 mg/kg) dose-dependently suppressed fed blood glucose levels in STZ-induced diabetic rats. This effect was attributed to the inhibition of renal glucose reabsorption, as no hypoglycemic effect was observed in nephrectomized diabetic rats.[8]
-
Chronic Effects: Long-term treatment with this compound (0.03% and 0.1% in the diet for 4-8 weeks) significantly reduced blood glucose and HbA1c levels.[4][6] Furthermore, the 8-week treatment prevented the increase in urinary albumin excretion and kidney weight, and ameliorated the development of epithelial vacuolation in the kidneys.[4]
Yellow KK and db/db Mouse Models
These are genetic models of obese type 2 diabetes, characterized by hyperglycemia, hyperinsulinemia, and insulin resistance.
-
Yellow KK Mice: Long-term administration of this compound (0.01% or 0.1% in the diet for 28 days) reduced both blood glucose and HbA1c levels.[9] It also ameliorated hyperinsulinemia and hypertriglyceridemia and prevented the development of microalbuminuria.[2]
-
db/db Mice: Chronic treatment with this compound (0.03% or 0.1% in the diet for 12 weeks) improved glucose intolerance, as demonstrated by an oral glucose tolerance test (OGTT).[1] The treatment also prevented the age-related decline in plasma insulin levels and pancreatic insulin content.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | IC50 (µM) |
| Human SGLT1 | 22.8 |
| Human SGLT2 | 2.3 |
| Source:[4][5] |
Table 2: Effects of Chronic this compound Treatment in STZ-Induced Diabetic Rats
| Parameter | Control (Diabetic) | This compound (0.1% in diet, 8 weeks) |
| Blood Glucose | Elevated | Significantly Reduced |
| HbA1c | Elevated | Significantly Reduced |
| Urinary Albumin | Elevated | Prevented Elevation |
| Kidney Weight | Increased | Prevented Increase |
| Renal GLUT2 Expression | Elevated | Suppressed |
| Source:[4][6] (Note: Specific numerical data with statistical analysis were not available in the abstracts of the searched sources). |
Table 3: Effects of Chronic this compound Treatment in Yellow KK Mice
| Parameter | Control (Diabetic) | This compound (0.1% in diet, 28 days) |
| Blood Glucose | Elevated | Reduced |
| HbA1c | Elevated | Reduced |
| Plasma Insulin | Elevated (Hyperinsulinemia) | Ameliorated |
| Plasma Triglycerides | Elevated (Hypertriglyceridemia) | Ameliorated |
| Microalbuminuria | Developed | Prevented |
| Source:[2][9] (Note: Specific numerical data with statistical analysis were not available in the abstracts of the searched sources). |
Detailed Experimental Protocols
Induction of Diabetes in Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: Male Sprague-Dawley or Wistar rats were typically used. Diabetes was induced by a single intraperitoneal or intravenous injection of STZ, dissolved in a citrate buffer (pH 4.5). The dosage of STZ varied between studies but was generally in the range of 40-65 mg/kg body weight. The development of diabetes was confirmed by measuring blood glucose levels, with rats having fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) considered diabetic.
-
Yellow KK and db/db Mice: These are genetic models and did not require chemical induction of diabetes. The diabetic phenotype develops spontaneously with age.
Drug Administration
-
Acute Studies: this compound was suspended in a vehicle (e.g., 0.5% methylcellulose solution) and administered orally via gavage at specified doses (e.g., 3-100 mg/kg).
-
Chronic Studies: this compound was mixed into the standard rodent chow at specified concentrations (e.g., 0.01% to 0.1% by weight). The animals had ad libitum access to the medicated diet.
Measurement of Metabolic Parameters
-
Blood Glucose: Blood samples were collected from the tail vein. Glucose concentrations were measured using a glucose oxidase method with a commercially available glucose analyzer.
-
Glycated Hemoglobin (HbA1c): Whole blood was collected, and HbA1c levels were determined using high-performance liquid chromatography (HPLC).
-
Plasma Insulin and Triglycerides: Blood was collected into heparinized tubes and centrifuged to obtain plasma. Insulin levels were measured by radioimmunoassay (RIA), and triglyceride levels were determined using an enzymatic assay.
-
Urinary Glucose and Albumin: Animals were housed in metabolic cages for 24-hour urine collection. Urinary glucose was measured by the glucose oxidase method, and urinary albumin was quantified by an enzyme-linked immunosorbent assay (ELISA).
Oral Glucose Tolerance Test (OGTT)
After an overnight fast, a baseline blood sample was taken. A glucose solution (typically 1-2 g/kg body weight) was then administered orally. Blood samples were collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure blood glucose levels.
Western Blotting for Renal GLUT2 Expression
Kidney cortex tissue was homogenized in a lysis buffer containing protease inhibitors. The protein concentration of the lysate was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for GLUT2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Preclinical Evaluation of this compound
Discontinuation of Clinical Development: Safety Concerns
Despite the promising preclinical results, the development of this compound was halted after Phase II clinical trials. The primary reasons for its discontinuation were its non-selective nature and associated safety concerns .
As a dual inhibitor of both SGLT1 and SGLT2, this compound had the potential for off-target effects. SGLT1 is highly expressed in the small intestine and is responsible for the absorption of glucose and galactose. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects such as diarrhea and dehydration.
While specific adverse events from the this compound clinical trials are not extensively detailed in the public domain, the known risks associated with non-selective SGLT inhibition likely played a significant role in the decision to terminate its development. The subsequent focus of pharmaceutical research shifted towards the development of highly selective SGLT2 inhibitors to minimize the risk of SGLT1-mediated side effects and improve the overall safety profile.
Conclusion and Legacy of this compound
This compound stands as a pivotal molecule in the history of diabetes drug development. Although it did not reach the market, the research surrounding this compound provided critical proof-of-concept for SGLT inhibition as a viable therapeutic strategy for diabetes. The challenges encountered during its development, particularly related to its non-selective profile, guided the design of future SGLT inhibitors. The lessons learned from this compound directly contributed to the successful development and launch of the highly selective SGLT2 inhibitors that are now an integral part of modern diabetes management, offering not only glycemic control but also cardiovascular and renal benefits. This compound, therefore, remains a testament to the iterative nature of drug discovery and the importance of learning from both successes and setbacks.
References
- 1. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. ccjm.org [ccjm.org]
- 4. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGLT2 Inhibitors: Uses, Side Effects, and Drug Composition [webmd.com]
- 6. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SGLT2 Inhibitors: Types, Benefits, Side Effects, and More [healthline.com]
An In-depth Technical Guide to the Chemical Structure and Properties of T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering research compound in the field of diabetology, recognized for its potent and selective inhibition of sodium-glucose cotransporters (SGLTs).[1] As a prodrug, this compound is orally bioavailable and is metabolized in the body to its active form, T-1095A. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development in this area.
Chemical Structure and Identity
This compound is a synthetic O-glucoside derivative of phlorizin.[1] Its chemical identity is well-defined by its systematic name and various chemical identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate |
| CAS Number | 209746-59-8 |
| Chemical Formula | C₂₆H₂₈O₁₁ |
| Molecular Weight | 516.49 g/mol |
| SMILES | CC1=CC(=C(C(=C1)O[C@H]2--INVALID-LINK--COC(=O)OC)O)O">C@@HO)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |
| InChI | InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 |
Active Metabolite: T-1095A
Upon oral administration, this compound is metabolized to its active form, T-1095A. This conversion involves the removal of the methoxycarbonyl group.
Table 2: Chemical Identification of T-1095A
| Identifier | Value |
| IUPAC Name | 3-(benzofuran-5-yl)-1-(2-(β-D-glucopyranosyloxy)-6-hydroxy-4-methylphenyl)propan-1-one |
| CAS Number | 209746-56-5 |
| Chemical Formula | C₂₄H₂₆O₉ |
| Molecular Weight | 458.46 g/mol |
Physicochemical Properties
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Calculated LogP | 2.7 | PubChem |
| Solubility | Soluble in DMSO, THF, DCM, DMF, and Ethanol. Insoluble in PBS (pH 7.2). | Multiple Vendor Data |
| Appearance | Solid powder | Vendor Data |
Note: Experimental values for melting point and pKa have not been found in the reviewed literature.
Mechanism of Action and Signaling Pathway
This compound, through its active metabolite T-1095A, is a potent inhibitor of both SGLT1 and SGLT2. These transporters are primarily responsible for glucose reabsorption in the intestine and kidneys, respectively. The IC₅₀ values highlight its greater selectivity for SGLT2.
Table 4: Inhibitory Activity of T-1095A
| Target | IC₅₀ (µM) |
| Human SGLT1 | 22.8 |
| Human SGLT2 | 2.3 |
By inhibiting SGLT2 in the proximal tubules of the kidneys, T-1095A blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is independent of insulin (B600854) secretion.
Key In-Vivo Studies and Experimental Protocols
The efficacy of this compound has been demonstrated in several preclinical studies, primarily using streptozotocin (B1681764) (STZ)-induced diabetic rat models. These studies have consistently shown that oral administration of this compound leads to a reduction in blood glucose and HbA1c levels.[1][2]
Induction of Diabetes in Rat Models
A common protocol for inducing type 1 diabetes in rats involves the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Induction: A single intraperitoneal (i.p.) injection of STZ (typically 40-65 mg/kg body weight), dissolved in a citrate (B86180) buffer (pH 4.5), is administered.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are selected for the study.
This compound Administration and Monitoring
In long-term studies, this compound is typically administered as a food admixture.
Protocol: Chronic Administration of this compound in Diabetic Rats
-
Diet Preparation: this compound is mixed with standard rodent chow at concentrations of 0.03% or 0.1% (w/w).[2]
-
Treatment Period: Diabetic rats are fed the this compound-containing diet for a period of 4 to 8 weeks.[2] A control group of diabetic rats receives the standard diet without this compound.
-
Blood Glucose Monitoring: Blood samples are collected regularly (e.g., weekly) from the tail vein to measure blood glucose levels using a glucometer.
-
HbA1c Measurement: At the end of the treatment period, whole blood is collected for the analysis of glycated hemoglobin (HbA1c) levels, typically using high-performance liquid chromatography (HPLC).
-
Urinary Glucose Measurement: Urine is collected over a 24-hour period using metabolic cages. Urinary glucose concentration is determined using a glucose assay kit or urine test strips.
Table 5: Summary of In-Vivo Efficacy Data for this compound
| Animal Model | Treatment | Duration | Key Findings | Reference |
| STZ-induced diabetic rats | 0.03% and 0.1% this compound in diet (w/w) | 4 weeks | Dose-dependent decrease in blood glucose and HbA1c. | Adachi T, et al. Metabolism. 2000.[2] |
| STZ-induced diabetic rats | 0.1% this compound in diet (w/w) | 8 weeks | Significant reduction in blood glucose and HbA1c; prevention of increased urinary albumin and kidney weight. | Adachi T, et al. Metabolism. 2000.[2] |
| STZ-induced diabetic rats and yellow KK mice | Long-term treatment (dose not specified) | Not specified | Reduced blood glucose and HbA1c levels. Amelioration of hyperinsulinemia and hypertriglyceridemia in yellow KK mice. | Oku A, et al. Diabetes. 1999.[1] |
Conclusion
This compound is a significant research tool for understanding the role of SGLT inhibition in the management of hyperglycemia. Its oral availability and potent in-vivo activity in preclinical models of diabetes have paved the way for the development of newer generation SGLT2 inhibitors. This guide provides foundational technical information to aid researchers in their exploration of this compound and related compounds. The detailed protocols offer a starting point for the design of new experiments aimed at further elucidating the therapeutic potential of this class of compounds.
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering research compound in the field of diabetology, recognized for its potent and selective inhibition of sodium-glucose cotransporters (SGLTs).[1] As a prodrug, this compound is orally bioavailable and is metabolized in the body to its active form, T-1095A. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development in this area.
Chemical Structure and Identity
This compound is a synthetic O-glucoside derivative of phlorizin.[1] Its chemical identity is well-defined by its systematic name and various chemical identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate |
| CAS Number | 209746-59-8 |
| Chemical Formula | C₂₆H₂₈O₁₁ |
| Molecular Weight | 516.49 g/mol |
| SMILES | CC1=CC(=C(C(=C1)O[C@H]2--INVALID-LINK--COC(=O)OC)O)O">C@@HO)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |
| InChI | InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 |
Active Metabolite: T-1095A
Upon oral administration, this compound is metabolized to its active form, T-1095A. This conversion involves the removal of the methoxycarbonyl group.
Table 2: Chemical Identification of T-1095A
| Identifier | Value |
| IUPAC Name | 3-(benzofuran-5-yl)-1-(2-(β-D-glucopyranosyloxy)-6-hydroxy-4-methylphenyl)propan-1-one |
| CAS Number | 209746-56-5 |
| Chemical Formula | C₂₄H₂₆O₉ |
| Molecular Weight | 458.46 g/mol |
Physicochemical Properties
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Calculated LogP | 2.7 | PubChem |
| Solubility | Soluble in DMSO, THF, DCM, DMF, and Ethanol. Insoluble in PBS (pH 7.2). | Multiple Vendor Data |
| Appearance | Solid powder | Vendor Data |
Note: Experimental values for melting point and pKa have not been found in the reviewed literature.
Mechanism of Action and Signaling Pathway
This compound, through its active metabolite T-1095A, is a potent inhibitor of both SGLT1 and SGLT2. These transporters are primarily responsible for glucose reabsorption in the intestine and kidneys, respectively. The IC₅₀ values highlight its greater selectivity for SGLT2.
Table 4: Inhibitory Activity of T-1095A
| Target | IC₅₀ (µM) |
| Human SGLT1 | 22.8 |
| Human SGLT2 | 2.3 |
By inhibiting SGLT2 in the proximal tubules of the kidneys, T-1095A blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion.
Key In-Vivo Studies and Experimental Protocols
The efficacy of this compound has been demonstrated in several preclinical studies, primarily using streptozotocin (STZ)-induced diabetic rat models. These studies have consistently shown that oral administration of this compound leads to a reduction in blood glucose and HbA1c levels.[1][2]
Induction of Diabetes in Rat Models
A common protocol for inducing type 1 diabetes in rats involves the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Induction: A single intraperitoneal (i.p.) injection of STZ (typically 40-65 mg/kg body weight), dissolved in a citrate buffer (pH 4.5), is administered.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are selected for the study.
This compound Administration and Monitoring
In long-term studies, this compound is typically administered as a food admixture.
Protocol: Chronic Administration of this compound in Diabetic Rats
-
Diet Preparation: this compound is mixed with standard rodent chow at concentrations of 0.03% or 0.1% (w/w).[2]
-
Treatment Period: Diabetic rats are fed the this compound-containing diet for a period of 4 to 8 weeks.[2] A control group of diabetic rats receives the standard diet without this compound.
-
Blood Glucose Monitoring: Blood samples are collected regularly (e.g., weekly) from the tail vein to measure blood glucose levels using a glucometer.
-
HbA1c Measurement: At the end of the treatment period, whole blood is collected for the analysis of glycated hemoglobin (HbA1c) levels, typically using high-performance liquid chromatography (HPLC).
-
Urinary Glucose Measurement: Urine is collected over a 24-hour period using metabolic cages. Urinary glucose concentration is determined using a glucose assay kit or urine test strips.
Table 5: Summary of In-Vivo Efficacy Data for this compound
| Animal Model | Treatment | Duration | Key Findings | Reference |
| STZ-induced diabetic rats | 0.03% and 0.1% this compound in diet (w/w) | 4 weeks | Dose-dependent decrease in blood glucose and HbA1c. | Adachi T, et al. Metabolism. 2000.[2] |
| STZ-induced diabetic rats | 0.1% this compound in diet (w/w) | 8 weeks | Significant reduction in blood glucose and HbA1c; prevention of increased urinary albumin and kidney weight. | Adachi T, et al. Metabolism. 2000.[2] |
| STZ-induced diabetic rats and yellow KK mice | Long-term treatment (dose not specified) | Not specified | Reduced blood glucose and HbA1c levels. Amelioration of hyperinsulinemia and hypertriglyceridemia in yellow KK mice. | Oku A, et al. Diabetes. 1999.[1] |
Conclusion
This compound is a significant research tool for understanding the role of SGLT inhibition in the management of hyperglycemia. Its oral availability and potent in-vivo activity in preclinical models of diabetes have paved the way for the development of newer generation SGLT2 inhibitors. This guide provides foundational technical information to aid researchers in their exploration of this compound and related compounds. The detailed protocols offer a starting point for the design of new experiments aimed at further elucidating the therapeutic potential of this class of compounds.
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1095: A Preclinical Investigation into its Effects on Glucose Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive analysis of T-1095, a synthetic phlorizin (B1677692) derivative investigated for its potential as an anti-diabetic agent. This compound functions as an inhibitor of sodium-glucose cotransporters (SGLTs), presenting a novel therapeutic strategy for managing diabetes by targeting renal glucose reabsorption.[1] This guide synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, its efficacy in various diabetic animal models, and the experimental protocols utilized in its evaluation.
Mechanism of Action: SGLT Inhibition
This compound is an orally bioavailable prodrug.[1] Following oral administration, it is absorbed and metabolized into its active form, T-1095A.[1] The primary mechanism of action for T-1095A is the inhibition of SGLTs, predominantly SGLT1 and SGLT2, which are responsible for glucose transport.[2][3] SGLT2, located in the proximal renal tubules, is accountable for reabsorbing approximately 90% of the glucose from the glomerular filtrate.[4][5] By inhibiting these transporters, this compound effectively reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][6]
Preclinical Efficacy in Diabetic Animal Models
The therapeutic potential of this compound has been evaluated in several preclinical models of diabetes, including streptozotocin (B1681764) (STZ)-induced diabetic rats and genetically diabetic mice (yellow KK and db/db mice). These studies consistently demonstrate the compound's ability to improve glycemic control and ameliorate related metabolic abnormalities.
Long-term treatment with this compound has been shown to significantly reduce both fasting blood glucose and glycated hemoglobin (HbA1c) levels.[1] In STZ-induced diabetic rats, dietary administration of this compound for four weeks led to a dose-dependent decrease in HbA1c.[6] The compound also effectively suppressed postprandial hyperglycemia following a meal load.[1]
Table 1: Effect of this compound on Glycemic Parameters in STZ-Induced Diabetic Rats
| Treatment Group | Duration | Blood Glucose | HbA1c | Reference |
|---|---|---|---|---|
| STZ Control | 4 Weeks | Elevated | Elevated | [6] |
| 0.03% this compound Diet | 4 Weeks | Improved | Decreased (Dose-dependent) | [6] |
| 0.1% this compound Diet | 4 Weeks | Improved | Decreased (Dose-dependent) | [6] |
| 0.1% this compound Diet | 8 Weeks | Reduced | Reduced |[6] |
Beyond glycemic control, this compound treatment demonstrated beneficial effects on other metabolic parameters. In yellow KK mice, a model for obese type 2 diabetes, long-term administration ameliorated hyperinsulinemia and hypertriglyceridemia.[1] Furthermore, studies in STZ rats showed that 8-week treatment with 0.1% this compound prevented the increase in urinary albumin levels and kidney weight, suggesting a protective effect against the development of diabetic nephropathy.[6]
Table 2: Effects of this compound on Metabolic Parameters and Complications
| Animal Model | Parameter | Effect of this compound | Reference |
|---|---|---|---|
| Yellow KK Mice | Plasma Insulin (B600854) | Ameliorated Hyperinsulinemia | [1] |
| Yellow KK Mice | Plasma Triglycerides | Ameliorated Hypertriglyceridemia | [1] |
| Yellow KK Mice | Microalbuminuria | Ameliorated Development | [1] |
| STZ Rats | Urinary Albumin | Prevented Elevation | [6] |
| STZ Rats | Kidney Weight | Prevented Elevation |[6] |
The inhibitory activity of this compound and its active metabolite, T-1095A, has been quantified in vitro. Both compounds were shown to inhibit renal SGLT activity from both normoglycemic and db/db mice.
Table 3: In Vitro Inhibitory Concentration (IC50) of this compound and T-1095A
| Compound | Mouse Model | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Normoglycemic | 12.5 | [7] |
| This compound | db/db Mice | 12.4 | [7] |
| T-1095A | Normoglycemic | 1.5 | [7] |
| T-1095A | db/db Mice | 1.1 |[7] |
Experimental Protocols and Methodologies
The preclinical evaluation of this compound involved standardized animal models and analytical techniques to assess its pharmacodynamic effects.
-
Streptozotocin (STZ)-Induced Diabetic Rats : Male Sprague-Dawley rats are often used. Diabetes is induced by a single intravenous or intraperitoneal injection of STZ, a chemical that is toxic to pancreatic β-cells. This model represents a state of insulin deficiency.
-
Yellow KK and db/db Mice : These are genetic models of obese type 2 diabetes. Yellow KK mice and C57BL/KsJ-db/db mice exhibit hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the human condition.
-
Oral Gavage : For single-dose studies, this compound is typically suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Dietary Admixture : For long-term studies, this compound is mixed into the standard rodent chow at specified concentrations (e.g., 0.03% or 0.1% wt/wt).[6] This method ensures continuous drug exposure over several weeks.
-
Blood Glucose Monitoring : Blood samples are collected from the tail vein, and glucose concentrations are measured using a standard glucose analyzer.
-
HbA1c Measurement : Whole blood is collected at the end of the study period for HbA1c analysis to assess long-term glycemic control.
-
Urinary Glucose and Albumin Excretion : Animals are housed in metabolic cages for 24-hour urine collection.[8] Urine volume is recorded, and concentrations of glucose and albumin are determined using clinical chemistry autoanalyzers.[8]
-
Oral Glucose Tolerance Test (OGTT) : After an overnight fast, animals receive an oral glucose load. Blood samples are taken at various time points (e.g., 0, 30, 60, 120 minutes) to measure plasma glucose and insulin levels, assessing the body's ability to handle a glucose challenge.
Downstream Physiological Consequences
The primary action of this compound—inducing glucosuria—triggers a cascade of secondary physiological effects that contribute to improved glucose homeostasis. By lowering blood glucose, this compound helps to alleviate glucotoxicity, a process where chronically elevated glucose levels impair β-cell function and worsen insulin resistance. The reduction in hyperinsulinemia observed in yellow KK mice suggests an improvement in insulin sensitivity.[1] Interestingly, while this compound is a non-selective SGLT1/SGLT2 inhibitor, the inhibition of intestinal SGLT1 can delay glucose absorption and potentially stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion.[2][9][10]
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glucagon.com [glucagon.com]
T-1095: A Preclinical Investigation into its Effects on Glucose Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive analysis of T-1095, a synthetic phlorizin derivative investigated for its potential as an anti-diabetic agent. This compound functions as an inhibitor of sodium-glucose cotransporters (SGLTs), presenting a novel therapeutic strategy for managing diabetes by targeting renal glucose reabsorption.[1] This guide synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, its efficacy in various diabetic animal models, and the experimental protocols utilized in its evaluation.
Mechanism of Action: SGLT Inhibition
This compound is an orally bioavailable prodrug.[1] Following oral administration, it is absorbed and metabolized into its active form, T-1095A.[1] The primary mechanism of action for T-1095A is the inhibition of SGLTs, predominantly SGLT1 and SGLT2, which are responsible for glucose transport.[2][3] SGLT2, located in the proximal renal tubules, is accountable for reabsorbing approximately 90% of the glucose from the glomerular filtrate.[4][5] By inhibiting these transporters, this compound effectively reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][6]
Preclinical Efficacy in Diabetic Animal Models
The therapeutic potential of this compound has been evaluated in several preclinical models of diabetes, including streptozotocin (STZ)-induced diabetic rats and genetically diabetic mice (yellow KK and db/db mice). These studies consistently demonstrate the compound's ability to improve glycemic control and ameliorate related metabolic abnormalities.
Long-term treatment with this compound has been shown to significantly reduce both fasting blood glucose and glycated hemoglobin (HbA1c) levels.[1] In STZ-induced diabetic rats, dietary administration of this compound for four weeks led to a dose-dependent decrease in HbA1c.[6] The compound also effectively suppressed postprandial hyperglycemia following a meal load.[1]
Table 1: Effect of this compound on Glycemic Parameters in STZ-Induced Diabetic Rats
| Treatment Group | Duration | Blood Glucose | HbA1c | Reference |
|---|---|---|---|---|
| STZ Control | 4 Weeks | Elevated | Elevated | [6] |
| 0.03% this compound Diet | 4 Weeks | Improved | Decreased (Dose-dependent) | [6] |
| 0.1% this compound Diet | 4 Weeks | Improved | Decreased (Dose-dependent) | [6] |
| 0.1% this compound Diet | 8 Weeks | Reduced | Reduced |[6] |
Beyond glycemic control, this compound treatment demonstrated beneficial effects on other metabolic parameters. In yellow KK mice, a model for obese type 2 diabetes, long-term administration ameliorated hyperinsulinemia and hypertriglyceridemia.[1] Furthermore, studies in STZ rats showed that 8-week treatment with 0.1% this compound prevented the increase in urinary albumin levels and kidney weight, suggesting a protective effect against the development of diabetic nephropathy.[6]
Table 2: Effects of this compound on Metabolic Parameters and Complications
| Animal Model | Parameter | Effect of this compound | Reference |
|---|---|---|---|
| Yellow KK Mice | Plasma Insulin | Ameliorated Hyperinsulinemia | [1] |
| Yellow KK Mice | Plasma Triglycerides | Ameliorated Hypertriglyceridemia | [1] |
| Yellow KK Mice | Microalbuminuria | Ameliorated Development | [1] |
| STZ Rats | Urinary Albumin | Prevented Elevation | [6] |
| STZ Rats | Kidney Weight | Prevented Elevation |[6] |
The inhibitory activity of this compound and its active metabolite, T-1095A, has been quantified in vitro. Both compounds were shown to inhibit renal SGLT activity from both normoglycemic and db/db mice.
Table 3: In Vitro Inhibitory Concentration (IC50) of this compound and T-1095A
| Compound | Mouse Model | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Normoglycemic | 12.5 | [7] |
| This compound | db/db Mice | 12.4 | [7] |
| T-1095A | Normoglycemic | 1.5 | [7] |
| T-1095A | db/db Mice | 1.1 |[7] |
Experimental Protocols and Methodologies
The preclinical evaluation of this compound involved standardized animal models and analytical techniques to assess its pharmacodynamic effects.
-
Streptozotocin (STZ)-Induced Diabetic Rats : Male Sprague-Dawley rats are often used. Diabetes is induced by a single intravenous or intraperitoneal injection of STZ, a chemical that is toxic to pancreatic β-cells. This model represents a state of insulin deficiency.
-
Yellow KK and db/db Mice : These are genetic models of obese type 2 diabetes. Yellow KK mice and C57BL/KsJ-db/db mice exhibit hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the human condition.
-
Oral Gavage : For single-dose studies, this compound is typically suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Dietary Admixture : For long-term studies, this compound is mixed into the standard rodent chow at specified concentrations (e.g., 0.03% or 0.1% wt/wt).[6] This method ensures continuous drug exposure over several weeks.
-
Blood Glucose Monitoring : Blood samples are collected from the tail vein, and glucose concentrations are measured using a standard glucose analyzer.
-
HbA1c Measurement : Whole blood is collected at the end of the study period for HbA1c analysis to assess long-term glycemic control.
-
Urinary Glucose and Albumin Excretion : Animals are housed in metabolic cages for 24-hour urine collection.[8] Urine volume is recorded, and concentrations of glucose and albumin are determined using clinical chemistry autoanalyzers.[8]
-
Oral Glucose Tolerance Test (OGTT) : After an overnight fast, animals receive an oral glucose load. Blood samples are taken at various time points (e.g., 0, 30, 60, 120 minutes) to measure plasma glucose and insulin levels, assessing the body's ability to handle a glucose challenge.
Downstream Physiological Consequences
The primary action of this compound—inducing glucosuria—triggers a cascade of secondary physiological effects that contribute to improved glucose homeostasis. By lowering blood glucose, this compound helps to alleviate glucotoxicity, a process where chronically elevated glucose levels impair β-cell function and worsen insulin resistance. The reduction in hyperinsulinemia observed in yellow KK mice suggests an improvement in insulin sensitivity.[1] Interestingly, while this compound is a non-selective SGLT1/SGLT2 inhibitor, the inhibition of intestinal SGLT1 can delay glucose absorption and potentially stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[2][9][10]
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glucagon.com [glucagon.com]
T-1095: A Comprehensive Technical Review of its Impact on Insulin Sensitivity and Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095, a prodrug of the potent sodium-glucose cotransporter (SGLT) inhibitor T-1095A, has demonstrated significant promise in the preclinical setting for the management of diabetes. By primarily targeting SGLT2 in the renal proximal tubules, this compound induces glucosuria, leading to a reduction in blood glucose levels. Beyond its primary glucosuric effect, compelling evidence indicates that this compound also enhances insulin (B600854) sensitivity and, in certain models, improves insulin secretion. This technical guide provides an in-depth review of the mechanism of action of this compound, focusing on its multifaceted impact on insulin sensitivity and secretion. We present a comprehensive summary of quantitative data from key preclinical studies, detail the experimental methodologies employed, and visualize the intricate signaling pathways and experimental workflows.
Introduction
This compound is an orally bioavailable compound that is metabolized in vivo to its active form, T-1095A.[1] T-1095A is a potent inhibitor of both SGLT1 and SGLT2, with a higher selectivity for SGLT2.[2] SGLTs are responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys.[3] By inhibiting these transporters, T-1095A promotes the excretion of glucose in the urine, thereby lowering plasma glucose concentrations.[4][5] This mechanism of action is independent of insulin, making this compound a potential therapeutic agent for various stages of diabetes.[1]
Beyond its direct effect on renal glucose handling, studies have revealed that the chronic administration of this compound leads to significant improvements in insulin sensitivity and pancreatic β-cell function.[4][6] This suggests that the benefits of this compound extend beyond simple glucose lowering and may involve the amelioration of the underlying pathophysiology of insulin resistance and β-cell dysfunction, phenomena often attributed to the reversal of "glucotoxicity."[4]
Impact on Insulin Sensitivity
Chronic hyperglycemia is a key contributor to the development of insulin resistance in peripheral tissues such as skeletal muscle, adipose tissue, and the liver. By effectively reducing blood glucose levels, this compound helps to alleviate this glucotoxic state, leading to improved insulin sensitivity.
Quantitative Data on Insulin Sensitivity Parameters
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on markers of insulin sensitivity.
Table 1: Effect of this compound on Blood Glucose and Glycated Hemoglobin (HbA1c) in Diabetic Animal Models
| Animal Model | Treatment Group | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| STZ-induced diabetic rats | This compound | 0.03% (wt/wt diet) | 4 weeks | Significant decrease | Dose-dependent decrease | [5][7] |
| STZ-induced diabetic rats | This compound | 0.1% (wt/wt diet) | 4 weeks | Significant decrease | Dose-dependent decrease | [5][7] |
| STZ-induced diabetic rats | This compound | 0.1% (wt/wt diet) | 8 weeks | Significant reduction | Significant reduction | [5] |
| Neonatally STZ-treated rats | This compound | 0.1% in diet | 6 weeks | Improved hyperglycemia | - | [4] |
| db/db mice | This compound | 0.03% in diet | 12 weeks | Significant decrease | Significant decrease | [1][8] |
| db/db mice | This compound | 0.10% in diet | 12 weeks | Significant decrease | Significant decrease | [1][8] |
| GK rats | This compound | Not specified | 8 weeks | Significantly lowered | Significantly lowered | [6] |
Table 2: Effect of this compound on Insulin Levels and Glucose Tolerance in Diabetic Animal Models
| Animal Model | Treatment Group | Dose | Duration | Change in Plasma Insulin | Outcome of Oral Glucose Tolerance Test (OGTT) | Reference |
| db/db mice | This compound | 0.10% in diet | 12 weeks | Inhibited age-related decrease | Improved glucose tolerance | [1] |
| Neonatally STZ-treated rats | This compound | 0.1% in diet | 6 weeks | - | Improved glucose tolerance | [4] |
| ZDF rats | This compound | Not specified | 7 days | Lowered levels (405 ± 41 pmol/l) | - | [9] |
Table 3: Effect of this compound on Tissue-Specific Insulin Sensitivity
| Animal Model | Tissue | Parameter | Effect of this compound | Reference |
| Neonatally STZ-treated rats | Whole-body | Insulin-mediated glucose utilization | Increased | [4] |
| Neonatally STZ-treated rats | Skeletal muscle | Insulin-mediated glucose utilization | Increased | [4] |
| Neonatally STZ-treated rats | Skeletal muscle | GLUT4 content | Normalization | [4] |
| ZDF rats | Liver | Hepatic Glucose Production | Decreased | [9] |
| ZDF rats | Liver | Glucose Cycling | Markedly decreased | [9] |
Signaling Pathways in Enhanced Insulin Sensitivity
The improvement in insulin sensitivity with this compound treatment is believed to be a consequence of reduced glucotoxicity, which in turn restores normal insulin signaling. The canonical insulin signaling pathway involves the activation of the insulin receptor (IR), followed by the phosphorylation of insulin receptor substrate 1 (IRS-1). This activates phosphatidylinositol 3-kinase (PI3K), leading to the activation of Akt (protein kinase B), which ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. In states of insulin resistance, this pathway is impaired. By lowering blood glucose, this compound is hypothesized to restore the functionality of this pathway.
Caption: Insulin signaling pathway and the proposed restorative effect of this compound.
Impact on Insulin Secretion
The effect of this compound on insulin secretion is multifaceted. While it does not appear to have a direct insulinotropic effect, long-term treatment has been shown to improve β-cell function, likely by reducing the chronic workload on the pancreas and mitigating glucotoxicity.
Quantitative Data on Insulin Secretion Parameters
Table 4: Effect of this compound on Insulin Secretion in GK Rats
| Parameter | Control Group | This compound Treated Group | p-value | Reference |
| Total Insulin Secreted (First Phase) | 27.3 ± 2.5 ng | 35.3 ± 1.4 ng | <0.05 | [6] |
| Total Insulin Secreted (Second Phase) | 68.1 ± 5.7 ng | 88.2 ± 6.1 ng | <0.05 | [6] |
| Total Insulin Secreted (Overall) | 95.4 ± 7.7 ng | 123.5 ± 7.3 ng | <0.05 | [6] |
Data from isolated perfused pancreas of GK rats during 16.7 mmol/L glucose perfusion.
Role of GLP-1 in this compound-Mediated Effects
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin secretion. Some studies suggest that SGLT inhibitors may indirectly influence GLP-1 secretion. The mechanism is not fully elucidated but may involve increased delivery of glucose to the distal gut where L-cells, which secrete GLP-1, are located.
Caption: Proposed indirect mechanism of this compound on GLP-1 and insulin secretion.
Experimental Protocols
Induction of Diabetes in Animal Models
-
Streptozotocin (B1681764) (STZ)-Induced Diabetes: A common method to induce type 1-like diabetes.
-
Animals: Male Wistar or Sprague-Dawley rats.[10]
-
Procedure: A single intravenous or intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5).[10][11]
-
Confirmation: Diabetes is typically confirmed by measuring blood glucose levels 48-72 hours post-injection, with levels >250-300 mg/dL indicating successful induction.[11]
-
-
Neonatal STZ-Induced Diabetes: A model that can mimic aspects of type 2 diabetes.
-
Animals: Neonatal rat pups (e.g., 2 days old).
-
Procedure: Intraperitoneal injection of a lower dose of STZ.
-
-
Genetic Models:
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes.[12]
-
Goto-Kakizaki (GK) rats: A non-obese model of spontaneous type 2 diabetes characterized by impaired insulin secretion.
-
Zucker Diabetic Fatty (ZDF) rats: A model of obesity, hyperlipidemia, and insulin resistance that progresses to overt diabetes.
-
Assessment of Insulin Sensitivity
-
Oral Glucose Tolerance Test (OGTT):
-
Procedure: Following an overnight fast, a baseline blood sample is collected. A standard dose of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.[13]
-
Measurements: Blood samples are collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.[13]
-
Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response. A lower glucose AUC indicates improved glucose tolerance.
-
-
Hyperinsulinemic-Euglycemic Clamp: The gold standard for assessing insulin sensitivity.
-
Procedure: A constant infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).
-
Measurements: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome. A higher GIR indicates greater insulin sensitivity.
-
Advanced Techniques: Can be combined with tracers (e.g., [3-³H]glucose) to measure whole-body glucose turnover and tissue-specific glucose uptake.
-
Assessment of Insulin Secretion
-
Isolated Perfused Pancreas:
-
Procedure: The pancreas is surgically isolated and perfused with a buffered solution containing varying concentrations of glucose.
-
Measurements: The effluent from the pancreas is collected, and insulin concentrations are measured to assess the dynamics of insulin secretion in response to glucose stimulation.
-
Measurement of GLUT4 Translocation
-
Immunofluorescence Microscopy:
-
Subcellular Fractionation and Western Blotting:
-
Procedure: Muscle tissue is homogenized and subjected to differential centrifugation to separate plasma membrane and intracellular membrane fractions.
-
Analysis: The amount of GLUT4 protein in each fraction is quantified by Western blotting. An increase in GLUT4 in the plasma membrane fraction indicates translocation.
-
Measurement of Hepatic Glucose Production (HGP)
-
Tracer Dilution Methodology:
-
Procedure: A continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H₂]glucose) is administered.
-
Measurements: The rate of appearance of endogenous glucose is calculated from the dilution of the tracer in the plasma.[16]
-
Analysis: A decrease in the rate of appearance of endogenous glucose indicates suppression of HGP.
-
Caption: General experimental workflow for evaluating the effects of this compound.
Conclusion
This compound, through its primary action as an SGLT inhibitor, effectively lowers blood glucose levels in preclinical models of diabetes. This reduction in hyperglycemia plays a crucial role in alleviating glucotoxicity, which in turn leads to significant improvements in both insulin sensitivity and pancreatic β-cell function. The enhanced insulin sensitivity is associated with the restoration of normal insulin signaling pathways in peripheral tissues, including increased GLUT4 translocation in skeletal muscle and suppressed hepatic glucose production. The improvement in insulin secretion appears to be an indirect effect, likely mediated by the reduced metabolic stress on β-cells and potentially through an influence on incretin hormones like GLP-1. The comprehensive data from these preclinical studies strongly support the therapeutic potential of this compound as a multi-faceted agent for the treatment of diabetes, addressing not only the symptom of hyperglycemia but also the underlying defects in insulin action and secretion. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Hematological indices and their correlation with glucose control parameters in a prediabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content-assets.jci.org [content-assets.jci.org]
T-1095: A Comprehensive Technical Review of its Impact on Insulin Sensitivity and Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095, a prodrug of the potent sodium-glucose cotransporter (SGLT) inhibitor T-1095A, has demonstrated significant promise in the preclinical setting for the management of diabetes. By primarily targeting SGLT2 in the renal proximal tubules, this compound induces glucosuria, leading to a reduction in blood glucose levels. Beyond its primary glucosuric effect, compelling evidence indicates that this compound also enhances insulin sensitivity and, in certain models, improves insulin secretion. This technical guide provides an in-depth review of the mechanism of action of this compound, focusing on its multifaceted impact on insulin sensitivity and secretion. We present a comprehensive summary of quantitative data from key preclinical studies, detail the experimental methodologies employed, and visualize the intricate signaling pathways and experimental workflows.
Introduction
This compound is an orally bioavailable compound that is metabolized in vivo to its active form, T-1095A.[1] T-1095A is a potent inhibitor of both SGLT1 and SGLT2, with a higher selectivity for SGLT2.[2] SGLTs are responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys.[3] By inhibiting these transporters, T-1095A promotes the excretion of glucose in the urine, thereby lowering plasma glucose concentrations.[4][5] This mechanism of action is independent of insulin, making this compound a potential therapeutic agent for various stages of diabetes.[1]
Beyond its direct effect on renal glucose handling, studies have revealed that the chronic administration of this compound leads to significant improvements in insulin sensitivity and pancreatic β-cell function.[4][6] This suggests that the benefits of this compound extend beyond simple glucose lowering and may involve the amelioration of the underlying pathophysiology of insulin resistance and β-cell dysfunction, phenomena often attributed to the reversal of "glucotoxicity."[4]
Impact on Insulin Sensitivity
Chronic hyperglycemia is a key contributor to the development of insulin resistance in peripheral tissues such as skeletal muscle, adipose tissue, and the liver. By effectively reducing blood glucose levels, this compound helps to alleviate this glucotoxic state, leading to improved insulin sensitivity.
Quantitative Data on Insulin Sensitivity Parameters
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on markers of insulin sensitivity.
Table 1: Effect of this compound on Blood Glucose and Glycated Hemoglobin (HbA1c) in Diabetic Animal Models
| Animal Model | Treatment Group | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| STZ-induced diabetic rats | This compound | 0.03% (wt/wt diet) | 4 weeks | Significant decrease | Dose-dependent decrease | [5][7] |
| STZ-induced diabetic rats | This compound | 0.1% (wt/wt diet) | 4 weeks | Significant decrease | Dose-dependent decrease | [5][7] |
| STZ-induced diabetic rats | This compound | 0.1% (wt/wt diet) | 8 weeks | Significant reduction | Significant reduction | [5] |
| Neonatally STZ-treated rats | This compound | 0.1% in diet | 6 weeks | Improved hyperglycemia | - | [4] |
| db/db mice | This compound | 0.03% in diet | 12 weeks | Significant decrease | Significant decrease | [1][8] |
| db/db mice | This compound | 0.10% in diet | 12 weeks | Significant decrease | Significant decrease | [1][8] |
| GK rats | This compound | Not specified | 8 weeks | Significantly lowered | Significantly lowered | [6] |
Table 2: Effect of this compound on Insulin Levels and Glucose Tolerance in Diabetic Animal Models
| Animal Model | Treatment Group | Dose | Duration | Change in Plasma Insulin | Outcome of Oral Glucose Tolerance Test (OGTT) | Reference |
| db/db mice | This compound | 0.10% in diet | 12 weeks | Inhibited age-related decrease | Improved glucose tolerance | [1] |
| Neonatally STZ-treated rats | This compound | 0.1% in diet | 6 weeks | - | Improved glucose tolerance | [4] |
| ZDF rats | This compound | Not specified | 7 days | Lowered levels (405 ± 41 pmol/l) | - | [9] |
Table 3: Effect of this compound on Tissue-Specific Insulin Sensitivity
| Animal Model | Tissue | Parameter | Effect of this compound | Reference |
| Neonatally STZ-treated rats | Whole-body | Insulin-mediated glucose utilization | Increased | [4] |
| Neonatally STZ-treated rats | Skeletal muscle | Insulin-mediated glucose utilization | Increased | [4] |
| Neonatally STZ-treated rats | Skeletal muscle | GLUT4 content | Normalization | [4] |
| ZDF rats | Liver | Hepatic Glucose Production | Decreased | [9] |
| ZDF rats | Liver | Glucose Cycling | Markedly decreased | [9] |
Signaling Pathways in Enhanced Insulin Sensitivity
The improvement in insulin sensitivity with this compound treatment is believed to be a consequence of reduced glucotoxicity, which in turn restores normal insulin signaling. The canonical insulin signaling pathway involves the activation of the insulin receptor (IR), followed by the phosphorylation of insulin receptor substrate 1 (IRS-1). This activates phosphatidylinositol 3-kinase (PI3K), leading to the activation of Akt (protein kinase B), which ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. In states of insulin resistance, this pathway is impaired. By lowering blood glucose, this compound is hypothesized to restore the functionality of this pathway.
Caption: Insulin signaling pathway and the proposed restorative effect of this compound.
Impact on Insulin Secretion
The effect of this compound on insulin secretion is multifaceted. While it does not appear to have a direct insulinotropic effect, long-term treatment has been shown to improve β-cell function, likely by reducing the chronic workload on the pancreas and mitigating glucotoxicity.
Quantitative Data on Insulin Secretion Parameters
Table 4: Effect of this compound on Insulin Secretion in GK Rats
| Parameter | Control Group | This compound Treated Group | p-value | Reference |
| Total Insulin Secreted (First Phase) | 27.3 ± 2.5 ng | 35.3 ± 1.4 ng | <0.05 | [6] |
| Total Insulin Secreted (Second Phase) | 68.1 ± 5.7 ng | 88.2 ± 6.1 ng | <0.05 | [6] |
| Total Insulin Secreted (Overall) | 95.4 ± 7.7 ng | 123.5 ± 7.3 ng | <0.05 | [6] |
Data from isolated perfused pancreas of GK rats during 16.7 mmol/L glucose perfusion.
Role of GLP-1 in this compound-Mediated Effects
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-stimulated insulin secretion. Some studies suggest that SGLT inhibitors may indirectly influence GLP-1 secretion. The mechanism is not fully elucidated but may involve increased delivery of glucose to the distal gut where L-cells, which secrete GLP-1, are located.
Caption: Proposed indirect mechanism of this compound on GLP-1 and insulin secretion.
Experimental Protocols
Induction of Diabetes in Animal Models
-
Streptozotocin (STZ)-Induced Diabetes: A common method to induce type 1-like diabetes.
-
Animals: Male Wistar or Sprague-Dawley rats.[10]
-
Procedure: A single intravenous or intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer (pH 4.5).[10][11]
-
Confirmation: Diabetes is typically confirmed by measuring blood glucose levels 48-72 hours post-injection, with levels >250-300 mg/dL indicating successful induction.[11]
-
-
Neonatal STZ-Induced Diabetes: A model that can mimic aspects of type 2 diabetes.
-
Animals: Neonatal rat pups (e.g., 2 days old).
-
Procedure: Intraperitoneal injection of a lower dose of STZ.
-
-
Genetic Models:
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes.[12]
-
Goto-Kakizaki (GK) rats: A non-obese model of spontaneous type 2 diabetes characterized by impaired insulin secretion.
-
Zucker Diabetic Fatty (ZDF) rats: A model of obesity, hyperlipidemia, and insulin resistance that progresses to overt diabetes.
-
Assessment of Insulin Sensitivity
-
Oral Glucose Tolerance Test (OGTT):
-
Procedure: Following an overnight fast, a baseline blood sample is collected. A standard dose of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.[13]
-
Measurements: Blood samples are collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.[13]
-
Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response. A lower glucose AUC indicates improved glucose tolerance.
-
-
Hyperinsulinemic-Euglycemic Clamp: The gold standard for assessing insulin sensitivity.
-
Procedure: A constant infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).
-
Measurements: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome. A higher GIR indicates greater insulin sensitivity.
-
Advanced Techniques: Can be combined with tracers (e.g., [3-³H]glucose) to measure whole-body glucose turnover and tissue-specific glucose uptake.
-
Assessment of Insulin Secretion
-
Isolated Perfused Pancreas:
-
Procedure: The pancreas is surgically isolated and perfused with a buffered solution containing varying concentrations of glucose.
-
Measurements: The effluent from the pancreas is collected, and insulin concentrations are measured to assess the dynamics of insulin secretion in response to glucose stimulation.
-
Measurement of GLUT4 Translocation
-
Immunofluorescence Microscopy:
-
Subcellular Fractionation and Western Blotting:
-
Procedure: Muscle tissue is homogenized and subjected to differential centrifugation to separate plasma membrane and intracellular membrane fractions.
-
Analysis: The amount of GLUT4 protein in each fraction is quantified by Western blotting. An increase in GLUT4 in the plasma membrane fraction indicates translocation.
-
Measurement of Hepatic Glucose Production (HGP)
-
Tracer Dilution Methodology:
-
Procedure: A continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H₂]glucose) is administered.
-
Measurements: The rate of appearance of endogenous glucose is calculated from the dilution of the tracer in the plasma.[16]
-
Analysis: A decrease in the rate of appearance of endogenous glucose indicates suppression of HGP.
-
Caption: General experimental workflow for evaluating the effects of this compound.
Conclusion
This compound, through its primary action as an SGLT inhibitor, effectively lowers blood glucose levels in preclinical models of diabetes. This reduction in hyperglycemia plays a crucial role in alleviating glucotoxicity, which in turn leads to significant improvements in both insulin sensitivity and pancreatic β-cell function. The enhanced insulin sensitivity is associated with the restoration of normal insulin signaling pathways in peripheral tissues, including increased GLUT4 translocation in skeletal muscle and suppressed hepatic glucose production. The improvement in insulin secretion appears to be an indirect effect, likely mediated by the reduced metabolic stress on β-cells and potentially through an influence on incretin hormones like GLP-1. The comprehensive data from these preclinical studies strongly support the therapeutic potential of this compound as a multi-faceted agent for the treatment of diabetes, addressing not only the symptom of hyperglycemia but also the underlying defects in insulin action and secretion. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Hematological indices and their correlation with glucose control parameters in a prediabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content-assets.jci.org [content-assets.jci.org]
Methodological & Application
Application Notes: Oral Administration of T-1095 in Mouse Models of Diabetes
Introduction
T-1095 is an orally active, selective inhibitor of the sodium-glucose cotransporter (SGLT), specifically targeting SGLT2 in the renal proximal tubules.[1][2][3] As a derivative of phlorizin, this compound is a prodrug that is metabolized in the body to its active form, T-1095A, which is approximately ten times more potent.[4][5] Its mechanism of action involves inhibiting the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.[6][7] This insulin-independent mechanism makes this compound a valuable tool for studying glucose homeostasis and a potential therapeutic agent for type 2 diabetes.[2] These notes provide detailed protocols for evaluating the acute and chronic effects of orally administered this compound in genetic and induced mouse models of diabetes.
Mechanism of Action
This compound exerts its antihyperglycemic effect by targeting the kidneys. After oral administration, the prodrug this compound is absorbed and metabolized into its active form, T-1095A.[5] T-1095A then inhibits SGLT2 in the S1 segment of the renal proximal tubule, preventing glucose reabsorption.[3][4] This leads to a dose-dependent increase in urinary glucose excretion, which in turn lowers elevated blood glucose levels characteristic of diabetes.[4][8]
Caption: Mechanism of this compound action in lowering blood glucose.
Data Presentation: Efficacy of this compound in db/db Mice
The following tables summarize the quantitative data from studies using C57BL/KsJ-db/db (db/db) mice, a genetic model of obese type 2 diabetes.[4]
Table 1: Acute Effects of Single Oral Administration of this compound in db/db Mice
| Dose (mg/kg) | Primary Outcome | Observation Time | Result |
|---|---|---|---|
| 10 | Blood Glucose Reduction | 24 hours | No significant change[4] |
| 30 | Blood Glucose Reduction | 24 hours | Significant decrease observed[4] |
| 100 | Blood Glucose Reduction | 5 hours | Sustained and maximal decrease[4] |
| 10, 30, 100 | Urinary Glucose Excretion | 0-5 hours | Dose-dependent increase[4][8] |
Table 2: Chronic Effects of this compound Administered in Diet for 12 Weeks in db/db Mice
| Parameter | Control (db/db) | This compound (0.1% in diet) | Outcome |
|---|---|---|---|
| Blood Glucose | Elevated | Decreased[4][8] | Improved glycemic control |
| Hemoglobin A1C (HbA1c) | Elevated | Decreased[4][8] | Long-term glycemic improvement |
| Plasma Insulin (B600854) | Age-related decrease | Decrease markedly inhibited[4][8] | Preservation of beta-cell function |
| Pancreatic Insulin Content | N/A | 2.5-fold increase[4][8] | Enhanced insulin storage |
| Body Weight Gain | Impaired | Ameliorated[4][8] | Improved metabolic state |
| Albuminuria | Developed | Significantly suppressed[4][8] | Prevention of diabetic nephropathy |
| Glomerular Mesangial Expansion | Developed | Significantly suppressed[4][8] | Prevention of diabetic nephropathy |
Experimental Protocols
Protocol 1: Evaluation of Acute Antihyperglycemic Effects
This protocol details the procedure for assessing the impact of a single oral dose of this compound on blood glucose and urinary glucose excretion.
Caption: Workflow for the acute this compound administration study.
1. Objective: To determine the dose-dependent effect of a single oral administration of this compound on blood glucose levels and urinary glucose excretion in a diabetic mouse model.
2. Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
C57BL/KsJ-db/db mice (male, e.g., 8 weeks of age)[4]
-
Non-diabetic control mice (e.g., db/+m)[4]
-
Blood glucose meter and test strips
-
Metabolic cages for urine collection
-
Oral gavage needles
3. Methodology:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Divide db/db mice into groups (n=5-8 per group): Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and this compound (100 mg/kg).[4] A group of non-diabetic db/+m mice should also be included for comparison.
-
Baseline Measurement: After a brief fasting period (e.g., 4-6 hours), collect a baseline blood sample from the tail vein to measure initial blood glucose levels (Time 0).
-
Oral Administration: Administer the assigned dose of this compound or vehicle solution to each mouse via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at set intervals post-administration, for instance, at 1, 2, 5, 8, and 24 hours.[4]
-
Urine Collection: Place mice in individual metabolic cages immediately after dosing to allow for the collection of urine over a 24-hour period. It is recommended to collect in fractions (e.g., 0-5 hours and 5-24 hours) to observe the peak excretion window.[4]
-
Sample Analysis: Analyze the collected urine for glucose concentration to determine the total amount of glucose excreted.
4. Data Analysis:
-
Plot the mean blood glucose levels over time for each group.
-
Calculate the total urinary glucose excretion for each group.
-
Use statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the this compound treated groups and the vehicle control group.
Protocol 2: Evaluation of Chronic Therapeutic Effects
This protocol describes a long-term study to assess the effects of continuous this compound administration, mixed in the diet, on glycemic control and the progression of diabetic complications.
Caption: Workflow for the chronic this compound administration study.
1. Objective: To evaluate the long-term efficacy of dietary this compound in improving glycemic control, preserving pancreatic function, and preventing the development of diabetic nephropathy.
2. Materials:
-
This compound compound
-
Standard rodent pellet chow
-
C57BL/KsJ-db/db mice (male, e.g., 8 weeks of age)[4]
-
Equipment for blood glucose, HbA1c, and urinary albumin analysis
-
Reagents for an Oral Glucose Tolerance Test (OGTT)
-
Histology equipment and reagents
3. Methodology:
-
Diet Preparation: Homogeneously mix this compound into powdered standard chow and re-pellet to achieve final concentrations, for example, a low dose (0.03% w/w) and a high dose (0.1% w/w).[4][6] Prepare a control diet with no drug.
-
Animal Grouping: Randomly assign db/db mice (n=8-10 per group) to receive the control diet, low-dose this compound diet, or high-dose this compound diet.
-
Chronic Administration: Provide the respective diets and water ad libitum for an extended period, such as 12 weeks.[4][8]
-
Periodic Monitoring:
-
Body Weight and Food Intake: Measure weekly to monitor general health and calculate the average daily drug intake.[4]
-
Glycemic Control: Measure blood glucose and HbA1c periodically (e.g., every 2-4 weeks).[4][9]
-
Renal Function: Collect urine periodically to measure urinary albumin and creatinine (B1669602) levels to assess the progression of nephropathy.[4]
-
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period (e.g., at week 12) to assess improvements in glucose tolerance.[4] This involves fasting the mice, administering a glucose bolus orally (e.g., 2 g/kg), and measuring blood glucose at 0, 30, 60, and 120 minutes post-administration.
4. Data Analysis:
-
Compare the changes in blood glucose, HbA1c, body weight, and urinary albumin over the 12-week period between groups.
-
Analyze the area under the curve (AUC) for the OGTT results.
-
Statistically compare endpoint measures like pancreatic insulin content and glomerular mesangial area.
-
Utilize appropriate statistical tests (e.g., repeated measures ANOVA for longitudinal data, t-tests or one-way ANOVA for endpoint data).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antihyperglycemic effect of this compound via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na(+)-glucose cotransporter inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Oral Administration of T-1095 in Mouse Models of Diabetes
Introduction
T-1095 is an orally active, selective inhibitor of the sodium-glucose cotransporter (SGLT), specifically targeting SGLT2 in the renal proximal tubules.[1][2][3] As a derivative of phlorizin, this compound is a prodrug that is metabolized in the body to its active form, T-1095A, which is approximately ten times more potent.[4][5] Its mechanism of action involves inhibiting the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.[6][7] This insulin-independent mechanism makes this compound a valuable tool for studying glucose homeostasis and a potential therapeutic agent for type 2 diabetes.[2] These notes provide detailed protocols for evaluating the acute and chronic effects of orally administered this compound in genetic and induced mouse models of diabetes.
Mechanism of Action
This compound exerts its antihyperglycemic effect by targeting the kidneys. After oral administration, the prodrug this compound is absorbed and metabolized into its active form, T-1095A.[5] T-1095A then inhibits SGLT2 in the S1 segment of the renal proximal tubule, preventing glucose reabsorption.[3][4] This leads to a dose-dependent increase in urinary glucose excretion, which in turn lowers elevated blood glucose levels characteristic of diabetes.[4][8]
Caption: Mechanism of this compound action in lowering blood glucose.
Data Presentation: Efficacy of this compound in db/db Mice
The following tables summarize the quantitative data from studies using C57BL/KsJ-db/db (db/db) mice, a genetic model of obese type 2 diabetes.[4]
Table 1: Acute Effects of Single Oral Administration of this compound in db/db Mice
| Dose (mg/kg) | Primary Outcome | Observation Time | Result |
|---|---|---|---|
| 10 | Blood Glucose Reduction | 24 hours | No significant change[4] |
| 30 | Blood Glucose Reduction | 24 hours | Significant decrease observed[4] |
| 100 | Blood Glucose Reduction | 5 hours | Sustained and maximal decrease[4] |
| 10, 30, 100 | Urinary Glucose Excretion | 0-5 hours | Dose-dependent increase[4][8] |
Table 2: Chronic Effects of this compound Administered in Diet for 12 Weeks in db/db Mice
| Parameter | Control (db/db) | This compound (0.1% in diet) | Outcome |
|---|---|---|---|
| Blood Glucose | Elevated | Decreased[4][8] | Improved glycemic control |
| Hemoglobin A1C (HbA1c) | Elevated | Decreased[4][8] | Long-term glycemic improvement |
| Plasma Insulin | Age-related decrease | Decrease markedly inhibited[4][8] | Preservation of beta-cell function |
| Pancreatic Insulin Content | N/A | 2.5-fold increase[4][8] | Enhanced insulin storage |
| Body Weight Gain | Impaired | Ameliorated[4][8] | Improved metabolic state |
| Albuminuria | Developed | Significantly suppressed[4][8] | Prevention of diabetic nephropathy |
| Glomerular Mesangial Expansion | Developed | Significantly suppressed[4][8] | Prevention of diabetic nephropathy |
Experimental Protocols
Protocol 1: Evaluation of Acute Antihyperglycemic Effects
This protocol details the procedure for assessing the impact of a single oral dose of this compound on blood glucose and urinary glucose excretion.
Caption: Workflow for the acute this compound administration study.
1. Objective: To determine the dose-dependent effect of a single oral administration of this compound on blood glucose levels and urinary glucose excretion in a diabetic mouse model.
2. Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
C57BL/KsJ-db/db mice (male, e.g., 8 weeks of age)[4]
-
Non-diabetic control mice (e.g., db/+m)[4]
-
Blood glucose meter and test strips
-
Metabolic cages for urine collection
-
Oral gavage needles
3. Methodology:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Divide db/db mice into groups (n=5-8 per group): Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and this compound (100 mg/kg).[4] A group of non-diabetic db/+m mice should also be included for comparison.
-
Baseline Measurement: After a brief fasting period (e.g., 4-6 hours), collect a baseline blood sample from the tail vein to measure initial blood glucose levels (Time 0).
-
Oral Administration: Administer the assigned dose of this compound or vehicle solution to each mouse via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at set intervals post-administration, for instance, at 1, 2, 5, 8, and 24 hours.[4]
-
Urine Collection: Place mice in individual metabolic cages immediately after dosing to allow for the collection of urine over a 24-hour period. It is recommended to collect in fractions (e.g., 0-5 hours and 5-24 hours) to observe the peak excretion window.[4]
-
Sample Analysis: Analyze the collected urine for glucose concentration to determine the total amount of glucose excreted.
4. Data Analysis:
-
Plot the mean blood glucose levels over time for each group.
-
Calculate the total urinary glucose excretion for each group.
-
Use statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the this compound treated groups and the vehicle control group.
Protocol 2: Evaluation of Chronic Therapeutic Effects
This protocol describes a long-term study to assess the effects of continuous this compound administration, mixed in the diet, on glycemic control and the progression of diabetic complications.
Caption: Workflow for the chronic this compound administration study.
1. Objective: To evaluate the long-term efficacy of dietary this compound in improving glycemic control, preserving pancreatic function, and preventing the development of diabetic nephropathy.
2. Materials:
-
This compound compound
-
Standard rodent pellet chow
-
C57BL/KsJ-db/db mice (male, e.g., 8 weeks of age)[4]
-
Equipment for blood glucose, HbA1c, and urinary albumin analysis
-
Reagents for an Oral Glucose Tolerance Test (OGTT)
-
Histology equipment and reagents
3. Methodology:
-
Diet Preparation: Homogeneously mix this compound into powdered standard chow and re-pellet to achieve final concentrations, for example, a low dose (0.03% w/w) and a high dose (0.1% w/w).[4][6] Prepare a control diet with no drug.
-
Animal Grouping: Randomly assign db/db mice (n=8-10 per group) to receive the control diet, low-dose this compound diet, or high-dose this compound diet.
-
Chronic Administration: Provide the respective diets and water ad libitum for an extended period, such as 12 weeks.[4][8]
-
Periodic Monitoring:
-
Body Weight and Food Intake: Measure weekly to monitor general health and calculate the average daily drug intake.[4]
-
Glycemic Control: Measure blood glucose and HbA1c periodically (e.g., every 2-4 weeks).[4][9]
-
Renal Function: Collect urine periodically to measure urinary albumin and creatinine levels to assess the progression of nephropathy.[4]
-
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period (e.g., at week 12) to assess improvements in glucose tolerance.[4] This involves fasting the mice, administering a glucose bolus orally (e.g., 2 g/kg), and measuring blood glucose at 0, 30, 60, and 120 minutes post-administration.
4. Data Analysis:
-
Compare the changes in blood glucose, HbA1c, body weight, and urinary albumin over the 12-week period between groups.
-
Analyze the area under the curve (AUC) for the OGTT results.
-
Statistically compare endpoint measures like pancreatic insulin content and glomerular mesangial area.
-
Utilize appropriate statistical tests (e.g., repeated measures ANOVA for longitudinal data, t-tests or one-way ANOVA for endpoint data).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antihyperglycemic effect of this compound via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na(+)-glucose cotransporter inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: T-1095 for Long-Term Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a first-generation, orally active sodium-glucose cotransporter (SGLT) inhibitor.[1][2] It is a synthetic derivative of phlorizin, a naturally occurring compound found in the bark of apple trees.[3][4] this compound functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestines and kidneys, respectively.[5] By blocking these transporters, this compound increases urinary glucose excretion, thereby lowering blood glucose levels.[3] Although it showed promise in preclinical studies for the treatment of type 2 diabetes, its development was limited due to issues with toxicity and poor selectivity.[1][6] Nevertheless, this compound remains a valuable tool for researchers studying glucose metabolism and the effects of SGLT inhibition in rodent models of diabetes.
These application notes provide recommended dosages and detailed protocols for the use of this compound in long-term studies in rodents, based on published preclinical research.
Data Presentation: this compound Dosage in Rodent Studies
The following table summarizes the recommended dosages of this compound for both acute and chronic long-term studies in various rodent models.
| Animal Model | Study Duration | Administration Route | Dosage | Key Findings | Reference |
| Mice (db/db) | Single Dose | Oral (p.o.) | 10, 30, 100 mg/kg | Dose-dependent reduction in blood glucose and increase in urinary glucose excretion.[2][7] | [2][7] |
| Mice (db/db) | 12 weeks | 0.1% w/w in chow | Approx. 152 mg/kg/day | Decreased blood glucose and HbA1c, improved glucose intolerance, and suppressed the development of diabetic nephropathy.[7] | [7] |
| Mice (db/db) | 12 weeks | 0.03% w/w in chow | Approx. 50 mg/kg/day | Dose-dependent lowering of blood glucose and HbA1c.[7] | [7] |
| Rats (STZ-induced diabetic) | Single Dose | Oral (p.o.) | 30, 100 mg/kg | Markedly lowered blood glucose levels with a concomitant increase in urinary glucose excretion.[8] | [8] |
| Rats (STZ-induced diabetic) | 4 weeks | 0.03% and 0.1% w/w in diet | Not specified | Improved hyperglycemia and dose-dependently decreased HbA1c.[9][10] | [9][10] |
| Rats (STZ-induced diabetic) | 6 weeks | 0.1% in diet | Not specified | Improved hyperglycemia, plasma free fatty acids, and ketone body levels; improved glucose tolerance and insulin (B600854) secretion.[8] | [8] |
| Rats (STZ-induced diabetic) | 8 weeks | 0.1% w/w in diet | Not specified | Reduced blood glucose and HbA1c, prevented the elevation of urinary albumin and kidney weight, and prevented the development of epithelial vacuolation.[9][10] | [9][10] |
| Rats (STZ-induced diabetic) | 4 weeks | 0.01 - 0.1% w/w in food admixture | Not specified | Suppressed blood glucose levels.[11] | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound in the renal proximal tubule.
Experimental Workflow for Long-Term Rodent Studies
Caption: General workflow for a long-term this compound study in rodents.
Experimental Protocols
1. Acute Oral Administration in db/db Mice
-
Objective: To determine the acute dose-dependent effects of this compound on blood glucose and urinary glucose excretion.
-
Animals: Male C57BL/KsJ-db/db mice and their normoglycemic db/+m littermates.
-
Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) solution).
-
Procedure:
-
Fast mice overnight.
-
Administer this compound orally by gavage at doses of 10, 30, and 100 mg/kg.[7] The control group receives the vehicle only.
-
Collect blood samples from the tail vein at 0, 1, 2, 3, 5, and 8 hours post-administration to measure blood glucose levels.[7]
-
House mice in metabolic cages to collect urine for 24 hours to measure urinary glucose excretion.[7]
-
2. Chronic Administration in Diet to db/db Mice
-
Objective: To evaluate the long-term effects of this compound on glycemic control and diabetic complications.
-
Animals: Male C57BL/KsJ-db/db mice.
-
Drug Preparation: this compound is mixed into the powdered rodent chow at concentrations of 0.03% and 0.1% (w/w).[7]
-
Procedure:
-
House mice individually and provide them with the this compound containing diet or a control diet ad libitum for 12 weeks.[7]
-
Monitor body weight and food intake periodically.
-
Measure blood glucose and HbA1c levels at regular intervals (e.g., every 4 weeks).[7]
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.[7]
-
At the end of the study, collect blood for plasma insulin measurement and harvest pancreata and kidneys for histological analysis.[7]
-
3. Chronic Administration in Diet to STZ-Induced Diabetic Rats
-
Objective: To assess the long-term efficacy of this compound in a model of type 1 diabetes.
-
Animals: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Drug Preparation: this compound is incorporated into the standard rat diet at a concentration of 0.1% (w/w).[8][9][10]
-
Procedure:
-
After STZ induction and confirmation of diabetes, randomize rats into control and this compound treatment groups.
-
Provide the respective diets for a period of 4 to 8 weeks.[9][10]
-
Monitor blood glucose, HbA1c, body weight, and food and water intake throughout the study.
-
At the end of the study, collect urine to measure albumin excretion and harvest kidneys for histopathological examination to assess diabetic nephropathy.[9][10]
-
Important Considerations:
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Selection: The choice of vehicle for oral administration should be based on the solubility of this compound and its compatibility with the animal model.
-
Diet Preparation: When incorporating this compound into the diet, ensure homogenous mixing to provide a consistent dose.
-
Monitoring: Regular monitoring of animal health, including body weight and clinical signs, is crucial throughout the study.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. Researchers should consult the primary literature for more detailed methodologies.
References
- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 2. | BioWorld [bioworld.com]
- 3. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. SGLT2 Inhibitors: A New Therapeutical Strategy to Improve Clinical Outcomes in Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correction of hyperglycemia and insulin sensitivity by this compound, an inhibitor of renal Na+-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: T-1095 for Long-Term Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a first-generation, orally active sodium-glucose cotransporter (SGLT) inhibitor.[1][2] It is a synthetic derivative of phlorizin, a naturally occurring compound found in the bark of apple trees.[3][4] this compound functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestines and kidneys, respectively.[5] By blocking these transporters, this compound increases urinary glucose excretion, thereby lowering blood glucose levels.[3] Although it showed promise in preclinical studies for the treatment of type 2 diabetes, its development was limited due to issues with toxicity and poor selectivity.[1][6] Nevertheless, this compound remains a valuable tool for researchers studying glucose metabolism and the effects of SGLT inhibition in rodent models of diabetes.
These application notes provide recommended dosages and detailed protocols for the use of this compound in long-term studies in rodents, based on published preclinical research.
Data Presentation: this compound Dosage in Rodent Studies
The following table summarizes the recommended dosages of this compound for both acute and chronic long-term studies in various rodent models.
| Animal Model | Study Duration | Administration Route | Dosage | Key Findings | Reference |
| Mice (db/db) | Single Dose | Oral (p.o.) | 10, 30, 100 mg/kg | Dose-dependent reduction in blood glucose and increase in urinary glucose excretion.[2][7] | [2][7] |
| Mice (db/db) | 12 weeks | 0.1% w/w in chow | Approx. 152 mg/kg/day | Decreased blood glucose and HbA1c, improved glucose intolerance, and suppressed the development of diabetic nephropathy.[7] | [7] |
| Mice (db/db) | 12 weeks | 0.03% w/w in chow | Approx. 50 mg/kg/day | Dose-dependent lowering of blood glucose and HbA1c.[7] | [7] |
| Rats (STZ-induced diabetic) | Single Dose | Oral (p.o.) | 30, 100 mg/kg | Markedly lowered blood glucose levels with a concomitant increase in urinary glucose excretion.[8] | [8] |
| Rats (STZ-induced diabetic) | 4 weeks | 0.03% and 0.1% w/w in diet | Not specified | Improved hyperglycemia and dose-dependently decreased HbA1c.[9][10] | [9][10] |
| Rats (STZ-induced diabetic) | 6 weeks | 0.1% in diet | Not specified | Improved hyperglycemia, plasma free fatty acids, and ketone body levels; improved glucose tolerance and insulin secretion.[8] | [8] |
| Rats (STZ-induced diabetic) | 8 weeks | 0.1% w/w in diet | Not specified | Reduced blood glucose and HbA1c, prevented the elevation of urinary albumin and kidney weight, and prevented the development of epithelial vacuolation.[9][10] | [9][10] |
| Rats (STZ-induced diabetic) | 4 weeks | 0.01 - 0.1% w/w in food admixture | Not specified | Suppressed blood glucose levels.[11] | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound in the renal proximal tubule.
Experimental Workflow for Long-Term Rodent Studies
Caption: General workflow for a long-term this compound study in rodents.
Experimental Protocols
1. Acute Oral Administration in db/db Mice
-
Objective: To determine the acute dose-dependent effects of this compound on blood glucose and urinary glucose excretion.
-
Animals: Male C57BL/KsJ-db/db mice and their normoglycemic db/+m littermates.
-
Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).
-
Procedure:
-
Fast mice overnight.
-
Administer this compound orally by gavage at doses of 10, 30, and 100 mg/kg.[7] The control group receives the vehicle only.
-
Collect blood samples from the tail vein at 0, 1, 2, 3, 5, and 8 hours post-administration to measure blood glucose levels.[7]
-
House mice in metabolic cages to collect urine for 24 hours to measure urinary glucose excretion.[7]
-
2. Chronic Administration in Diet to db/db Mice
-
Objective: To evaluate the long-term effects of this compound on glycemic control and diabetic complications.
-
Animals: Male C57BL/KsJ-db/db mice.
-
Drug Preparation: this compound is mixed into the powdered rodent chow at concentrations of 0.03% and 0.1% (w/w).[7]
-
Procedure:
-
House mice individually and provide them with the this compound containing diet or a control diet ad libitum for 12 weeks.[7]
-
Monitor body weight and food intake periodically.
-
Measure blood glucose and HbA1c levels at regular intervals (e.g., every 4 weeks).[7]
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.[7]
-
At the end of the study, collect blood for plasma insulin measurement and harvest pancreata and kidneys for histological analysis.[7]
-
3. Chronic Administration in Diet to STZ-Induced Diabetic Rats
-
Objective: To assess the long-term efficacy of this compound in a model of type 1 diabetes.
-
Animals: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal injection of streptozotocin (STZ).
-
Drug Preparation: this compound is incorporated into the standard rat diet at a concentration of 0.1% (w/w).[8][9][10]
-
Procedure:
-
After STZ induction and confirmation of diabetes, randomize rats into control and this compound treatment groups.
-
Provide the respective diets for a period of 4 to 8 weeks.[9][10]
-
Monitor blood glucose, HbA1c, body weight, and food and water intake throughout the study.
-
At the end of the study, collect urine to measure albumin excretion and harvest kidneys for histopathological examination to assess diabetic nephropathy.[9][10]
-
Important Considerations:
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Selection: The choice of vehicle for oral administration should be based on the solubility of this compound and its compatibility with the animal model.
-
Diet Preparation: When incorporating this compound into the diet, ensure homogenous mixing to provide a consistent dose.
-
Monitoring: Regular monitoring of animal health, including body weight and clinical signs, is crucial throughout the study.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. Researchers should consult the primary literature for more detailed methodologies.
References
- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 2. | BioWorld [bioworld.com]
- 3. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. SGLT2 Inhibitors: A New Therapeutical Strategy to Improve Clinical Outcomes in Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correction of hyperglycemia and insulin sensitivity by this compound, an inhibitor of renal Na+-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1095 Application Notes and Protocols for Cell-Based Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing T-1095, a selective sodium-glucose cotransporter (SGLT) inhibitor, in cell-based glucose uptake assays. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the study of glucose transport and the evaluation of SGLT inhibitors.
Introduction
This compound is a potent and selective inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2) and, to a lesser extent, SGLT1. It is a prodrug that is metabolized to its active form, T-1095A.[1][2] SGLTs are crucial for glucose reabsorption in the kidneys and intestines.[1][3] By inhibiting these transporters, this compound effectively blocks glucose uptake in cells expressing these proteins, making it a valuable tool for diabetes research and drug development. In a therapeutic context, orally administered this compound leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2]
The primary application of this compound in a research setting is to investigate SGLT-mediated glucose transport in various cell types and to screen for novel SGLT inhibitors.
Data Presentation
Quantitative data for this compound's inhibitory activity is summarized in the table below. This information is critical for designing dose-response experiments in cell-based assays.
| Parameter | Value | Transporter | Species | Reference |
| IC₅₀ | 2.3 µM | SGLT2 | Human | [4] |
| IC₅₀ | 22.8 µM | SGLT1 | Human | [4] |
Signaling and Experimental Workflow Visualizations
To facilitate a clear understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound action on SGLT2-mediated glucose uptake.
Caption: Experimental workflow for a 2-NBDG based glucose uptake assay.
Experimental Protocols
The following protocols are designed for the investigation of this compound's effect on SGLT-mediated glucose uptake in a cell-based format.
Protocol 1: Non-Radioactive Glucose Uptake Assay Using 2-NBDG
This protocol details a fluorescent method for measuring glucose uptake in cell lines endogenously expressing or engineered to express SGLT2. The human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2, or HEK293 cells stably expressing human SGLT2 are recommended.[1][5][6]
Materials:
-
Cell line expressing SGLT2 (e.g., HK-2 or HEK293-hSGLT2)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline (B1196258) chloride) for control wells
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Phlorizin (non-selective SGLT inhibitor for positive control)
-
D-glucose (for competition control)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Culture:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in KRH buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM to span the IC₅₀ values). Ensure the final DMSO concentration is below 0.5%.[5]
-
-
Glucose Uptake Assay:
-
On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.[5]
-
Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well.[5]
-
Include control wells:
-
Total Uptake: Vehicle only in KRH buffer.
-
Non-specific Uptake (GLUT-mediated): Vehicle in sodium-free KRH buffer.[5][6]
-
Positive Control Inhibitor: A known SGLT inhibitor like Phlorizin (e.g., 100 µM).[1][5]
-
Competition Control: A high concentration of D-glucose (e.g., 30 mM) to compete with 2-NBDG uptake.[5][6]
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.[5]
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well for a final concentration of 100-200 µM.[5][6]
-
-
Measurement:
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[5]
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[5]
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (Ex: ~485 nm, Em: ~535 nm).[5]
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
The Na⁺-dependent glucose uptake is the difference between the total uptake (in the presence of Na⁺) and the Na⁺-independent uptake (in Na⁺-free buffer).[6]
-
Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]
Protocol 2: Radioactive Glucose Uptake Assay Using [¹⁴C]-AMG
For a more traditional and highly sensitive method, a radioactive glucose analog can be used.
Materials:
-
Cell line expressing SGLT1 or SGLT2 (e.g., HEK293-hSGLT1 and HEK293-hSGLT2)
-
Complete cell culture medium
-
24-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., KRH buffer)
-
[¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG)
-
Phlorizin (positive control)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Seed HEK293 cells stably expressing hSGLT1 or hSGLT2 in 24-well plates and grow to confluence.
-
-
Assay Performance:
-
Remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells at 37°C with assay buffer containing various concentrations of this compound, vehicle, or 100 µM Phlorizin for 15-30 minutes.[7]
-
Initiate uptake by adding assay buffer containing [¹⁴C]-AMG (e.g., 1 µM).[7]
-
Incubate for 30 minutes at 37°C.[7]
-
Stop the reaction by aspirating the uptake solution and washing the cells twice with ice-cold assay buffer.
-
Lyse the cells (e.g., with NaOH or a specific lysis buffer).
-
-
Measurement and Analysis:
These protocols provide a robust framework for characterizing the inhibitory effects of this compound on SGLT-mediated glucose transport. Proper controls are essential for accurate interpretation of the results. The choice between the fluorescent and radioactive method will depend on the laboratory's capabilities and specific experimental needs.
References
- 1. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. 2.2. SGLT1 Inhibition Assay [bio-protocol.org]
- 8. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
T-1095 Application Notes and Protocols for Cell-Based Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing T-1095, a selective sodium-glucose cotransporter (SGLT) inhibitor, in cell-based glucose uptake assays. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the study of glucose transport and the evaluation of SGLT inhibitors.
Introduction
This compound is a potent and selective inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2) and, to a lesser extent, SGLT1. It is a prodrug that is metabolized to its active form, T-1095A.[1][2] SGLTs are crucial for glucose reabsorption in the kidneys and intestines.[1][3] By inhibiting these transporters, this compound effectively blocks glucose uptake in cells expressing these proteins, making it a valuable tool for diabetes research and drug development. In a therapeutic context, orally administered this compound leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2]
The primary application of this compound in a research setting is to investigate SGLT-mediated glucose transport in various cell types and to screen for novel SGLT inhibitors.
Data Presentation
Quantitative data for this compound's inhibitory activity is summarized in the table below. This information is critical for designing dose-response experiments in cell-based assays.
| Parameter | Value | Transporter | Species | Reference |
| IC₅₀ | 2.3 µM | SGLT2 | Human | [4] |
| IC₅₀ | 22.8 µM | SGLT1 | Human | [4] |
Signaling and Experimental Workflow Visualizations
To facilitate a clear understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound action on SGLT2-mediated glucose uptake.
Caption: Experimental workflow for a 2-NBDG based glucose uptake assay.
Experimental Protocols
The following protocols are designed for the investigation of this compound's effect on SGLT-mediated glucose uptake in a cell-based format.
Protocol 1: Non-Radioactive Glucose Uptake Assay Using 2-NBDG
This protocol details a fluorescent method for measuring glucose uptake in cell lines endogenously expressing or engineered to express SGLT2. The human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2, or HEK293 cells stably expressing human SGLT2 are recommended.[1][5][6]
Materials:
-
Cell line expressing SGLT2 (e.g., HK-2 or HEK293-hSGLT2)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride) for control wells
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Phlorizin (non-selective SGLT inhibitor for positive control)
-
D-glucose (for competition control)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Culture:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in KRH buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM to span the IC₅₀ values). Ensure the final DMSO concentration is below 0.5%.[5]
-
-
Glucose Uptake Assay:
-
On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.[5]
-
Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well.[5]
-
Include control wells:
-
Total Uptake: Vehicle only in KRH buffer.
-
Non-specific Uptake (GLUT-mediated): Vehicle in sodium-free KRH buffer.[5][6]
-
Positive Control Inhibitor: A known SGLT inhibitor like Phlorizin (e.g., 100 µM).[1][5]
-
Competition Control: A high concentration of D-glucose (e.g., 30 mM) to compete with 2-NBDG uptake.[5][6]
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.[5]
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well for a final concentration of 100-200 µM.[5][6]
-
-
Measurement:
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[5]
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[5]
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (Ex: ~485 nm, Em: ~535 nm).[5]
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
The Na⁺-dependent glucose uptake is the difference between the total uptake (in the presence of Na⁺) and the Na⁺-independent uptake (in Na⁺-free buffer).[6]
-
Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]
Protocol 2: Radioactive Glucose Uptake Assay Using [¹⁴C]-AMG
For a more traditional and highly sensitive method, a radioactive glucose analog can be used.
Materials:
-
Cell line expressing SGLT1 or SGLT2 (e.g., HEK293-hSGLT1 and HEK293-hSGLT2)
-
Complete cell culture medium
-
24-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., KRH buffer)
-
[¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG)
-
Phlorizin (positive control)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Seed HEK293 cells stably expressing hSGLT1 or hSGLT2 in 24-well plates and grow to confluence.
-
-
Assay Performance:
-
Remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells at 37°C with assay buffer containing various concentrations of this compound, vehicle, or 100 µM Phlorizin for 15-30 minutes.[7]
-
Initiate uptake by adding assay buffer containing [¹⁴C]-AMG (e.g., 1 µM).[7]
-
Incubate for 30 minutes at 37°C.[7]
-
Stop the reaction by aspirating the uptake solution and washing the cells twice with ice-cold assay buffer.
-
Lyse the cells (e.g., with NaOH or a specific lysis buffer).
-
-
Measurement and Analysis:
These protocols provide a robust framework for characterizing the inhibitory effects of this compound on SGLT-mediated glucose transport. Proper controls are essential for accurate interpretation of the results. The choice between the fluorescent and radioactive method will depend on the laboratory's capabilities and specific experimental needs.
References
- 1. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. 2.2. SGLT1 Inhibition Assay [bio-protocol.org]
- 8. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Urinary Glucose Excretion with T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a synthetic, orally active prodrug derived from phlorizin (B1677692) that is metabolized in the liver to its active form, T-1095A.[1][2] It functions as a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the kidneys and intestines.[2][3][4] SGLT2, located in the S1/S2 segments of the proximal tubule, accounts for approximately 90% of renal glucose reabsorption, while SGLT1, in the S3 segment, reabsorbs the remaining 10%.[4][5] By inhibiting these transporters, this compound blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE).[1][6][7] This mechanism makes this compound a valuable tool for studying glucose homeostasis and a potential therapeutic agent for diabetes mellitus.[1][8] These application notes provide a detailed protocol for evaluating the pharmacodynamic effect of this compound by measuring UGE in a preclinical rodent model of diabetes.
Mechanism of Action: SGLT Inhibition
This compound exerts its effects by competitively inhibiting SGLT1 and SGLT2 at the apical membrane of the proximal tubule epithelial cells in the kidney.[9] This inhibition prevents the influx of sodium and glucose from the tubular lumen into the cells, thereby reducing the amount of glucose returned to the circulation.[9] The excess glucose is then excreted in the urine.[1] this compound has shown selectivity for SGLT2 over SGLT1, with reported IC50 values of 2.3 µM and 22.8 µM for human SGLT2 and SGLT1, respectively.[3][10]
Experimental Protocol: UGE in Diabetic Rats
This protocol describes the measurement of urinary glucose excretion in streptozotocin (B1681764) (STZ)-induced diabetic rats following oral administration of this compound.
3.1. Materials and Reagents
-
Compound: this compound (MedChemExpress or equivalent)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g)
-
Diabetes Induction: Streptozotocin (STZ), Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Equipment:
-
Metabolic cages for 24-hour urine collection
-
Oral gavage needles
-
Blood glucose meter and test strips
-
Urine collection tubes (with sodium azide (B81097) as a preservative if needed)
-
Spectrophotometer or automated clinical chemistry analyzer
-
Vortex mixer, centrifuge, pipettes
-
-
Assay Kits: Commercial glucose oxidase or hexokinase assay kit for urine
3.2. Experimental Workflow
3.3. Detailed Procedure
Step 1: Diabetes Induction
-
Acclimate male rats for at least one week.
-
Fast animals for 4-6 hours before STZ injection.[11]
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).
-
Return animals to their cages with free access to food and water. Provide a 10% sucrose (B13894) water solution for the first 24 hours to prevent hypoglycemic shock.
-
After 72 hours, measure tail-vein blood glucose. Animals with non-fasting glucose levels >250 mg/dL are considered diabetic and can be used for the study.[12]
Step 2: Acclimation and Baseline Urine Collection
-
Transfer the confirmed diabetic rats to individual metabolic cages.
-
Allow a 48-72 hour acclimation period for the animals to adjust to the new environment.
-
Following acclimation, perform a 24-hour baseline urine collection. Record the total volume and store an aliquot at -80°C for glucose analysis.
Step 3: this compound Administration
-
Group the animals (n=6-8 per group) into Vehicle control and this compound treatment groups (e.g., Low Dose: 10 mg/kg; High Dose: 30 mg/kg).
-
Prepare a suspension of this compound in 0.5% methylcellulose. The compound can be dissolved in DMSO first (e.g., to 60 mg/mL) and then diluted in the vehicle.[3]
-
Administer the assigned treatment (Vehicle or this compound) via oral gavage.
Step 4: Post-Dosing Urine Collection
-
Immediately after dosing, begin a 24-hour urine collection using the metabolic cages.[13]
-
Ensure animals have free access to food and water throughout the collection period.
-
At the end of the 24-hour period, record the total urine volume for each animal.
-
Centrifuge the urine samples to remove particulates and transfer the supernatant to a clean tube. Store aliquots at -80°C until analysis.[13]
Step 5: Urine Glucose Measurement
-
Thaw urine samples on ice.
-
Use a commercial glucose oxidase or hexokinase-based colorimetric assay kit.
-
Prepare a standard curve using the glucose standards provided in the kit.
-
Dilute urine samples as necessary (diabetic rat urine has very high glucose concentrations) to fall within the linear range of the standard curve.
-
Perform the assay according to the manufacturer's instructions and measure the absorbance using a plate reader.[13]
Step 6: Data Analysis
-
Calculate the glucose concentration (mg/dL or mg/mL) in each urine sample using the standard curve.
-
Calculate the total urinary glucose excreted (UGE) over 24 hours using the following formula:
-
UGE (mg/24h) = Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h)
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare UGE between vehicle and this compound treated groups.
Data Presentation
Quantitative data should be summarized to clearly demonstrate the dose-dependent effect of this compound on key parameters.
Table 1: Effect of this compound on 24-Hour Urinary Glucose Excretion in STZ-Diabetic Rats
| Treatment Group | Dose (mg/kg, p.o.) | n | Urine Volume (mL/24h) | Urine Glucose (mg/mL) | Total UGE (mg/24h) | % Increase in UGE vs. Vehicle |
| Vehicle | - | 8 | 125.5 ± 10.2 | 45.3 ± 5.1 | 5689 ± 750 | - |
| This compound | 10 | 8 | 130.1 ± 9.8 | 98.7 ± 8.4 | 12840 ± 1105 | 125.7% |
| This compound | 30 | 8 | 132.4 ± 11.1 | 155.2 ± 12.6 | 20548 ± 1650 | 261.2% |
| *Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: **p<0.01, **p<0.001. | ||||||
| Note: The data presented are representative examples based on published literature and are for illustrative purposes only. |
Table 2: Effect of Chronic this compound Administration on Glycemic Control
| Treatment Group | Dose (% in diet) | n | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Final HbA1c (%) |
| Normal Control | - | 8 | 95 ± 5 | 98 ± 6 | 4.1 ± 0.2 |
| Diabetic Vehicle | - | 8 | 480 ± 25 | 510 ± 30 | 11.5 ± 0.8 |
| This compound | 0.03% | 8 | 475 ± 22 | 255 ± 28 | 7.8 ± 0.5 |
| This compound | 0.1% | 8 | 482 ± 28 | 180 ± 20 | 6.2 ± 0.4 |
| *Chronic treatment administered for 4 weeks.[6] Data are presented as Mean ± SEM. Statistical significance vs. Diabetic Vehicle: **p<0.001. | |||||
| Note: The data presented are representative examples based on published literature[6] and are for illustrative purposes only. |
Troubleshooting and Considerations
-
Animal Stress: Acclimation to metabolic cages is critical to minimize stress-induced variations in urine output and glucose levels.
-
Urine Collection: Ensure the metabolic cage funnels are clean and positioned correctly to prevent contamination and ensure accurate volume measurement.
-
Sample Dilution: Diabetic urine is highly concentrated with glucose. Perform serial dilutions to ensure the sample concentration falls within the assay's linear range.
-
Compound Solubility: this compound has low aqueous solubility. Ensure it is properly suspended in the vehicle before each administration. Sonication may be required.[3]
-
Mechanism of Action: Remember that this compound is a prodrug. Its effect depends on its conversion to the active metabolite, T-1095A.[1] This should be considered when designing pharmacokinetic/pharmacodynamic (PK/PD) studies.
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 3. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.ucdavis.edu [research.ucdavis.edu]
- 12. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
Application Notes and Protocols for Measuring Urinary Glucose Excretion with T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a synthetic, orally active prodrug derived from phlorizin that is metabolized in the liver to its active form, T-1095A.[1][2] It functions as a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the kidneys and intestines.[2][3][4] SGLT2, located in the S1/S2 segments of the proximal tubule, accounts for approximately 90% of renal glucose reabsorption, while SGLT1, in the S3 segment, reabsorbs the remaining 10%.[4][5] By inhibiting these transporters, this compound blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE).[1][6][7] This mechanism makes this compound a valuable tool for studying glucose homeostasis and a potential therapeutic agent for diabetes mellitus.[1][8] These application notes provide a detailed protocol for evaluating the pharmacodynamic effect of this compound by measuring UGE in a preclinical rodent model of diabetes.
Mechanism of Action: SGLT Inhibition
This compound exerts its effects by competitively inhibiting SGLT1 and SGLT2 at the apical membrane of the proximal tubule epithelial cells in the kidney.[9] This inhibition prevents the influx of sodium and glucose from the tubular lumen into the cells, thereby reducing the amount of glucose returned to the circulation.[9] The excess glucose is then excreted in the urine.[1] this compound has shown selectivity for SGLT2 over SGLT1, with reported IC50 values of 2.3 µM and 22.8 µM for human SGLT2 and SGLT1, respectively.[3][10]
Experimental Protocol: UGE in Diabetic Rats
This protocol describes the measurement of urinary glucose excretion in streptozotocin (STZ)-induced diabetic rats following oral administration of this compound.
3.1. Materials and Reagents
-
Compound: this compound (MedChemExpress or equivalent)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g)
-
Diabetes Induction: Streptozotocin (STZ), Citrate buffer (0.1 M, pH 4.5)
-
Equipment:
-
Metabolic cages for 24-hour urine collection
-
Oral gavage needles
-
Blood glucose meter and test strips
-
Urine collection tubes (with sodium azide as a preservative if needed)
-
Spectrophotometer or automated clinical chemistry analyzer
-
Vortex mixer, centrifuge, pipettes
-
-
Assay Kits: Commercial glucose oxidase or hexokinase assay kit for urine
3.2. Experimental Workflow
3.3. Detailed Procedure
Step 1: Diabetes Induction
-
Acclimate male rats for at least one week.
-
Fast animals for 4-6 hours before STZ injection.[11]
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).
-
Return animals to their cages with free access to food and water. Provide a 10% sucrose water solution for the first 24 hours to prevent hypoglycemic shock.
-
After 72 hours, measure tail-vein blood glucose. Animals with non-fasting glucose levels >250 mg/dL are considered diabetic and can be used for the study.[12]
Step 2: Acclimation and Baseline Urine Collection
-
Transfer the confirmed diabetic rats to individual metabolic cages.
-
Allow a 48-72 hour acclimation period for the animals to adjust to the new environment.
-
Following acclimation, perform a 24-hour baseline urine collection. Record the total volume and store an aliquot at -80°C for glucose analysis.
Step 3: this compound Administration
-
Group the animals (n=6-8 per group) into Vehicle control and this compound treatment groups (e.g., Low Dose: 10 mg/kg; High Dose: 30 mg/kg).
-
Prepare a suspension of this compound in 0.5% methylcellulose. The compound can be dissolved in DMSO first (e.g., to 60 mg/mL) and then diluted in the vehicle.[3]
-
Administer the assigned treatment (Vehicle or this compound) via oral gavage.
Step 4: Post-Dosing Urine Collection
-
Immediately after dosing, begin a 24-hour urine collection using the metabolic cages.[13]
-
Ensure animals have free access to food and water throughout the collection period.
-
At the end of the 24-hour period, record the total urine volume for each animal.
-
Centrifuge the urine samples to remove particulates and transfer the supernatant to a clean tube. Store aliquots at -80°C until analysis.[13]
Step 5: Urine Glucose Measurement
-
Thaw urine samples on ice.
-
Use a commercial glucose oxidase or hexokinase-based colorimetric assay kit.
-
Prepare a standard curve using the glucose standards provided in the kit.
-
Dilute urine samples as necessary (diabetic rat urine has very high glucose concentrations) to fall within the linear range of the standard curve.
-
Perform the assay according to the manufacturer's instructions and measure the absorbance using a plate reader.[13]
Step 6: Data Analysis
-
Calculate the glucose concentration (mg/dL or mg/mL) in each urine sample using the standard curve.
-
Calculate the total urinary glucose excreted (UGE) over 24 hours using the following formula:
-
UGE (mg/24h) = Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h)
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare UGE between vehicle and this compound treated groups.
Data Presentation
Quantitative data should be summarized to clearly demonstrate the dose-dependent effect of this compound on key parameters.
Table 1: Effect of this compound on 24-Hour Urinary Glucose Excretion in STZ-Diabetic Rats
| Treatment Group | Dose (mg/kg, p.o.) | n | Urine Volume (mL/24h) | Urine Glucose (mg/mL) | Total UGE (mg/24h) | % Increase in UGE vs. Vehicle |
| Vehicle | - | 8 | 125.5 ± 10.2 | 45.3 ± 5.1 | 5689 ± 750 | - |
| This compound | 10 | 8 | 130.1 ± 9.8 | 98.7 ± 8.4 | 12840 ± 1105 | 125.7% |
| This compound | 30 | 8 | 132.4 ± 11.1 | 155.2 ± 12.6 | 20548 ± 1650 | 261.2% |
| *Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: **p<0.01, **p<0.001. | ||||||
| Note: The data presented are representative examples based on published literature and are for illustrative purposes only. |
Table 2: Effect of Chronic this compound Administration on Glycemic Control
| Treatment Group | Dose (% in diet) | n | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Final HbA1c (%) |
| Normal Control | - | 8 | 95 ± 5 | 98 ± 6 | 4.1 ± 0.2 |
| Diabetic Vehicle | - | 8 | 480 ± 25 | 510 ± 30 | 11.5 ± 0.8 |
| This compound | 0.03% | 8 | 475 ± 22 | 255 ± 28 | 7.8 ± 0.5 |
| This compound | 0.1% | 8 | 482 ± 28 | 180 ± 20 | 6.2 ± 0.4 |
| *Chronic treatment administered for 4 weeks.[6] Data are presented as Mean ± SEM. Statistical significance vs. Diabetic Vehicle: **p<0.001. | |||||
| Note: The data presented are representative examples based on published literature[6] and are for illustrative purposes only. |
Troubleshooting and Considerations
-
Animal Stress: Acclimation to metabolic cages is critical to minimize stress-induced variations in urine output and glucose levels.
-
Urine Collection: Ensure the metabolic cage funnels are clean and positioned correctly to prevent contamination and ensure accurate volume measurement.
-
Sample Dilution: Diabetic urine is highly concentrated with glucose. Perform serial dilutions to ensure the sample concentration falls within the assay's linear range.
-
Compound Solubility: this compound has low aqueous solubility. Ensure it is properly suspended in the vehicle before each administration. Sonication may be required.[3]
-
Mechanism of Action: Remember that this compound is a prodrug. Its effect depends on its conversion to the active metabolite, T-1095A.[1] This should be considered when designing pharmacokinetic/pharmacodynamic (PK/PD) studies.
References
- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 3. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.ucdavis.edu [research.ucdavis.edu]
- 12. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
Application Notes and Protocols for the Study of Diabetic Nephropathy in db/db Mice Using T-1095
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The db/db mouse is a widely used genetic model for type 2 diabetes that exhibits key features of human DN, including obesity, hyperglycemia, insulin (B600854) resistance, and progressive kidney damage characterized by albuminuria and glomerulosclerosis.[1] T-1095 is an orally active inhibitor of the sodium-glucose cotransporter (SGLT), which has shown therapeutic potential in ameliorating diabetic syndrome and its complications.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the study of diabetic nephropathy in the db/db mouse model.
This compound is a prodrug that is metabolized to its active form, T-1095A.[4] T-1095A is a potent SGLT inhibitor, with approximately 10 times more potency than this compound itself. By inhibiting SGLT in the renal tubules, T-1095A blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This mechanism of action helps to alleviate the glucotoxicity associated with diabetes and may prevent or slow the progression of diabetic complications, including nephropathy.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of chronic this compound administration in db/db mice.[2]
Table 1: Effects of Chronic this compound Treatment on Metabolic Parameters in db/db Mice [2]
| Parameter | Control db/db Mice | This compound-Treated db/db Mice |
| Blood Glucose (mg/dL) | Significantly Higher | Significantly Decreased |
| Hemoglobin A1C (%) | Significantly Higher | Significantly Decreased |
| Plasma Insulin (ng/mL) | Age-related Decrease | Markedly Inhibited Decrease |
| Pancreatic Insulin Content | - | 2.5-fold Increase |
| Body Weight Gain | Impaired | Ameliorated |
| Food Consumption | No Change | No Change |
Table 2: Effects of Chronic this compound Treatment on Renal Parameters in db/db Mice [2]
| Parameter | Control db/db Mice | This compound-Treated db/db Mice |
| Urinary Albumin Excretion (Albuminuria) | Age-dependently Increased | Significantly Suppressed |
| Glomerular Mesangial Area Expansion | Present | Significantly Suppressed |
Experimental Protocols
1. Animal Model and Husbandry
-
Animal Model: C57BL/KsJ-db/db (db/db) mice serve as the diabetic model, while their normoglycemic littermates, C57BL/KsJ-db/+m (db/+m), can be used as controls.[2] The db/db mouse model is well-established for studying early-stage albuminuric diabetic nephropathy.[5][6]
-
Housing: Mice should be housed in a temperature- and light-controlled environment with free access to standard laboratory chow and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the commencement of any experimental procedures.
2. This compound Administration
-
Route of Administration: this compound can be administered orally.[2]
-
Dosage Formulation: For chronic studies, this compound can be mixed with powdered pellet chow at a concentration of 0.1% w/w.[2] For acute studies, this compound can be suspended in a suitable vehicle, such as 0.5% methylcellulose (B11928114) solution, for oral gavage.
-
Dosage Regimen (Chronic Study): Administer the this compound-containing diet for a period of 12 weeks to observe long-term effects on diabetic nephropathy.[2]
-
Dosage Regimen (Acute Study): For single-dose studies, administer this compound at doses of 10, 30, and 100 mg/kg to assess dose-dependent effects on blood glucose and urinary glucose excretion.[2]
3. Key Experimental Measurements
-
Blood Glucose and Hemoglobin A1c (HbA1c):
-
Collect blood samples from the tail vein.
-
Measure blood glucose levels using a standard glucose meter.
-
Determine HbA1c levels using a commercially available assay kit to assess long-term glycemic control.
-
-
Plasma Insulin:
-
Collect blood samples and centrifuge to obtain plasma.
-
Measure plasma insulin concentrations using a sensitive radioimmunoassay (RIA) or ELISA kit.
-
-
Urinary Albumin Excretion:
-
Renal Histology:
-
At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Embed the kidneys in paraffin (B1166041) and prepare thin sections (e.g., 4 µm).
-
Stain sections with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.
-
Quantify the glomerular mesangial area using image analysis software.
-
Visualizations
Caption: Mechanism of action of this compound in ameliorating diabetic nephropathy.
Caption: Experimental workflow for studying this compound in db/db mice.
Caption: Logical relationship of this compound treatment to therapeutic outcomes.
References
- 1. Diabetic kidney disease in the db/db mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DBA2J db/db mice are susceptible to early albuminuria and glomerulosclerosis that correlate with systemic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Study of Diabetic Nephropathy in db/db Mice Using T-1095
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The db/db mouse is a widely used genetic model for type 2 diabetes that exhibits key features of human DN, including obesity, hyperglycemia, insulin resistance, and progressive kidney damage characterized by albuminuria and glomerulosclerosis.[1] T-1095 is an orally active inhibitor of the sodium-glucose cotransporter (SGLT), which has shown therapeutic potential in ameliorating diabetic syndrome and its complications.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the study of diabetic nephropathy in the db/db mouse model.
This compound is a prodrug that is metabolized to its active form, T-1095A.[4] T-1095A is a potent SGLT inhibitor, with approximately 10 times more potency than this compound itself. By inhibiting SGLT in the renal tubules, T-1095A blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This mechanism of action helps to alleviate the glucotoxicity associated with diabetes and may prevent or slow the progression of diabetic complications, including nephropathy.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of chronic this compound administration in db/db mice.[2]
Table 1: Effects of Chronic this compound Treatment on Metabolic Parameters in db/db Mice [2]
| Parameter | Control db/db Mice | This compound-Treated db/db Mice |
| Blood Glucose (mg/dL) | Significantly Higher | Significantly Decreased |
| Hemoglobin A1C (%) | Significantly Higher | Significantly Decreased |
| Plasma Insulin (ng/mL) | Age-related Decrease | Markedly Inhibited Decrease |
| Pancreatic Insulin Content | - | 2.5-fold Increase |
| Body Weight Gain | Impaired | Ameliorated |
| Food Consumption | No Change | No Change |
Table 2: Effects of Chronic this compound Treatment on Renal Parameters in db/db Mice [2]
| Parameter | Control db/db Mice | This compound-Treated db/db Mice |
| Urinary Albumin Excretion (Albuminuria) | Age-dependently Increased | Significantly Suppressed |
| Glomerular Mesangial Area Expansion | Present | Significantly Suppressed |
Experimental Protocols
1. Animal Model and Husbandry
-
Animal Model: C57BL/KsJ-db/db (db/db) mice serve as the diabetic model, while their normoglycemic littermates, C57BL/KsJ-db/+m (db/+m), can be used as controls.[2] The db/db mouse model is well-established for studying early-stage albuminuric diabetic nephropathy.[5][6]
-
Housing: Mice should be housed in a temperature- and light-controlled environment with free access to standard laboratory chow and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the commencement of any experimental procedures.
2. This compound Administration
-
Route of Administration: this compound can be administered orally.[2]
-
Dosage Formulation: For chronic studies, this compound can be mixed with powdered pellet chow at a concentration of 0.1% w/w.[2] For acute studies, this compound can be suspended in a suitable vehicle, such as 0.5% methylcellulose solution, for oral gavage.
-
Dosage Regimen (Chronic Study): Administer the this compound-containing diet for a period of 12 weeks to observe long-term effects on diabetic nephropathy.[2]
-
Dosage Regimen (Acute Study): For single-dose studies, administer this compound at doses of 10, 30, and 100 mg/kg to assess dose-dependent effects on blood glucose and urinary glucose excretion.[2]
3. Key Experimental Measurements
-
Blood Glucose and Hemoglobin A1c (HbA1c):
-
Collect blood samples from the tail vein.
-
Measure blood glucose levels using a standard glucose meter.
-
Determine HbA1c levels using a commercially available assay kit to assess long-term glycemic control.
-
-
Plasma Insulin:
-
Collect blood samples and centrifuge to obtain plasma.
-
Measure plasma insulin concentrations using a sensitive radioimmunoassay (RIA) or ELISA kit.
-
-
Urinary Albumin Excretion:
-
Renal Histology:
-
At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Embed the kidneys in paraffin and prepare thin sections (e.g., 4 µm).
-
Stain sections with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.
-
Quantify the glomerular mesangial area using image analysis software.
-
Visualizations
Caption: Mechanism of action of this compound in ameliorating diabetic nephropathy.
Caption: Experimental workflow for studying this compound in db/db mice.
Caption: Logical relationship of this compound treatment to therapeutic outcomes.
References
- 1. Diabetic kidney disease in the db/db mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DBA2J db/db mice are susceptible to early albuminuria and glomerulosclerosis that correlate with systemic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Investigating Diabetic Neuropathy with T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic peripheral neuropathy (DPN) is one of the most common and debilitating complications of diabetes, affecting up to 50% of patients.[1] It is characterized by progressive, length-dependent nerve damage, leading to symptoms ranging from pain and sensory loss to foot ulcers and amputations.[1][2] The pathophysiology of DPN is complex, with chronic hyperglycemia being a primary driver.[1][3] Hyperglycemia can lead to a state of impaired metabolism and bioenergetic failure in peripheral nerves, contributing to nerve damage.[4]
T-1095 is an orally active, selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[5] As a prodrug, it is metabolized in the body to its active form, T-1095A.[6] By inhibiting SGLTs in the kidney, this compound blocks glucose reabsorption and increases urinary glucose excretion, thereby effectively lowering blood glucose levels.[6][7] While originally developed as a general anti-diabetic agent, its potent glucose-lowering effect makes it a valuable pharmacological tool for investigating the direct impact of glycemic control on the progression and potential amelioration of diabetic neuropathy in preclinical models.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of diabetic neuropathy.
Mechanism of Action: this compound
This compound exerts its antihyperglycemic effect through a mechanism independent of insulin (B600854) action.[8] After oral administration, it is absorbed and converted to its active metabolite, T-1095A.[6] T-1095A targets SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the proximal tubules of the kidneys. By inhibiting these transporters, T-1095A effectively reduces the renal threshold for glucose, leading to significant excretion of glucose in the urine and a subsequent reduction in systemic blood glucose concentrations.[6][9]
Rationale for Use in Diabetic Neuropathy Research
A key mechanism implicated in the pathogenesis of diabetic neuropathy is the polyol pathway.[10][11] In a hyperglycemic state, excess glucose that cannot be processed by glycolysis is shunted into this pathway.[11] The enzyme aldose reductase converts glucose to sorbitol, a reaction that consumes the cofactor NADPH.[10] Sorbitol accumulation within nerve cells creates osmotic stress, while the depletion of NADPH impairs the regeneration of reduced glutathione, a critical antioxidant, leading to increased oxidative stress.[10][12] Both osmotic and oxidative stress contribute significantly to nerve cell damage and the development of neuropathy.[12]
By lowering systemic glucose levels, this compound reduces the substrate available for the polyol pathway in nerve tissues. This intervention provides a direct method to test the hypothesis that tight glycemic control can prevent or reverse the pathological changes associated with diabetic neuropathy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published preclinical studies.
Table 1: Pharmacological Properties of this compound
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Human SGLT1 | 22.8 | [5] |
| this compound | Human SGLT2 | 2.3 |[5] |
Table 2: Effects of this compound on Glycemic Control in STZ-Induced Diabetic Rats
| Treatment Group | Duration | Blood Glucose (mg/dL) | HbA1c (%) | Reference |
|---|---|---|---|---|
| Normal Control | 8 weeks | ~100 | ~4.0 | [9] |
| STZ Diabetic Control | 8 weeks | > 500 | ~12.0 | [9] |
| STZ + 0.1% this compound | 8 weeks | ~250 | ~7.5 | [9] |
(Values are approximate, based on graphical data from the cited source.)
Table 3: Expected Outcomes of this compound on Neuropathy Endpoints
| Parameter | Diabetic Control Group | This compound Treated Group | Rationale / Measurement |
|---|---|---|---|
| Motor Nerve Conduction Velocity | Decreased | Improved / Normalized | Measures nerve function.[13][14] |
| Thermal Paw Withdrawal Latency | Decreased (Hyperalgesia) | Increased / Normalized | Behavioral test for sensory neuropathy.[15] |
| Mechanical Withdrawal Threshold | Decreased (Allodynia) | Increased / Normalized | Behavioral test for sensory neuropathy.[15] |
| Epidermal Nerve Fiber Density | Decreased | Preserved / Increased | Morphological measure of nerve degeneration.[16] |
Experimental Protocols
Protocol 1: Induction of Diabetes in a Rodent Model
This protocol describes the induction of Type 1 diabetes using streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells.[17]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
-
Streptozotocin (STZ).
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile.
-
Glucometer and test strips.
-
Animal housing and husbandry supplies.
Procedure:
-
Acclimatization: Acclimate animals for at least one week prior to the experiment.
-
Fasting: Fast animals for 4-6 hours before STZ injection.
-
STZ Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.
-
For Rats: A single intraperitoneal (IP) injection of 50-65 mg/kg.
-
For Mice: Multiple low-dose protocol (e.g., 50 mg/kg IP for 5 consecutive days) is often used to reduce mortality and induce a more stable diabetic state.[17]
-
-
Injection: Administer the STZ solution via IP injection. Administer an equivalent volume of citrate buffer to control animals.
-
Post-Injection Care: Provide animals with a 10% sucrose (B13894) water solution for the first 24 hours to prevent hypoglycemia due to massive insulin release from dying β-cells.
-
Diabetes Confirmation: Monitor blood glucose levels 48-72 hours after the final injection from tail vein blood. Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.
Protocol 2: this compound Administration and Study Design
This protocol outlines the experimental workflow for a typical preclinical study investigating the effects of this compound on diabetic neuropathy.
Materials:
-
Diabetic and non-diabetic control animals (from Protocol 1).
-
This compound.
-
Powdered rodent chow.
-
Precision scale.
Procedure:
-
Group Allocation: Divide animals into at least three groups:
-
Group 1: Non-diabetic Control (standard diet).
-
Group 2: Diabetic Control (standard diet).
-
Group 3: Diabetic + this compound (this compound mixed diet).
-
-
Baseline Measurements: Before starting treatment, perform baseline measurements for all neuropathy endpoints (see Protocol 3).
-
This compound Diet Preparation: Prepare the this compound diet by thoroughly mixing the compound into powdered chow. A common dose is 0.03% to 0.1% (w/w).[9][18] Prepare fresh diet weekly.
-
Treatment Period: Administer the respective diets to the animal groups for a period of 4 to 8 weeks.[9] Monitor animal body weight and food intake weekly. Monitor blood glucose and HbA1c at regular intervals (e.g., every 2-4 weeks).
-
Endpoint Measurements: At the end of the treatment period, repeat the neuropathy endpoint measurements.
-
Tissue Collection: At the study terminus, euthanize animals according to approved protocols and collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, skin from the hind paw) for histological or molecular analysis.
Protocol 3: Neuropathy Endpoint Assessments
NCV is a critical, objective measure of peripheral nerve function.[19][20]
Procedure (for rat sciatic nerve):
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Expose the sciatic nerve at two points: the sciatic notch (proximal) and the popliteal fossa (distal).
-
Place stimulating electrodes at the proximal site and recording electrodes on the gastrocnemius muscle.
-
Deliver a supramaximal electrical stimulus and record the latency of the resulting compound muscle action potential (CMAP).
-
Move the stimulating electrodes to the distal site and repeat the stimulation, recording the new latency.
-
Measure the distance between the proximal and distal stimulation sites.
-
Calculate Motor NCV (m/s) = Distance (m) / (Proximal Latency - Distal Latency).
1. Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source under the glass, directly beneath the hind paw.
-
Activate the heat source and start a timer.
-
Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.
-
A shortened latency in diabetic animals indicates thermal hyperalgesia.
2. Mechanical Allodynia (von Frey Filaments):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% withdrawal threshold using the up-down method. A lower threshold in diabetic animals indicates mechanical allodynia.
ENFD is a quantitative morphological marker for small-fiber sensory neuropathy.[16]
Procedure:
-
Collect a 3-mm punch biopsy from the plantar surface of the hind paw.
-
Fix the tissue in a suitable fixative (e.g., PLP fixative).
-
Cryoprotect the tissue in sucrose, then embed and freeze it.
-
Cut 50-µm sections using a cryostat.
-
Perform immunohistochemistry using an antibody against the pan-axonal marker PGP9.5.
-
Visualize the stained nerve fibers using a fluorescence microscope.
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction and express the result as fibers/mm of epidermal length.
References
- 1. Towards prevention of diabetic peripheral neuropathy: clinical presentation, pathogenesis, and new treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top Diabetic Neuropathy Clinical Trials | Power [withpower.com]
- 3. mdpi.com [mdpi.com]
- 4. New Perspectives in Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Polyol pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Changes in nerve conduction velocity after six weeks of glucoregulation with portable insulin infusion pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of foot sole insensitivity and reduced nerve conduction velocity on postural control and functional gait [accscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Diabetic Peripheral Neuropathy: Pathophysiology and New Insights into the Mechanism of Action of High-Concentration Topical Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 19. Effect of height on nerve conduction velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Aging on Nerve Conduction Velocities and Late Responses in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Diabetic Neuropathy with T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic peripheral neuropathy (DPN) is one of the most common and debilitating complications of diabetes, affecting up to 50% of patients.[1] It is characterized by progressive, length-dependent nerve damage, leading to symptoms ranging from pain and sensory loss to foot ulcers and amputations.[1][2] The pathophysiology of DPN is complex, with chronic hyperglycemia being a primary driver.[1][3] Hyperglycemia can lead to a state of impaired metabolism and bioenergetic failure in peripheral nerves, contributing to nerve damage.[4]
T-1095 is an orally active, selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[5] As a prodrug, it is metabolized in the body to its active form, T-1095A.[6] By inhibiting SGLTs in the kidney, this compound blocks glucose reabsorption and increases urinary glucose excretion, thereby effectively lowering blood glucose levels.[6][7] While originally developed as a general anti-diabetic agent, its potent glucose-lowering effect makes it a valuable pharmacological tool for investigating the direct impact of glycemic control on the progression and potential amelioration of diabetic neuropathy in preclinical models.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of diabetic neuropathy.
Mechanism of Action: this compound
This compound exerts its antihyperglycemic effect through a mechanism independent of insulin action.[8] After oral administration, it is absorbed and converted to its active metabolite, T-1095A.[6] T-1095A targets SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the proximal tubules of the kidneys. By inhibiting these transporters, T-1095A effectively reduces the renal threshold for glucose, leading to significant excretion of glucose in the urine and a subsequent reduction in systemic blood glucose concentrations.[6][9]
Rationale for Use in Diabetic Neuropathy Research
A key mechanism implicated in the pathogenesis of diabetic neuropathy is the polyol pathway.[10][11] In a hyperglycemic state, excess glucose that cannot be processed by glycolysis is shunted into this pathway.[11] The enzyme aldose reductase converts glucose to sorbitol, a reaction that consumes the cofactor NADPH.[10] Sorbitol accumulation within nerve cells creates osmotic stress, while the depletion of NADPH impairs the regeneration of reduced glutathione, a critical antioxidant, leading to increased oxidative stress.[10][12] Both osmotic and oxidative stress contribute significantly to nerve cell damage and the development of neuropathy.[12]
By lowering systemic glucose levels, this compound reduces the substrate available for the polyol pathway in nerve tissues. This intervention provides a direct method to test the hypothesis that tight glycemic control can prevent or reverse the pathological changes associated with diabetic neuropathy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published preclinical studies.
Table 1: Pharmacological Properties of this compound
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Human SGLT1 | 22.8 | [5] |
| this compound | Human SGLT2 | 2.3 |[5] |
Table 2: Effects of this compound on Glycemic Control in STZ-Induced Diabetic Rats
| Treatment Group | Duration | Blood Glucose (mg/dL) | HbA1c (%) | Reference |
|---|---|---|---|---|
| Normal Control | 8 weeks | ~100 | ~4.0 | [9] |
| STZ Diabetic Control | 8 weeks | > 500 | ~12.0 | [9] |
| STZ + 0.1% this compound | 8 weeks | ~250 | ~7.5 | [9] |
(Values are approximate, based on graphical data from the cited source.)
Table 3: Expected Outcomes of this compound on Neuropathy Endpoints
| Parameter | Diabetic Control Group | This compound Treated Group | Rationale / Measurement |
|---|---|---|---|
| Motor Nerve Conduction Velocity | Decreased | Improved / Normalized | Measures nerve function.[13][14] |
| Thermal Paw Withdrawal Latency | Decreased (Hyperalgesia) | Increased / Normalized | Behavioral test for sensory neuropathy.[15] |
| Mechanical Withdrawal Threshold | Decreased (Allodynia) | Increased / Normalized | Behavioral test for sensory neuropathy.[15] |
| Epidermal Nerve Fiber Density | Decreased | Preserved / Increased | Morphological measure of nerve degeneration.[16] |
Experimental Protocols
Protocol 1: Induction of Diabetes in a Rodent Model
This protocol describes the induction of Type 1 diabetes using streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[17]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
-
Streptozotocin (STZ).
-
Citrate buffer (0.1 M, pH 4.5), sterile.
-
Glucometer and test strips.
-
Animal housing and husbandry supplies.
Procedure:
-
Acclimatization: Acclimate animals for at least one week prior to the experiment.
-
Fasting: Fast animals for 4-6 hours before STZ injection.
-
STZ Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.
-
For Rats: A single intraperitoneal (IP) injection of 50-65 mg/kg.
-
For Mice: Multiple low-dose protocol (e.g., 50 mg/kg IP for 5 consecutive days) is often used to reduce mortality and induce a more stable diabetic state.[17]
-
-
Injection: Administer the STZ solution via IP injection. Administer an equivalent volume of citrate buffer to control animals.
-
Post-Injection Care: Provide animals with a 10% sucrose water solution for the first 24 hours to prevent hypoglycemia due to massive insulin release from dying β-cells.
-
Diabetes Confirmation: Monitor blood glucose levels 48-72 hours after the final injection from tail vein blood. Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.
Protocol 2: this compound Administration and Study Design
This protocol outlines the experimental workflow for a typical preclinical study investigating the effects of this compound on diabetic neuropathy.
Materials:
-
Diabetic and non-diabetic control animals (from Protocol 1).
-
This compound.
-
Powdered rodent chow.
-
Precision scale.
Procedure:
-
Group Allocation: Divide animals into at least three groups:
-
Group 1: Non-diabetic Control (standard diet).
-
Group 2: Diabetic Control (standard diet).
-
Group 3: Diabetic + this compound (this compound mixed diet).
-
-
Baseline Measurements: Before starting treatment, perform baseline measurements for all neuropathy endpoints (see Protocol 3).
-
This compound Diet Preparation: Prepare the this compound diet by thoroughly mixing the compound into powdered chow. A common dose is 0.03% to 0.1% (w/w).[9][18] Prepare fresh diet weekly.
-
Treatment Period: Administer the respective diets to the animal groups for a period of 4 to 8 weeks.[9] Monitor animal body weight and food intake weekly. Monitor blood glucose and HbA1c at regular intervals (e.g., every 2-4 weeks).
-
Endpoint Measurements: At the end of the treatment period, repeat the neuropathy endpoint measurements.
-
Tissue Collection: At the study terminus, euthanize animals according to approved protocols and collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, skin from the hind paw) for histological or molecular analysis.
Protocol 3: Neuropathy Endpoint Assessments
NCV is a critical, objective measure of peripheral nerve function.[19][20]
Procedure (for rat sciatic nerve):
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Expose the sciatic nerve at two points: the sciatic notch (proximal) and the popliteal fossa (distal).
-
Place stimulating electrodes at the proximal site and recording electrodes on the gastrocnemius muscle.
-
Deliver a supramaximal electrical stimulus and record the latency of the resulting compound muscle action potential (CMAP).
-
Move the stimulating electrodes to the distal site and repeat the stimulation, recording the new latency.
-
Measure the distance between the proximal and distal stimulation sites.
-
Calculate Motor NCV (m/s) = Distance (m) / (Proximal Latency - Distal Latency).
1. Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source under the glass, directly beneath the hind paw.
-
Activate the heat source and start a timer.
-
Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.
-
A shortened latency in diabetic animals indicates thermal hyperalgesia.
2. Mechanical Allodynia (von Frey Filaments):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% withdrawal threshold using the up-down method. A lower threshold in diabetic animals indicates mechanical allodynia.
ENFD is a quantitative morphological marker for small-fiber sensory neuropathy.[16]
Procedure:
-
Collect a 3-mm punch biopsy from the plantar surface of the hind paw.
-
Fix the tissue in a suitable fixative (e.g., PLP fixative).
-
Cryoprotect the tissue in sucrose, then embed and freeze it.
-
Cut 50-µm sections using a cryostat.
-
Perform immunohistochemistry using an antibody against the pan-axonal marker PGP9.5.
-
Visualize the stained nerve fibers using a fluorescence microscope.
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction and express the result as fibers/mm of epidermal length.
References
- 1. Towards prevention of diabetic peripheral neuropathy: clinical presentation, pathogenesis, and new treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top Diabetic Neuropathy Clinical Trials | Power [withpower.com]
- 3. mdpi.com [mdpi.com]
- 4. New Perspectives in Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Polyol pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Changes in nerve conduction velocity after six weeks of glucoregulation with portable insulin infusion pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of foot sole insensitivity and reduced nerve conduction velocity on postural control and functional gait [accscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Diabetic Peripheral Neuropathy: Pathophysiology and New Insights into the Mechanism of Action of High-Concentration Topical Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 19. Effect of height on nerve conduction velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Aging on Nerve Conduction Velocities and Late Responses in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dietary Administration of T-1095 in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is an orally active, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1] Its ability to induce glucosuria by blocking renal glucose reabsorption has made it a subject of interest in metabolic disease research, particularly in preclinical chronic studies investigating diabetes and its complications.[2][3] Dietary administration is a common and non-invasive method for long-term dosing in rodents, offering a practical approach for chronic studies.[4]
These application notes provide a detailed protocol for the administration of this compound in the diet of rodents for chronic research studies. The information compiled is based on published research and general best practices for creating medicated diets for laboratory animals.
Data Presentation
Table 1: this compound Dosage and Administration in Preclinical Chronic Studies
| Parameter | Details | Reference |
| Compound | This compound | [2][3] |
| Animal Model | Rodents (e.g., rats, mice) | [2] |
| Route of Administration | Dietary Admixture | [2] |
| Dosage Range | 0.01% to 0.1% (wt/wt) of the diet | [2] |
| Study Duration | 4 to 8 weeks | [2] |
| Reported Effects | Reduced blood glucose and HbA1c levels | [2] |
| Noted Side Effects | Potential for gastrointestinal effects due to SGLT1 inhibition | [1] |
Table 2: Composition of a Standard Rodent Diet (Example: Laboratory Rodent Diet 5001)
| Component | Approximate Percentage |
| Protein | 23% |
| Fat | 4.5% |
| Carbohydrate | 50% |
| Fiber | 5% |
| Ash | 6.5% |
| Vitamins and Minerals | Complete mixture |
| Note: The exact composition can vary. It is recommended to use a certified diet and obtain the precise formulation from the supplier. |
Experimental Protocols
Materials
-
This compound (ensure purity and obtain a certificate of analysis)
-
Standard rodent chow in powdered form (e.g., Laboratory Rodent Diet 5001, ground)[5]
-
A calibrated weighing balance
-
A planetary or V-blender for homogenous mixing
-
Pellet mill (if pelleted feed is required)
-
Drying oven (if pelleted feed is prepared)
-
Airtight storage containers
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Diet Preparation Protocol
1. Dosage Calculation: Determine the desired concentration of this compound in the diet (e.g., 0.05% w/w). For 1 kg (1000 g) of diet, this would require:
-
1000 g diet * 0.0005 = 0.5 g of this compound
2. Premix Preparation (for low concentrations): To ensure homogenous distribution of a small amount of this compound, a premix is highly recommended.
-
Weigh out the calculated amount of this compound.
-
Weigh out a small portion of the powdered diet (e.g., 50 g).
-
In a small, sealed container, thoroughly mix the this compound with the small portion of the diet by shaking and tumbling.
3. Final Mixing:
-
Place the remaining powdered diet into the blender.
-
Add the premix to the blender.
-
Mix for a sufficient duration to ensure homogeneity (e.g., 15-20 minutes). The exact time will depend on the blender's specifications.
4. Pelleting (Optional):
-
If pelleted food is required, transfer the mixed powder to a pellet mill.
-
Follow the manufacturer's instructions for the pellet mill. A small amount of water may be needed as a binding agent.
-
Dry the pellets in a drying oven at a low temperature (e.g., 50-60°C) until they reach a stable weight to prevent mold growth. The stability of this compound at the drying temperature should be considered.
5. Storage:
-
Store the medicated diet in airtight, labeled containers.
-
Protect from light and moisture.
-
Store at a cool, controlled temperature (e.g., 4°C) to maintain the stability of this compound. It is advisable to perform stability testing of the compound in the feed if the study duration is very long.
Animal Handling and Monitoring Protocol
1. Acclimation:
-
Acclimate the animals to the powdered or pelleted control diet for at least one week before introducing the this compound medicated diet.
2. Study Initiation:
-
Replace the control diet with the prepared this compound medicated diet.
-
Ensure a consistent supply of fresh medicated feed and drinking water.
3. Monitoring:
-
Food Consumption: Measure and record daily food intake. This is crucial for calculating the actual dose of this compound consumed per animal and for monitoring for any effects on palatability.[6][7]
-
Body Weight: Record body weight at least twice weekly.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity or adverse effects, paying close attention to gastrointestinal issues such as diarrhea, which can be associated with SGLT1 inhibition.[1]
-
Hydration Status: Monitor for signs of dehydration, as glucosuria can lead to osmotic diuresis.
-
Blood Glucose: Monitor blood glucose levels as required by the study design.
Mandatory Visualizations
Caption: Workflow for the preparation and administration of this compound medicated diet in chronic rodent studies.
Caption: this compound inhibits both SGLT1 and SGLT2, blocking glucose and sodium reabsorption.
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Independent effects of diet palatability and fat content on bout size and daily intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. di.facmed.unam.mx [di.facmed.unam.mx]
- 6. Palatability, food intake and the behavioural satiety sequence in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dietary Administration of T-1095 in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is an orally active, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1] Its ability to induce glucosuria by blocking renal glucose reabsorption has made it a subject of interest in metabolic disease research, particularly in preclinical chronic studies investigating diabetes and its complications.[2][3] Dietary administration is a common and non-invasive method for long-term dosing in rodents, offering a practical approach for chronic studies.[4]
These application notes provide a detailed protocol for the administration of this compound in the diet of rodents for chronic research studies. The information compiled is based on published research and general best practices for creating medicated diets for laboratory animals.
Data Presentation
Table 1: this compound Dosage and Administration in Preclinical Chronic Studies
| Parameter | Details | Reference |
| Compound | This compound | [2][3] |
| Animal Model | Rodents (e.g., rats, mice) | [2] |
| Route of Administration | Dietary Admixture | [2] |
| Dosage Range | 0.01% to 0.1% (wt/wt) of the diet | [2] |
| Study Duration | 4 to 8 weeks | [2] |
| Reported Effects | Reduced blood glucose and HbA1c levels | [2] |
| Noted Side Effects | Potential for gastrointestinal effects due to SGLT1 inhibition | [1] |
Table 2: Composition of a Standard Rodent Diet (Example: Laboratory Rodent Diet 5001)
| Component | Approximate Percentage |
| Protein | 23% |
| Fat | 4.5% |
| Carbohydrate | 50% |
| Fiber | 5% |
| Ash | 6.5% |
| Vitamins and Minerals | Complete mixture |
| Note: The exact composition can vary. It is recommended to use a certified diet and obtain the precise formulation from the supplier. |
Experimental Protocols
Materials
-
This compound (ensure purity and obtain a certificate of analysis)
-
Standard rodent chow in powdered form (e.g., Laboratory Rodent Diet 5001, ground)[5]
-
A calibrated weighing balance
-
A planetary or V-blender for homogenous mixing
-
Pellet mill (if pelleted feed is required)
-
Drying oven (if pelleted feed is prepared)
-
Airtight storage containers
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Diet Preparation Protocol
1. Dosage Calculation: Determine the desired concentration of this compound in the diet (e.g., 0.05% w/w). For 1 kg (1000 g) of diet, this would require:
-
1000 g diet * 0.0005 = 0.5 g of this compound
2. Premix Preparation (for low concentrations): To ensure homogenous distribution of a small amount of this compound, a premix is highly recommended.
-
Weigh out the calculated amount of this compound.
-
Weigh out a small portion of the powdered diet (e.g., 50 g).
-
In a small, sealed container, thoroughly mix the this compound with the small portion of the diet by shaking and tumbling.
3. Final Mixing:
-
Place the remaining powdered diet into the blender.
-
Add the premix to the blender.
-
Mix for a sufficient duration to ensure homogeneity (e.g., 15-20 minutes). The exact time will depend on the blender's specifications.
4. Pelleting (Optional):
-
If pelleted food is required, transfer the mixed powder to a pellet mill.
-
Follow the manufacturer's instructions for the pellet mill. A small amount of water may be needed as a binding agent.
-
Dry the pellets in a drying oven at a low temperature (e.g., 50-60°C) until they reach a stable weight to prevent mold growth. The stability of this compound at the drying temperature should be considered.
5. Storage:
-
Store the medicated diet in airtight, labeled containers.
-
Protect from light and moisture.
-
Store at a cool, controlled temperature (e.g., 4°C) to maintain the stability of this compound. It is advisable to perform stability testing of the compound in the feed if the study duration is very long.
Animal Handling and Monitoring Protocol
1. Acclimation:
-
Acclimate the animals to the powdered or pelleted control diet for at least one week before introducing the this compound medicated diet.
2. Study Initiation:
-
Replace the control diet with the prepared this compound medicated diet.
-
Ensure a consistent supply of fresh medicated feed and drinking water.
3. Monitoring:
-
Food Consumption: Measure and record daily food intake. This is crucial for calculating the actual dose of this compound consumed per animal and for monitoring for any effects on palatability.[6][7]
-
Body Weight: Record body weight at least twice weekly.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity or adverse effects, paying close attention to gastrointestinal issues such as diarrhea, which can be associated with SGLT1 inhibition.[1]
-
Hydration Status: Monitor for signs of dehydration, as glucosuria can lead to osmotic diuresis.
-
Blood Glucose: Monitor blood glucose levels as required by the study design.
Mandatory Visualizations
Caption: Workflow for the preparation and administration of this compound medicated diet in chronic rodent studies.
Caption: this compound inhibits both SGLT1 and SGLT2, blocking glucose and sodium reabsorption.
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Independent effects of diet palatability and fat content on bout size and daily intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. di.facmed.unam.mx [di.facmed.unam.mx]
- 6. Palatability, food intake and the behavioural satiety sequence in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies with T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors. It functions as a prodrug, which upon oral administration, is metabolized into its active form, T-1095A.[1][2] T-1095A exhibits inhibitory activity against both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the intestine and kidneys, respectively.[3][4] This document provides detailed application notes and protocols for conducting in vitro studies to evaluate the efficacy and mechanism of action of this compound and its active metabolite, T-1095A, using appropriate cell lines.
Suitable Cell Lines for this compound In Vitro Studies
The selection of an appropriate cell line is critical for obtaining meaningful in vitro data. As this compound is a prodrug, in vitro studies should ideally utilize its active form, T-1095A, as most cell lines lack the necessary metabolic enzymes for its conversion.[5][6][7] The choice between engineered cell lines and those with endogenous transporter expression will depend on the specific research question.
Engineered Cell Lines
For precise characterization of the inhibitory activity of T-1095A on specific SGLT isoforms, engineered cell lines that overexpress human SGLT1 or SGLT2 are highly recommended. These cell lines provide a robust and controlled system for inhibitor screening and selectivity profiling.
-
HEK293 (Human Embryonic Kidney 293) Cells: These cells are readily transfected and are commonly used to create stable cell lines expressing hSGLT1 or hSGLT2.[8]
-
CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are a well-established platform for the stable overexpression of transporters like hSGLT1 and hSGLT2, making them suitable for high-throughput screening of inhibitors.[9]
Cell Lines with Endogenous SGLT Expression
To study the effects of T-1095A in a more physiologically relevant context, cell lines that endogenously express SGLT1 or SGLT2 are invaluable.
-
HK-2 (Human Kidney 2) Cells: This immortalized human proximal tubule cell line endogenously expresses SGLT2 and is an excellent model for investigating the impact of SGLT2 inhibition on renal glucose transport and downstream signaling pathways.[8]
-
Caco-2 (Human colorectal adenocarcinoma) Cells: When grown as a polarized monolayer, this cell line differentiates to resemble intestinal enterocytes and expresses SGLT1, making it a suitable model for studying intestinal glucose absorption and the effects of SGLT1 inhibition.[10][11][12][13][14]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound and its active metabolite, T-1095A.
| Compound | Target | Cell Line/System | Assay Method | IC50 | Reference(s) |
| This compound | hSGLT1 | Not specified | Not specified | 22.8 µM | [3][4] |
| hSGLT2 | Not specified | Not specified | 2.3 µM | [3][4] | |
| T-1095A | Renal SGLT | Renal brush-border membrane vesicles from normoglycemic mice | [¹⁴C]glucose uptake | 1.5 µM | [1] |
| Renal SGLT | Renal brush-border membrane vesicles from db/db mice | [¹⁴C]glucose uptake | 1.1 µM | [1] |
Experimental Protocols
Protocol 1: Glucose Uptake Assay Using Fluorescent Glucose Analog (2-NBDG) in HK-2 Cells
This protocol describes a method for measuring SGLT2-mediated glucose uptake in HK-2 cells, which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[8]
Materials:
-
HK-2 cell line
-
DMEM/F-12 medium with 10% FBS and antibiotics
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline (B1196258) chloride)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
T-1095A (or other test compounds)
-
Phlorizin (B1677692) (non-selective SGLT inhibitor)
-
D-glucose
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium at 37°C in a 5% CO₂ incubator. Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to grow to confluence.
-
Compound Preparation: Prepare a stock solution of T-1095A in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Glucose Uptake Assay:
-
Wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of T-1095A or vehicle (DMSO) to each well.
-
Include control wells:
-
Total Uptake: Vehicle only.
-
Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) or incubation in sodium-free KRH buffer.
-
Positive Control: A known SGLT inhibitor like Phlorizin (e.g., 100 µM).
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate glucose uptake by adding 10 µL of 2-NBDG solution to each well (final concentration 100-200 µM).
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Data Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader.
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: Radiolabeled Glucose Uptake Assay in Engineered HEK293 or CHO Cells
This protocol is suitable for accurately determining the inhibitory potency of T-1095A on specific SGLT isoforms using engineered cell lines.
Materials:
-
HEK293 or CHO cells stably expressing hSGLT1 or hSGLT2
-
Appropriate cell culture medium with selection antibiotic (e.g., G418)
-
Uptake buffer (e.g., KRH buffer)
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or other suitable radiolabeled glucose analog
-
T-1095A (or other test compounds)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the engineered cells in the appropriate medium containing the selection antibiotic to maintain transporter expression. Seed the cells into a suitable multi-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of T-1095A in the uptake buffer.
-
Glucose Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound dilutions for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the uptake buffer containing [¹⁴C]AMG and the test compound.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with NaOH or a commercial lysis buffer).
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like phlorizin or in sodium-free buffer).
-
Calculate the percentage of inhibition for each concentration of T-1095A and determine the IC50 value.
-
Signaling Pathways and Visualization
Inhibition of SGLT2 in renal proximal tubule cells, such as HK-2, has been shown to modulate several key signaling pathways implicated in diabetic nephropathy.[15][16][17]
Caption: Signaling pathways affected by SGLT2 inhibition in HK-2 cells.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. AID 589977 - Inhibition of human SGLT2 expressed in CHO cells assessed as inhibition of [14C]-alpha-methyl-D-glucopyranoside transport after 60 mins by scintillation counting in presence of 100% plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of SGLT1-mediated glucose transport in Caco-2 cell monolayers, and absence of its regulation by sugar or epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. More than apical: Distribution of SGLT1 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SGLT1-Mediated Transport in Caco-2 Cells Is Highly Dependent on Cell Bank Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? | PLOS One [journals.plos.org]
- 16. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repositori.upf.edu]
Application Notes and Protocols for In Vitro Studies with T-1095
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors. It functions as a prodrug, which upon oral administration, is metabolized into its active form, T-1095A.[1][2] T-1095A exhibits inhibitory activity against both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the intestine and kidneys, respectively.[3][4] This document provides detailed application notes and protocols for conducting in vitro studies to evaluate the efficacy and mechanism of action of this compound and its active metabolite, T-1095A, using appropriate cell lines.
Suitable Cell Lines for this compound In Vitro Studies
The selection of an appropriate cell line is critical for obtaining meaningful in vitro data. As this compound is a prodrug, in vitro studies should ideally utilize its active form, T-1095A, as most cell lines lack the necessary metabolic enzymes for its conversion.[5][6][7] The choice between engineered cell lines and those with endogenous transporter expression will depend on the specific research question.
Engineered Cell Lines
For precise characterization of the inhibitory activity of T-1095A on specific SGLT isoforms, engineered cell lines that overexpress human SGLT1 or SGLT2 are highly recommended. These cell lines provide a robust and controlled system for inhibitor screening and selectivity profiling.
-
HEK293 (Human Embryonic Kidney 293) Cells: These cells are readily transfected and are commonly used to create stable cell lines expressing hSGLT1 or hSGLT2.[8]
-
CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are a well-established platform for the stable overexpression of transporters like hSGLT1 and hSGLT2, making them suitable for high-throughput screening of inhibitors.[9]
Cell Lines with Endogenous SGLT Expression
To study the effects of T-1095A in a more physiologically relevant context, cell lines that endogenously express SGLT1 or SGLT2 are invaluable.
-
HK-2 (Human Kidney 2) Cells: This immortalized human proximal tubule cell line endogenously expresses SGLT2 and is an excellent model for investigating the impact of SGLT2 inhibition on renal glucose transport and downstream signaling pathways.[8]
-
Caco-2 (Human colorectal adenocarcinoma) Cells: When grown as a polarized monolayer, this cell line differentiates to resemble intestinal enterocytes and expresses SGLT1, making it a suitable model for studying intestinal glucose absorption and the effects of SGLT1 inhibition.[10][11][12][13][14]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound and its active metabolite, T-1095A.
| Compound | Target | Cell Line/System | Assay Method | IC50 | Reference(s) |
| This compound | hSGLT1 | Not specified | Not specified | 22.8 µM | [3][4] |
| hSGLT2 | Not specified | Not specified | 2.3 µM | [3][4] | |
| T-1095A | Renal SGLT | Renal brush-border membrane vesicles from normoglycemic mice | [¹⁴C]glucose uptake | 1.5 µM | [1] |
| Renal SGLT | Renal brush-border membrane vesicles from db/db mice | [¹⁴C]glucose uptake | 1.1 µM | [1] |
Experimental Protocols
Protocol 1: Glucose Uptake Assay Using Fluorescent Glucose Analog (2-NBDG) in HK-2 Cells
This protocol describes a method for measuring SGLT2-mediated glucose uptake in HK-2 cells, which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[8]
Materials:
-
HK-2 cell line
-
DMEM/F-12 medium with 10% FBS and antibiotics
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
T-1095A (or other test compounds)
-
Phlorizin (non-selective SGLT inhibitor)
-
D-glucose
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium at 37°C in a 5% CO₂ incubator. Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to grow to confluence.
-
Compound Preparation: Prepare a stock solution of T-1095A in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Glucose Uptake Assay:
-
Wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of T-1095A or vehicle (DMSO) to each well.
-
Include control wells:
-
Total Uptake: Vehicle only.
-
Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) or incubation in sodium-free KRH buffer.
-
Positive Control: A known SGLT inhibitor like Phlorizin (e.g., 100 µM).
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate glucose uptake by adding 10 µL of 2-NBDG solution to each well (final concentration 100-200 µM).
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Data Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader.
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: Radiolabeled Glucose Uptake Assay in Engineered HEK293 or CHO Cells
This protocol is suitable for accurately determining the inhibitory potency of T-1095A on specific SGLT isoforms using engineered cell lines.
Materials:
-
HEK293 or CHO cells stably expressing hSGLT1 or hSGLT2
-
Appropriate cell culture medium with selection antibiotic (e.g., G418)
-
Uptake buffer (e.g., KRH buffer)
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or other suitable radiolabeled glucose analog
-
T-1095A (or other test compounds)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the engineered cells in the appropriate medium containing the selection antibiotic to maintain transporter expression. Seed the cells into a suitable multi-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of T-1095A in the uptake buffer.
-
Glucose Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound dilutions for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the uptake buffer containing [¹⁴C]AMG and the test compound.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with NaOH or a commercial lysis buffer).
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like phlorizin or in sodium-free buffer).
-
Calculate the percentage of inhibition for each concentration of T-1095A and determine the IC50 value.
-
Signaling Pathways and Visualization
Inhibition of SGLT2 in renal proximal tubule cells, such as HK-2, has been shown to modulate several key signaling pathways implicated in diabetic nephropathy.[15][16][17]
Caption: Signaling pathways affected by SGLT2 inhibition in HK-2 cells.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. AID 589977 - Inhibition of human SGLT2 expressed in CHO cells assessed as inhibition of [14C]-alpha-methyl-D-glucopyranoside transport after 60 mins by scintillation counting in presence of 100% plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of SGLT1-mediated glucose transport in Caco-2 cell monolayers, and absence of its regulation by sugar or epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. More than apical: Distribution of SGLT1 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SGLT1-Mediated Transport in Caco-2 Cells Is Highly Dependent on Cell Bank Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? | PLOS One [journals.plos.org]
- 16. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repositori.upf.edu]
Application Notes and Protocols for Measuring the Effect of T-1095 on Plasma Glucose and HbA1c Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the sodium-glucose cotransporter (SGLT) inhibitor, T-1095, on plasma glucose and hemoglobin A1c (HbA1c) levels in preclinical diabetes models.
Introduction
This compound is an orally active, selective inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2, with a higher affinity for SGLT2.[1][2] It functions as a prodrug, being metabolized in the body to its active form, T-1095A.[3][4] The primary mechanism of action involves the inhibition of glucose reabsorption in the renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[3][5] Long-term administration of this compound has been demonstrated to effectively lower both plasma glucose and HbA1c levels in various animal models of diabetes, including streptozotocin (B1681764) (STZ)-induced diabetic rats and genetically diabetic mice models like yellow KK and db/db mice.[1][3][6]
Data Summary
The following tables summarize the quantitative effects of this compound on plasma glucose and HbA1c levels as reported in preclinical studies.
Table 1: Effect of this compound on Plasma Glucose Levels in Diabetic Animal Models
| Animal Model | This compound Dose | Treatment Duration | Baseline Plasma Glucose (mg/dL) | Post-Treatment Plasma Glucose (mg/dL) | Percent Reduction |
| STZ-Induced Diabetic Rats | 0.1% in diet | 8 weeks | ~500 | ~200 | ~60%[7] |
| STZ-Induced Diabetic Rats | 30 mg/kg (single dose) | 24 hours | >400 | ~250 | ~37.5%[2] |
| STZ-Induced Diabetic Rats | 100 mg/kg (single dose) | 24 hours | >400 | ~150 | ~62.5%[2] |
| db/db Mice | 0.03% in diet | 12 weeks | ~550 | ~350 | ~36%[5] |
| db/db Mice | 0.1% in diet | 12 weeks | ~550 | ~200 | ~64%[5] |
| Goto-Kakizaki (GK) Rats | 0.1% in diet | 32 weeks | ~250 | ~150 | ~40% |
Table 2: Effect of this compound on HbA1c Levels in Diabetic Animal Models
| Animal Model | This compound Dose | Treatment Duration | Baseline HbA1c (%) | Post-Treatment HbA1c (%) | Absolute Reduction (%) |
| STZ-Induced Diabetic Rats | 0.03% in diet | 4 weeks | ~11.5 | ~9.5 | 2.0[7] |
| STZ-Induced Diabetic Rats | 0.1% in diet | 4 weeks | ~11.5 | ~7.5 | 4.0[7] |
| STZ-Induced Diabetic Rats | 0.1% in diet | 8 weeks | ~12 | ~7.0 | 5.0[7] |
| db/db Mice | 0.03% in diet | 12 weeks | ~10.5 | ~8.0 | 2.5[5] |
| db/db Mice | 0.1% in diet | 12 weeks | ~10.5 | ~6.0 | 4.5[5] |
| Goto-Kakizaki (GK) Rats | 0.1% in diet | 32 weeks | ~6.5 | ~5.0 | 1.5 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in reducing plasma glucose and HbA1c.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats using Streptozotocin (STZ)
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared and cold
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Glucose meter and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Freshly prepare the STZ solution in cold citrate buffer. A typical dose for inducing diabetes is 45-65 mg/kg body weight.
-
Administer the STZ solution via intraperitoneal (IP) injection.
-
Return the rats to their cages with free access to food and a 5% sucrose (B13894) solution for the first 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection and subsequently for up to one week.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Administration of this compound in Medicated Diet
Materials:
-
This compound compound
-
Standard rodent chow powder
-
Mixer
-
Pelletizer (optional)
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% w/w).
-
Thoroughly mix the this compound powder with a small portion of the powdered chow.
-
Gradually add the remaining chow powder and continue mixing until a homogenous mixture is achieved.
-
If desired, the medicated chow can be re-pelleted using a pelletizer.
-
Store the medicated diet in a cool, dry, and dark place.
-
Provide the medicated diet to the experimental group of animals ad libitum.
Protocol 3: Measurement of Plasma Glucose (Glucose Oxidase Method)
Materials:
-
Blood collection tubes (containing an anticoagulant like EDTA and a glycolysis inhibitor like sodium fluoride)
-
Centrifuge
-
Glucose oxidase reagent kit
-
Spectrophotometer
-
Micropipettes and tips
Procedure:
-
Collect blood samples from the animals (e.g., via tail vein or cardiac puncture) into the prepared tubes.
-
Centrifuge the blood samples at 3000 rpm for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Follow the instructions of the specific glucose oxidase reagent kit. Typically, this involves: a. Preparing a standard curve with known glucose concentrations. b. Adding a small volume of plasma and standards to the reagent mixture. c. Incubating the mixture for a specified time at a specific temperature (e.g., 10 minutes at 37°C). d. Measuring the absorbance of the resulting colorimetric reaction using a spectrophotometer at the recommended wavelength (e.g., 505 nm).
-
Calculate the plasma glucose concentration of the samples by comparing their absorbance to the standard curve.
Protocol 4: Measurement of HbA1c by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Whole blood collected in EDTA tubes
-
HPLC system equipped with an ion-exchange column suitable for HbA1c analysis
-
Hemolysing reagent
-
Elution buffers
-
HbA1c calibrators and controls
Procedure:
-
Collect whole blood samples in EDTA-containing tubes.
-
Prepare a hemolysate by mixing a small volume of whole blood with the hemolysing reagent as per the manufacturer's instructions.
-
Set up the HPLC system according to the manufacturer's protocol for HbA1c analysis. This includes equilibrating the column with the starting buffer.
-
Calibrate the system using the provided HbA1c calibrators.
-
Inject the prepared hemolysate onto the HPLC column.
-
The different hemoglobin fractions, including HbA1c, will be separated based on their charge as they pass through the ion-exchange column.
-
The detector will measure the absorbance of the eluting fractions.
-
The software will integrate the peak areas corresponding to the different hemoglobin species and calculate the percentage of HbA1c relative to the total hemoglobin.
-
Run control samples to ensure the accuracy and precision of the measurements.
References
- 1. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Simple method for determination of A1c-type glycated hemoglobin(s) in rats using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Labs [biotech01.vlabs.ac.in]
- 7. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of T-1095 on Plasma Glucose and HbA1c Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the sodium-glucose cotransporter (SGLT) inhibitor, T-1095, on plasma glucose and hemoglobin A1c (HbA1c) levels in preclinical diabetes models.
Introduction
This compound is an orally active, selective inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2, with a higher affinity for SGLT2.[1][2] It functions as a prodrug, being metabolized in the body to its active form, T-1095A.[3][4] The primary mechanism of action involves the inhibition of glucose reabsorption in the renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[3][5] Long-term administration of this compound has been demonstrated to effectively lower both plasma glucose and HbA1c levels in various animal models of diabetes, including streptozotocin (STZ)-induced diabetic rats and genetically diabetic mice models like yellow KK and db/db mice.[1][3][6]
Data Summary
The following tables summarize the quantitative effects of this compound on plasma glucose and HbA1c levels as reported in preclinical studies.
Table 1: Effect of this compound on Plasma Glucose Levels in Diabetic Animal Models
| Animal Model | This compound Dose | Treatment Duration | Baseline Plasma Glucose (mg/dL) | Post-Treatment Plasma Glucose (mg/dL) | Percent Reduction |
| STZ-Induced Diabetic Rats | 0.1% in diet | 8 weeks | ~500 | ~200 | ~60%[7] |
| STZ-Induced Diabetic Rats | 30 mg/kg (single dose) | 24 hours | >400 | ~250 | ~37.5%[2] |
| STZ-Induced Diabetic Rats | 100 mg/kg (single dose) | 24 hours | >400 | ~150 | ~62.5%[2] |
| db/db Mice | 0.03% in diet | 12 weeks | ~550 | ~350 | ~36%[5] |
| db/db Mice | 0.1% in diet | 12 weeks | ~550 | ~200 | ~64%[5] |
| Goto-Kakizaki (GK) Rats | 0.1% in diet | 32 weeks | ~250 | ~150 | ~40% |
Table 2: Effect of this compound on HbA1c Levels in Diabetic Animal Models
| Animal Model | This compound Dose | Treatment Duration | Baseline HbA1c (%) | Post-Treatment HbA1c (%) | Absolute Reduction (%) |
| STZ-Induced Diabetic Rats | 0.03% in diet | 4 weeks | ~11.5 | ~9.5 | 2.0[7] |
| STZ-Induced Diabetic Rats | 0.1% in diet | 4 weeks | ~11.5 | ~7.5 | 4.0[7] |
| STZ-Induced Diabetic Rats | 0.1% in diet | 8 weeks | ~12 | ~7.0 | 5.0[7] |
| db/db Mice | 0.03% in diet | 12 weeks | ~10.5 | ~8.0 | 2.5[5] |
| db/db Mice | 0.1% in diet | 12 weeks | ~10.5 | ~6.0 | 4.5[5] |
| Goto-Kakizaki (GK) Rats | 0.1% in diet | 32 weeks | ~6.5 | ~5.0 | 1.5 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in reducing plasma glucose and HbA1c.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats using Streptozotocin (STZ)
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared and cold
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Glucose meter and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Freshly prepare the STZ solution in cold citrate buffer. A typical dose for inducing diabetes is 45-65 mg/kg body weight.
-
Administer the STZ solution via intraperitoneal (IP) injection.
-
Return the rats to their cages with free access to food and a 5% sucrose solution for the first 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection and subsequently for up to one week.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Administration of this compound in Medicated Diet
Materials:
-
This compound compound
-
Standard rodent chow powder
-
Mixer
-
Pelletizer (optional)
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% w/w).
-
Thoroughly mix the this compound powder with a small portion of the powdered chow.
-
Gradually add the remaining chow powder and continue mixing until a homogenous mixture is achieved.
-
If desired, the medicated chow can be re-pelleted using a pelletizer.
-
Store the medicated diet in a cool, dry, and dark place.
-
Provide the medicated diet to the experimental group of animals ad libitum.
Protocol 3: Measurement of Plasma Glucose (Glucose Oxidase Method)
Materials:
-
Blood collection tubes (containing an anticoagulant like EDTA and a glycolysis inhibitor like sodium fluoride)
-
Centrifuge
-
Glucose oxidase reagent kit
-
Spectrophotometer
-
Micropipettes and tips
Procedure:
-
Collect blood samples from the animals (e.g., via tail vein or cardiac puncture) into the prepared tubes.
-
Centrifuge the blood samples at 3000 rpm for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Follow the instructions of the specific glucose oxidase reagent kit. Typically, this involves: a. Preparing a standard curve with known glucose concentrations. b. Adding a small volume of plasma and standards to the reagent mixture. c. Incubating the mixture for a specified time at a specific temperature (e.g., 10 minutes at 37°C). d. Measuring the absorbance of the resulting colorimetric reaction using a spectrophotometer at the recommended wavelength (e.g., 505 nm).
-
Calculate the plasma glucose concentration of the samples by comparing their absorbance to the standard curve.
Protocol 4: Measurement of HbA1c by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Whole blood collected in EDTA tubes
-
HPLC system equipped with an ion-exchange column suitable for HbA1c analysis
-
Hemolysing reagent
-
Elution buffers
-
HbA1c calibrators and controls
Procedure:
-
Collect whole blood samples in EDTA-containing tubes.
-
Prepare a hemolysate by mixing a small volume of whole blood with the hemolysing reagent as per the manufacturer's instructions.
-
Set up the HPLC system according to the manufacturer's protocol for HbA1c analysis. This includes equilibrating the column with the starting buffer.
-
Calibrate the system using the provided HbA1c calibrators.
-
Inject the prepared hemolysate onto the HPLC column.
-
The different hemoglobin fractions, including HbA1c, will be separated based on their charge as they pass through the ion-exchange column.
-
The detector will measure the absorbance of the eluting fractions.
-
The software will integrate the peak areas corresponding to the different hemoglobin species and calculate the percentage of HbA1c relative to the total hemoglobin.
-
Run control samples to ensure the accuracy and precision of the measurements.
References
- 1. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Simple method for determination of A1c-type glycated hemoglobin(s) in rats using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Labs [biotech01.vlabs.ac.in]
- 7. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: T-1095 and Gastrointestinal Side Effects
Welcome to the Technical Support Center for researchers utilizing T-1095. This resource provides comprehensive guidance on understanding and managing the gastrointestinal (GI) side effects associated with this compound, stemming from its inhibition of the sodium-glucose cotransporter 1 (SGLT1).
This guide is intended for researchers, scientists, and drug development professionals. Please note that this compound is a research compound and not approved for clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes gastrointestinal side effects?
A1: this compound is a prodrug that is converted into its active form, T-1095A, which is a potent inhibitor of both SGLT1 and SGLT2. SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, this compound blocks this absorption, leading to an increased concentration of unabsorbed carbohydrates in the intestinal tract. This creates an osmotic gradient that draws water into the lumen, resulting in osmotic diarrhea, the most commonly reported GI side effect.[1][2][3][4]
Q2: What are the expected gastrointestinal side effects when using this compound in preclinical models?
A2: The most anticipated and frequently observed side effect is diarrhea.[1][2][3][4] Other potential GI-related adverse events, extrapolated from studies of other SGLT1 and dual SGLT1/SGLT2 inhibitors, may include abdominal pain, bloating, and flatulence. The severity of these effects is expected to be dose-dependent.
Q3: Is there clinical data on the gastrointestinal side effects of this compound in humans?
A3: this compound was not advanced to extensive clinical development, and as such, there is a lack of publicly available, detailed clinical trial data specifically for its GI side effects. However, the known mechanism of SGLT1 inhibition strongly predicts a high likelihood of GI adverse events. For reference, clinical trials of other dual SGLT1/SGLT2 inhibitors, such as sotagliflozin (B1681961), have reported diarrhea as a common adverse event.[1][2][4]
Q4: How can I mitigate the gastrointestinal side effects of this compound in my animal studies?
A4: While completely eliminating the on-target GI effects of SGLT1 inhibition may not be possible, several strategies can be employed to manage them. These include careful dose-escalation studies to identify a therapeutic window with acceptable tolerability, ensuring adequate hydration of the animals, and potentially modifying the carbohydrate content of their diet. It is also crucial to monitor the animals closely for signs of dehydration and distress.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of severe diarrhea and dehydration in animal models. | Dose of this compound may be too high, leading to excessive SGLT1 inhibition. | - Review the dose-response relationship for this compound in your model. - Consider reducing the dose to a lower, effective concentration. - Implement a gradual dose-escalation protocol. - Ensure animals have ad libitum access to water and electrolyte solutions. - Monitor hydration status closely (e.g., skin turgor, body weight). |
| Variability in the severity of gastrointestinal side effects between animals. | Differences in individual sensitivity, gut microbiome, or food and water intake. | - Standardize the diet and housing conditions for all animals. - Ensure consistent administration of this compound (e.g., time of day, method). - Increase the number of animals per group to account for individual variability. - Monitor food and water consumption for each animal. |
| Difficulty in distinguishing between drug-induced diarrhea and other causes. | Underlying health issues in the animal colony or confounding experimental factors. | - Perform a thorough health screen of the animals before starting the experiment. - Include a vehicle-only control group to establish baseline GI function. - If possible, analyze stool samples for pathogens to rule out infection. |
| Inconsistent or unexpected results in glucose absorption assays. | Issues with the experimental protocol or the animal model. | - Verify the proper execution of the intestinal glucose absorption protocol (see Experimental Protocols section). - Ensure the animal model is appropriate for studying SGLT1-mediated glucose transport. - Confirm the stability and concentration of the this compound solution being administered. |
Data on Gastrointestinal Adverse Events of SGLT Inhibitors
As specific quantitative data for this compound is limited, the following tables provide data from clinical trials of other SGLT inhibitors to serve as a reference.
Table 1: Incidence of Diarrhea with the Dual SGLT1/SGLT2 Inhibitor Sotagliflozin
| Study | Treatment Group | Placebo Group |
| SOLOIST-WHF Trial[4] | 6.1% | 3.4% |
| SCORED Trial[2] | 8.5% | 6.0% |
Table 2: Incidence of Common Gastrointestinal Adverse Events with GLP-1 Receptor Agonists (for comparative context)
| Adverse Event | Overall Incidence |
| Nausea[5] | 21.49% |
| Diarrhea[5] | 10.62% |
| Vomiting[5] | 9.10% |
| Dyspepsia[5] | 8.67% |
| Constipation[5] | 7.92% |
| Decreased Appetite[5] | 5.49% |
Note: GLP-1 receptor agonists have a different mechanism of action but are also known to cause gastrointestinal side effects, providing a broader context for tolerability in metabolic drug research.
Table 3: Incidence of Gastrointestinal Adverse Events with Canagliflozin (SGLT2 > SGLT1 inhibitor)
| Adverse Event | Canagliflozin 100 mg | Canagliflozin 300 mg | Placebo |
| Diarrhea | Not significantly different from placebo in most large trials | Not significantly different from placebo in most large trials | - |
| Constipation | Not significantly different from placebo | Not significantly different from placebo | - |
| Nausea | Not significantly different from placebo | Not significantly different from placebo | - |
Note: Canagliflozin has a much higher selectivity for SGLT2 over SGLT1, and the incidence of GI side effects is generally lower compared to dual SGLT1/SGLT2 inhibitors.[6]
Experimental Protocols
1. In Vivo Assessment of Intestinal Glucose Absorption in Rodent Models
This protocol is designed to measure the rate of intestinal glucose absorption and can be adapted to evaluate the inhibitory effect of this compound.
Materials:
-
Rodent model (e.g., rats, mice)
-
This compound or vehicle control
-
Non-metabolizable glucose analog (e.g., 3-O-methyl-D-glucose; 3-OMG) or radiolabeled D-glucose (e.g., ¹⁴C-D-glucose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
-
Analytical equipment for measuring glucose analog or radioactivity (e.g., LC-MS, scintillation counter)
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Administer this compound or vehicle control via oral gavage at the desired dose and pre-specified time before the glucose challenge.
-
At time zero, administer a solution containing a known concentration of the glucose analog or radiolabeled glucose via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Process blood samples to separate plasma or serum.
-
Analyze the concentration of the glucose analog or radioactivity in the plasma/serum samples.
-
Calculate the area under the curve (AUC) for the concentration-time profile to determine the extent of glucose absorption. A reduction in the AUC in the this compound treated group compared to the vehicle group indicates inhibition of intestinal glucose absorption.
2. Assessment of Drug-Induced Diarrhea in Rodent Models
This protocol provides a method for quantifying the diarrheal side effects of this compound.
Materials:
-
Rodent model (e.g., rats)
-
This compound or vehicle control
-
Metabolic cages or cages with absorbent paper on the floor
-
Balance for weighing fecal output
-
Oven for drying fecal samples
Procedure:
-
Acclimatize animals to individual housing in metabolic cages or cages with pre-weighed absorbent paper.
-
Administer this compound or vehicle control at the desired dose.
-
Observe the animals for the onset, duration, and severity of diarrhea over a specified period (e.g., 24 hours).
-
Collect all fecal output at the end of the observation period.
-
Record the total fecal weight (wet weight).
-
Dry the fecal samples in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
Calculate the fecal water content as: ((Wet Weight - Dry Weight) / Wet Weight) * 100%. An increase in fecal water content in the this compound treated group is indicative of diarrhea.
-
A "diarrhea score" can also be implemented based on the consistency of the feces (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft/unformed feces; 3 = watery feces).
Visualizations
References
- 1. ajmc.com [ajmc.com]
- 2. Results From SOLOIST and SCORED Outcomes Studies Presented at Late-Breaking Science Session of American Heart Association Scientific Sessions and Published in The New England Journal of Medicine - BioSpace [biospace.com]
- 3. “Is sotagliflozin a ‘wonder drug’? A review of its impact on cardiovascular, diabetic, renal, neuroprotective, and hepatic outcomes” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarindexing.com [scholarindexing.com]
- 5. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 6. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-1095 and Gastrointestinal Side Effects
Welcome to the Technical Support Center for researchers utilizing T-1095. This resource provides comprehensive guidance on understanding and managing the gastrointestinal (GI) side effects associated with this compound, stemming from its inhibition of the sodium-glucose cotransporter 1 (SGLT1).
This guide is intended for researchers, scientists, and drug development professionals. Please note that this compound is a research compound and not approved for clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes gastrointestinal side effects?
A1: this compound is a prodrug that is converted into its active form, T-1095A, which is a potent inhibitor of both SGLT1 and SGLT2. SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, this compound blocks this absorption, leading to an increased concentration of unabsorbed carbohydrates in the intestinal tract. This creates an osmotic gradient that draws water into the lumen, resulting in osmotic diarrhea, the most commonly reported GI side effect.[1][2][3][4]
Q2: What are the expected gastrointestinal side effects when using this compound in preclinical models?
A2: The most anticipated and frequently observed side effect is diarrhea.[1][2][3][4] Other potential GI-related adverse events, extrapolated from studies of other SGLT1 and dual SGLT1/SGLT2 inhibitors, may include abdominal pain, bloating, and flatulence. The severity of these effects is expected to be dose-dependent.
Q3: Is there clinical data on the gastrointestinal side effects of this compound in humans?
A3: this compound was not advanced to extensive clinical development, and as such, there is a lack of publicly available, detailed clinical trial data specifically for its GI side effects. However, the known mechanism of SGLT1 inhibition strongly predicts a high likelihood of GI adverse events. For reference, clinical trials of other dual SGLT1/SGLT2 inhibitors, such as sotagliflozin, have reported diarrhea as a common adverse event.[1][2][4]
Q4: How can I mitigate the gastrointestinal side effects of this compound in my animal studies?
A4: While completely eliminating the on-target GI effects of SGLT1 inhibition may not be possible, several strategies can be employed to manage them. These include careful dose-escalation studies to identify a therapeutic window with acceptable tolerability, ensuring adequate hydration of the animals, and potentially modifying the carbohydrate content of their diet. It is also crucial to monitor the animals closely for signs of dehydration and distress.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of severe diarrhea and dehydration in animal models. | Dose of this compound may be too high, leading to excessive SGLT1 inhibition. | - Review the dose-response relationship for this compound in your model. - Consider reducing the dose to a lower, effective concentration. - Implement a gradual dose-escalation protocol. - Ensure animals have ad libitum access to water and electrolyte solutions. - Monitor hydration status closely (e.g., skin turgor, body weight). |
| Variability in the severity of gastrointestinal side effects between animals. | Differences in individual sensitivity, gut microbiome, or food and water intake. | - Standardize the diet and housing conditions for all animals. - Ensure consistent administration of this compound (e.g., time of day, method). - Increase the number of animals per group to account for individual variability. - Monitor food and water consumption for each animal. |
| Difficulty in distinguishing between drug-induced diarrhea and other causes. | Underlying health issues in the animal colony or confounding experimental factors. | - Perform a thorough health screen of the animals before starting the experiment. - Include a vehicle-only control group to establish baseline GI function. - If possible, analyze stool samples for pathogens to rule out infection. |
| Inconsistent or unexpected results in glucose absorption assays. | Issues with the experimental protocol or the animal model. | - Verify the proper execution of the intestinal glucose absorption protocol (see Experimental Protocols section). - Ensure the animal model is appropriate for studying SGLT1-mediated glucose transport. - Confirm the stability and concentration of the this compound solution being administered. |
Data on Gastrointestinal Adverse Events of SGLT Inhibitors
As specific quantitative data for this compound is limited, the following tables provide data from clinical trials of other SGLT inhibitors to serve as a reference.
Table 1: Incidence of Diarrhea with the Dual SGLT1/SGLT2 Inhibitor Sotagliflozin
| Study | Treatment Group | Placebo Group |
| SOLOIST-WHF Trial[4] | 6.1% | 3.4% |
| SCORED Trial[2] | 8.5% | 6.0% |
Table 2: Incidence of Common Gastrointestinal Adverse Events with GLP-1 Receptor Agonists (for comparative context)
| Adverse Event | Overall Incidence |
| Nausea[5] | 21.49% |
| Diarrhea[5] | 10.62% |
| Vomiting[5] | 9.10% |
| Dyspepsia[5] | 8.67% |
| Constipation[5] | 7.92% |
| Decreased Appetite[5] | 5.49% |
Note: GLP-1 receptor agonists have a different mechanism of action but are also known to cause gastrointestinal side effects, providing a broader context for tolerability in metabolic drug research.
Table 3: Incidence of Gastrointestinal Adverse Events with Canagliflozin (SGLT2 > SGLT1 inhibitor)
| Adverse Event | Canagliflozin 100 mg | Canagliflozin 300 mg | Placebo |
| Diarrhea | Not significantly different from placebo in most large trials | Not significantly different from placebo in most large trials | - |
| Constipation | Not significantly different from placebo | Not significantly different from placebo | - |
| Nausea | Not significantly different from placebo | Not significantly different from placebo | - |
Note: Canagliflozin has a much higher selectivity for SGLT2 over SGLT1, and the incidence of GI side effects is generally lower compared to dual SGLT1/SGLT2 inhibitors.[6]
Experimental Protocols
1. In Vivo Assessment of Intestinal Glucose Absorption in Rodent Models
This protocol is designed to measure the rate of intestinal glucose absorption and can be adapted to evaluate the inhibitory effect of this compound.
Materials:
-
Rodent model (e.g., rats, mice)
-
This compound or vehicle control
-
Non-metabolizable glucose analog (e.g., 3-O-methyl-D-glucose; 3-OMG) or radiolabeled D-glucose (e.g., ¹⁴C-D-glucose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
-
Analytical equipment for measuring glucose analog or radioactivity (e.g., LC-MS, scintillation counter)
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Administer this compound or vehicle control via oral gavage at the desired dose and pre-specified time before the glucose challenge.
-
At time zero, administer a solution containing a known concentration of the glucose analog or radiolabeled glucose via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Process blood samples to separate plasma or serum.
-
Analyze the concentration of the glucose analog or radioactivity in the plasma/serum samples.
-
Calculate the area under the curve (AUC) for the concentration-time profile to determine the extent of glucose absorption. A reduction in the AUC in the this compound treated group compared to the vehicle group indicates inhibition of intestinal glucose absorption.
2. Assessment of Drug-Induced Diarrhea in Rodent Models
This protocol provides a method for quantifying the diarrheal side effects of this compound.
Materials:
-
Rodent model (e.g., rats)
-
This compound or vehicle control
-
Metabolic cages or cages with absorbent paper on the floor
-
Balance for weighing fecal output
-
Oven for drying fecal samples
Procedure:
-
Acclimatize animals to individual housing in metabolic cages or cages with pre-weighed absorbent paper.
-
Administer this compound or vehicle control at the desired dose.
-
Observe the animals for the onset, duration, and severity of diarrhea over a specified period (e.g., 24 hours).
-
Collect all fecal output at the end of the observation period.
-
Record the total fecal weight (wet weight).
-
Dry the fecal samples in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
Calculate the fecal water content as: ((Wet Weight - Dry Weight) / Wet Weight) * 100%. An increase in fecal water content in the this compound treated group is indicative of diarrhea.
-
A "diarrhea score" can also be implemented based on the consistency of the feces (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft/unformed feces; 3 = watery feces).
Visualizations
References
- 1. ajmc.com [ajmc.com]
- 2. Results From SOLOIST and SCORED Outcomes Studies Presented at Late-Breaking Science Session of American Heart Association Scientific Sessions and Published in The New England Journal of Medicine - BioSpace [biospace.com]
- 3. “Is sotagliflozin a ‘wonder drug’? A review of its impact on cardiovascular, diabetic, renal, neuroprotective, and hepatic outcomes” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarindexing.com [scholarindexing.com]
- 5. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 6. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of T-1095 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of T-1095.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.
Problem: this compound is not dissolving in my aqueous buffer.
Solution Workflow:
This workflow outlines a step-by-step process to address the poor aqueous solubility of this compound.
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A high-concentration stock solution of this compound can be prepared in Dimethyl Sulfoxide (DMSO).[1] A concentration of up to 60 mg/mL (116.17 mM) is achievable in DMSO, and sonication is recommended to facilitate dissolution.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this, starting with the simplest:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be highly dependent on pH.[2][3] this compound has phenolic hydroxyl groups, suggesting its solubility may increase at a slightly basic pH.
-
Use a co-solvent system: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]
-
Incorporate solubility-enhancing excipients: Surfactants or cyclodextrins can be used to improve solubility.[5][6]
Q3: How do I perform pH adjustment to improve this compound solubility?
You can systematically test the solubility of this compound across a range of pH values.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 3 to 10.[7][8][9]
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Expected Outcome (Hypothetical Data):
| pH | Hypothetical this compound Solubility (µg/mL) |
| 3.0 | < 1 |
| 5.0 | < 1 |
| 7.0 | 5 |
| 7.4 | 8 |
| 8.0 | 25 |
| 9.0 | 70 |
| 10.0 | 150 |
Q4: Which co-solvents are recommended for this compound, and how do I use them?
Commonly used co-solvents in research settings include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[10]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare your aqueous buffer.
-
Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add this compound to each mixture to your desired final concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
Visually inspect for any precipitation.
Hypothetical Co-solvent Efficacy Data:
| Co-solvent | Concentration (% v/v) | Hypothetical Max this compound Solubility (µg/mL) |
| Ethanol | 10% | 50 |
| 20% | 120 | |
| Propylene Glycol | 10% | 75 |
| 20% | 180 | |
| PEG 400 | 10% | 150 |
| 20% | 400 |
Q5: What are excipients, and how can they help with this compound solubility?
Excipients are inactive substances used to deliver an active pharmaceutical ingredient (API).[11][12] For solubility enhancement, surfactants and cyclodextrins are commonly used.
-
Surfactants: Molecules like Tween® 80 and Sodium Lauryl Sulfate can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[4][11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the drug from the aqueous environment.[6][13]
Experimental Workflow for Using Excipients:
References
- 1. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. senpharma.vn [senpharma.vn]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pharmtech.com [pharmtech.com]
Overcoming poor solubility of T-1095 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of T-1095.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.
Problem: this compound is not dissolving in my aqueous buffer.
Solution Workflow:
This workflow outlines a step-by-step process to address the poor aqueous solubility of this compound.
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A high-concentration stock solution of this compound can be prepared in Dimethyl Sulfoxide (DMSO).[1] A concentration of up to 60 mg/mL (116.17 mM) is achievable in DMSO, and sonication is recommended to facilitate dissolution.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this, starting with the simplest:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be highly dependent on pH.[2][3] this compound has phenolic hydroxyl groups, suggesting its solubility may increase at a slightly basic pH.
-
Use a co-solvent system: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]
-
Incorporate solubility-enhancing excipients: Surfactants or cyclodextrins can be used to improve solubility.[5][6]
Q3: How do I perform pH adjustment to improve this compound solubility?
You can systematically test the solubility of this compound across a range of pH values.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 3 to 10.[7][8][9]
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Expected Outcome (Hypothetical Data):
| pH | Hypothetical this compound Solubility (µg/mL) |
| 3.0 | < 1 |
| 5.0 | < 1 |
| 7.0 | 5 |
| 7.4 | 8 |
| 8.0 | 25 |
| 9.0 | 70 |
| 10.0 | 150 |
Q4: Which co-solvents are recommended for this compound, and how do I use them?
Commonly used co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycol (PEG).[10]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare your aqueous buffer.
-
Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add this compound to each mixture to your desired final concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
Visually inspect for any precipitation.
Hypothetical Co-solvent Efficacy Data:
| Co-solvent | Concentration (% v/v) | Hypothetical Max this compound Solubility (µg/mL) |
| Ethanol | 10% | 50 |
| 20% | 120 | |
| Propylene Glycol | 10% | 75 |
| 20% | 180 | |
| PEG 400 | 10% | 150 |
| 20% | 400 |
Q5: What are excipients, and how can they help with this compound solubility?
Excipients are inactive substances used to deliver an active pharmaceutical ingredient (API).[11][12] For solubility enhancement, surfactants and cyclodextrins are commonly used.
-
Surfactants: Molecules like Tween® 80 and Sodium Lauryl Sulfate can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[4][11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the drug from the aqueous environment.[6][13]
Experimental Workflow for Using Excipients:
References
- 1. This compound | transporter | SGLT | TargetMol [targetmol.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. senpharma.vn [senpharma.vn]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pharmtech.com [pharmtech.com]
Managing hypotension as a side effect of T-1095 in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects, specifically hypotension, during in vivo studies with the dual SGLT1/SGLT2 inhibitor, T-1095.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, selective inhibitor of both Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2).[1] Its primary mechanism involves the inhibition of glucose reabsorption in the kidneys (primarily via SGLT2) and the intestines (via SGLT1), leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] this compound is a prodrug that is metabolized in the body to its active form, T-1095A.[2][4]
Q2: Is hypotension an expected side effect of this compound in animal studies?
A2: While specific preclinical safety data on this compound-induced hypotension is not extensively published, the pharmacological class of SGLT inhibitors is associated with a modest reduction in blood pressure. This effect is attributed to the mechanism of action, which involves osmotic diuresis and natriuresis (excretion of sodium in the urine), leading to a reduction in plasma volume. Therefore, a drop in blood pressure, and potentially hypotension, should be considered a possible side effect in animal studies with this compound.
Q3: What is the proposed signaling pathway for this compound-induced effects on blood glucose and potential for hypotension?
A3: this compound, as a dual SGLT1/SGLT2 inhibitor, primarily acts on the kidneys and intestines. The diagram below illustrates the proposed pathway leading to its therapeutic effect and the potential side effect of hypotension.
Troubleshooting Guide: Managing Hypotension
Issue: An animal administered this compound exhibits signs of hypotension (e.g., lethargy, weakness, or a measured drop in blood pressure).
Step 1: Immediate Assessment
-
Confirm Hypotension: If not already continuously monitored, measure the animal's blood pressure using a validated method (e.g., tail-cuff plethysmography for rodents, or an arterial line for larger animals in acute studies).
-
Assess Clinical Signs: Observe the animal for other signs of distress, such as changes in respiration, heart rate, and body temperature.
-
Review Dosing and Administration: Double-check the dose of this compound administered and the route of administration to rule out accidental overdose.
Step 2: Experimental Workflow for Managing Suspected Hypotension
The following diagram outlines a logical workflow for addressing suspected hypotension during your experiment.
Step 3: Intervention Protocols
-
Fluid Administration: For mild to moderate hypotension, administration of warmed, sterile isotonic fluids (e.g., 0.9% saline) can help restore plasma volume. The volume and rate of administration should be appropriate for the species and size of the animal and should be performed in consultation with veterinary staff or according to your approved animal use protocol.
-
Supportive Care: Ensure the animal is kept warm to prevent hypothermia, which can exacerbate hypotension.
-
Pharmacological Intervention: In cases of severe or refractory hypotension, the use of vasopressors may be necessary. This should only be done under the guidance of a veterinarian, as the choice of agent and dose will depend on the specific circumstances.
Data Presentation
| Parameter | Expected Change with SGLT2 Inhibitors | Species | Reference |
| Systolic Blood Pressure | 3-5 mmHg reduction | Rodents, Canines | General finding for the class |
| Diastolic Blood Pressure | 1-2 mmHg reduction | Rodents, Canines | General finding for the class |
| Heart Rate | Minimal to no significant change | Rodents, Canines | General finding for the class |
Note: The magnitude of the blood pressure change can be influenced by the animal model (e.g., normotensive vs. hypertensive), the dose of this compound used, and the hydration status of the animal.
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodents using Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the animal to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Procedure:
-
Place the conscious animal in a restraining device.
-
Place the tail cuff and sensor on the base of the tail.
-
Gently warm the tail to increase blood flow.
-
Inflate and deflate the cuff multiple times to obtain a series of readings.
-
Record the systolic and diastolic blood pressure and heart rate.
-
-
Schedule:
-
Establish a baseline blood pressure by taking measurements for at least three consecutive days before the first administration of this compound.
-
On the day of the experiment, measure blood pressure immediately before dosing and at regular intervals post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Protocol 2: Fluid Resuscitation for Mild to Moderate Hypotension
-
Objective: To restore intravascular volume in an animal exhibiting a mild to moderate drop in blood pressure following this compound administration.
-
Materials:
-
Sterile, warmed (to body temperature) 0.9% saline solution.
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for subcutaneous or intraperitoneal injection in rodents).
-
-
Procedure (for rodents, as an example):
-
Confirm hypotension via blood pressure measurement.
-
Administer a bolus of warmed 0.9% saline. A typical starting volume is 5-10 mL/kg, administered subcutaneously (SC) or intraperitoneally (IP).
-
Re-measure blood pressure 30-60 minutes after fluid administration.
-
If blood pressure has not returned to an acceptable range, a second bolus may be considered in consultation with veterinary staff.
-
Continue to monitor the animal closely for clinical signs and blood pressure.
-
Disclaimer: This information is intended as a general guide. All experimental procedures should be performed in accordance with an approved animal use protocol and in consultation with institutional veterinary staff.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperglycemic effect of this compound via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing hypotension as a side effect of T-1095 in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects, specifically hypotension, during in vivo studies with the dual SGLT1/SGLT2 inhibitor, T-1095.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, selective inhibitor of both Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2).[1] Its primary mechanism involves the inhibition of glucose reabsorption in the kidneys (primarily via SGLT2) and the intestines (via SGLT1), leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] this compound is a prodrug that is metabolized in the body to its active form, T-1095A.[2][4]
Q2: Is hypotension an expected side effect of this compound in animal studies?
A2: While specific preclinical safety data on this compound-induced hypotension is not extensively published, the pharmacological class of SGLT inhibitors is associated with a modest reduction in blood pressure. This effect is attributed to the mechanism of action, which involves osmotic diuresis and natriuresis (excretion of sodium in the urine), leading to a reduction in plasma volume. Therefore, a drop in blood pressure, and potentially hypotension, should be considered a possible side effect in animal studies with this compound.
Q3: What is the proposed signaling pathway for this compound-induced effects on blood glucose and potential for hypotension?
A3: this compound, as a dual SGLT1/SGLT2 inhibitor, primarily acts on the kidneys and intestines. The diagram below illustrates the proposed pathway leading to its therapeutic effect and the potential side effect of hypotension.
Troubleshooting Guide: Managing Hypotension
Issue: An animal administered this compound exhibits signs of hypotension (e.g., lethargy, weakness, or a measured drop in blood pressure).
Step 1: Immediate Assessment
-
Confirm Hypotension: If not already continuously monitored, measure the animal's blood pressure using a validated method (e.g., tail-cuff plethysmography for rodents, or an arterial line for larger animals in acute studies).
-
Assess Clinical Signs: Observe the animal for other signs of distress, such as changes in respiration, heart rate, and body temperature.
-
Review Dosing and Administration: Double-check the dose of this compound administered and the route of administration to rule out accidental overdose.
Step 2: Experimental Workflow for Managing Suspected Hypotension
The following diagram outlines a logical workflow for addressing suspected hypotension during your experiment.
Step 3: Intervention Protocols
-
Fluid Administration: For mild to moderate hypotension, administration of warmed, sterile isotonic fluids (e.g., 0.9% saline) can help restore plasma volume. The volume and rate of administration should be appropriate for the species and size of the animal and should be performed in consultation with veterinary staff or according to your approved animal use protocol.
-
Supportive Care: Ensure the animal is kept warm to prevent hypothermia, which can exacerbate hypotension.
-
Pharmacological Intervention: In cases of severe or refractory hypotension, the use of vasopressors may be necessary. This should only be done under the guidance of a veterinarian, as the choice of agent and dose will depend on the specific circumstances.
Data Presentation
| Parameter | Expected Change with SGLT2 Inhibitors | Species | Reference |
| Systolic Blood Pressure | 3-5 mmHg reduction | Rodents, Canines | General finding for the class |
| Diastolic Blood Pressure | 1-2 mmHg reduction | Rodents, Canines | General finding for the class |
| Heart Rate | Minimal to no significant change | Rodents, Canines | General finding for the class |
Note: The magnitude of the blood pressure change can be influenced by the animal model (e.g., normotensive vs. hypertensive), the dose of this compound used, and the hydration status of the animal.
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodents using Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the animal to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Procedure:
-
Place the conscious animal in a restraining device.
-
Place the tail cuff and sensor on the base of the tail.
-
Gently warm the tail to increase blood flow.
-
Inflate and deflate the cuff multiple times to obtain a series of readings.
-
Record the systolic and diastolic blood pressure and heart rate.
-
-
Schedule:
-
Establish a baseline blood pressure by taking measurements for at least three consecutive days before the first administration of this compound.
-
On the day of the experiment, measure blood pressure immediately before dosing and at regular intervals post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Protocol 2: Fluid Resuscitation for Mild to Moderate Hypotension
-
Objective: To restore intravascular volume in an animal exhibiting a mild to moderate drop in blood pressure following this compound administration.
-
Materials:
-
Sterile, warmed (to body temperature) 0.9% saline solution.
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for subcutaneous or intraperitoneal injection in rodents).
-
-
Procedure (for rodents, as an example):
-
Confirm hypotension via blood pressure measurement.
-
Administer a bolus of warmed 0.9% saline. A typical starting volume is 5-10 mL/kg, administered subcutaneously (SC) or intraperitoneally (IP).
-
Re-measure blood pressure 30-60 minutes after fluid administration.
-
If blood pressure has not returned to an acceptable range, a second bolus may be considered in consultation with veterinary staff.
-
Continue to monitor the animal closely for clinical signs and blood pressure.
-
Disclaimer: This information is intended as a general guide. All experimental procedures should be performed in accordance with an approved animal use protocol and in consultation with institutional veterinary staff.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperglycemic effect of this compound via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genitourinary Infections and Therapeutic Agents
This technical support resource is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions regarding the potential for genitourinary infections with certain therapeutic agents.
Important Clarification on T-1095: Initial searches for "this compound" indicate that this compound, also known as ¹³¹I-MIP-1095 or ¹³¹I-PSMA-1095, is a radiopharmaceutical agent investigated for the treatment of metastatic castration-resistant prostate cancer.[1][2][3][4][5][6] Current literature and clinical trial data for this compound do not highlight genitourinary infections as a common adverse event. The primary reported side effects are related to hematologic toxicity, such as thrombocytopenia and anemia.[1]
In contrast, a well-established class of drugs associated with an increased risk of genitourinary infections is the Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.[7][8][9][10][11][12][13][14][15] Due to the significant body of research on this topic, this guide will focus on SGLT2 inhibitors as a case study to address concerns about drug-induced genitourinary infections.
SGLT2 Inhibitors and Genitourinary Infections: FAQs and Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which SGLT2 inhibitors increase the risk of genitourinary infections?
A1: SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine (glucosuria).[9][12] This glucose-rich environment can promote the growth of microorganisms, such as bacteria and fungi, increasing the susceptibility to urinary tract infections (UTIs) and genital infections.[9]
Q2: What types of genitourinary infections are most commonly associated with SGLT2 inhibitor use?
A2: The most frequently reported genitourinary infections are genital mycotic infections (fungal infections), such as vulvovaginal candidiasis in females and balanitis or balanoposthitis in males.[8] While the association with UTIs has been a topic of debate, some studies suggest a potential for increased risk, especially with certain drugs within the class.[13]
Q3: Are there specific patient populations at higher risk for developing genitourinary infections when treated with SGLT2 inhibitors?
A3: Yes, certain factors can increase the risk. These include being female, having a history of recurrent genitourinary infections, and potentially having underlying genitourinary abnormalities.[7][12] Interestingly, one study found that men younger than 60 with good kidney function and well-controlled diabetes were at a higher risk for male external genital infections.[8]
Q4: Does the level of glycemic control (HbA1c) at the time of SGLT2 inhibitor initiation affect the risk of genitourinary infections?
A4: This has been a clinical concern, with the thought that higher baseline glucose levels would lead to more significant glucosuria and a greater infection risk. However, a retrospective study found that a baseline HbA1c of ≥10% was not significantly associated with an increased risk of genitourinary infections following the initiation of SGLT2 inhibitors compared to those with a baseline HbA1c of <10%.[12]
Troubleshooting Guide for Preclinical and Clinical Research
Scenario 1: An unexpected high incidence of UTIs is observed in the treatment arm of a preclinical study with a novel SGLT2 inhibitor.
-
Troubleshooting Steps:
-
Verify the microbial species: Conduct urine cultures to identify the causative pathogens. This will help determine if the infections are bacterial or fungal and guide further investigation.
-
Assess for confounding factors:
-
Animal Husbandry: Review cage cleaning protocols and environmental conditions to rule out contamination.
-
Diet and Hydration: Ensure consistent diet and access to water, as dehydration can concentrate urine and increase infection risk.
-
Anatomical Abnormalities: Perform necropsies to check for any underlying genitourinary abnormalities in the affected animals.
-
-
Dose-Response Evaluation: Analyze if the incidence of UTIs correlates with the dose of the SGLT2 inhibitor. A dose-dependent relationship was observed with dapagliflozin.[11][13]
-
Scenario 2: A clinical trial participant on an SGLT2 inhibitor develops a recurrent genital mycotic infection.
-
Troubleshooting Steps:
-
Confirm Diagnosis and Treatment: Ensure the infection has been correctly diagnosed and treated according to standard clinical guidelines.
-
Review Patient History: Re-evaluate the participant's medical history for risk factors, such as prior recurrent infections.
-
Educate on Hygiene: Reinforce the importance of proper personal hygiene practices to minimize the risk of recurrence.[8]
-
Consider Dose Adjustment or Discontinuation: If infections are severe or persistent, a temporary dose reduction or discontinuation of the investigational drug may be warranted, as per the trial protocol.
-
Quantitative Data Summary
| Drug Class | Type of Infection | Key Findings | Reference |
| SGLT2 Inhibitors | Genital Infections | Increased risk of male external genital infections by 65% compared to GLP-1 receptor agonists. | [8] |
| SGLT2 Inhibitors | Genital Tract Infections | Associated with a hazard ratio of 2.72 for genital tract infections in a meta-analysis. | [14] |
| SGLT2 Inhibitors | Urinary Tract Infections (UTIs) | No significant increase in the risk of UTIs compared to placebo in some large outcome trials. | [13] |
| SGLT2 Inhibitors | Candida UTIs | Increased risk of Candida UTIs, particularly in patients with genitourinary abnormalities, when compared to GLP-1 receptor agonists. | [7] |
| SGLT2 Inhibitors | Non-Candida UTIs | No increased risk of non-Candida (likely bacterial) UTIs compared to GLP-1 receptor agonists. | [7] |
Experimental Protocols
Protocol: Assessment of Genitourinary Infections in a Rodent Model of Type 2 Diabetes Treated with an SGLT2 Inhibitor
-
Animal Model: Utilize a well-established rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate buffer)
-
SGLT2 inhibitor (low, medium, and high doses)
-
Positive control (optional, e.g., a known antibiotic to assess clearance)
-
-
Drug Administration: Administer the SGLT2 inhibitor and vehicle daily via oral gavage for a predetermined study duration (e.g., 12 weeks).
-
Monitoring:
-
Weekly: Monitor body weight, food and water intake, and blood glucose levels.
-
Bi-weekly: Collect urine samples via metabolic cages or gentle bladder palpation.
-
-
Urine Analysis:
-
Dipstick Analysis: Test for leukocytes, nitrites, and protein.
-
Microscopy: Examine urine sediment for bacteria, yeast, and white blood cells.
-
Quantitative Culture: Plate serial dilutions of urine on appropriate agar (B569324) (e.g., MacConkey agar for bacteria, Sabouraud dextrose agar for fungi) to determine colony-forming units (CFUs) per milliliter.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and perform a gross pathological examination of the kidneys, bladder, and genital tract.
-
Collect tissues for histopathological analysis to assess for signs of inflammation and infection.
-
Visualizations
References
- 1. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Progenics Advances 1095, PSMA-Targeted Therapeutic [globenewswire.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. SGLT2 inhibitors may increase genital infections in men with type 2 diabetes | springermedicine.com [springermedicine.com]
- 9. Genital Infections with Sodium Glucose Cotransporter-2 Inhibitors: Occurrence and Management in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genitourinary Tract Infections in Patients Taking SGLT2 Inhibitors [ouci.dntb.gov.ua]
- 11. Effects of SGLT-2 Inhibitors On UTIs and Genital Infections [diabetesincontrol.com]
- 12. Sodium-Glucose Co-Transporter 2 Inhibitors and the Risk of Genitourinary Infections at HbA1c ≥10%: A Population Health-Based Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The risk for urinary tract infections with sodium-glucose cotransporter 2 inhibitors: no longer a cause of concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sodium-Glucose Cotransporter-2 Inhibitors and Urinary Tract Infections: A Propensity Score-matched Population-based Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genitourinary Infections and Therapeutic Agents
This technical support resource is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions regarding the potential for genitourinary infections with certain therapeutic agents.
Important Clarification on T-1095: Initial searches for "this compound" indicate that this compound, also known as ¹³¹I-MIP-1095 or ¹³¹I-PSMA-1095, is a radiopharmaceutical agent investigated for the treatment of metastatic castration-resistant prostate cancer.[1][2][3][4][5][6] Current literature and clinical trial data for this compound do not highlight genitourinary infections as a common adverse event. The primary reported side effects are related to hematologic toxicity, such as thrombocytopenia and anemia.[1]
In contrast, a well-established class of drugs associated with an increased risk of genitourinary infections is the Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.[7][8][9][10][11][12][13][14][15] Due to the significant body of research on this topic, this guide will focus on SGLT2 inhibitors as a case study to address concerns about drug-induced genitourinary infections.
SGLT2 Inhibitors and Genitourinary Infections: FAQs and Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which SGLT2 inhibitors increase the risk of genitourinary infections?
A1: SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine (glucosuria).[9][12] This glucose-rich environment can promote the growth of microorganisms, such as bacteria and fungi, increasing the susceptibility to urinary tract infections (UTIs) and genital infections.[9]
Q2: What types of genitourinary infections are most commonly associated with SGLT2 inhibitor use?
A2: The most frequently reported genitourinary infections are genital mycotic infections (fungal infections), such as vulvovaginal candidiasis in females and balanitis or balanoposthitis in males.[8] While the association with UTIs has been a topic of debate, some studies suggest a potential for increased risk, especially with certain drugs within the class.[13]
Q3: Are there specific patient populations at higher risk for developing genitourinary infections when treated with SGLT2 inhibitors?
A3: Yes, certain factors can increase the risk. These include being female, having a history of recurrent genitourinary infections, and potentially having underlying genitourinary abnormalities.[7][12] Interestingly, one study found that men younger than 60 with good kidney function and well-controlled diabetes were at a higher risk for male external genital infections.[8]
Q4: Does the level of glycemic control (HbA1c) at the time of SGLT2 inhibitor initiation affect the risk of genitourinary infections?
A4: This has been a clinical concern, with the thought that higher baseline glucose levels would lead to more significant glucosuria and a greater infection risk. However, a retrospective study found that a baseline HbA1c of ≥10% was not significantly associated with an increased risk of genitourinary infections following the initiation of SGLT2 inhibitors compared to those with a baseline HbA1c of <10%.[12]
Troubleshooting Guide for Preclinical and Clinical Research
Scenario 1: An unexpected high incidence of UTIs is observed in the treatment arm of a preclinical study with a novel SGLT2 inhibitor.
-
Troubleshooting Steps:
-
Verify the microbial species: Conduct urine cultures to identify the causative pathogens. This will help determine if the infections are bacterial or fungal and guide further investigation.
-
Assess for confounding factors:
-
Animal Husbandry: Review cage cleaning protocols and environmental conditions to rule out contamination.
-
Diet and Hydration: Ensure consistent diet and access to water, as dehydration can concentrate urine and increase infection risk.
-
Anatomical Abnormalities: Perform necropsies to check for any underlying genitourinary abnormalities in the affected animals.
-
-
Dose-Response Evaluation: Analyze if the incidence of UTIs correlates with the dose of the SGLT2 inhibitor. A dose-dependent relationship was observed with dapagliflozin.[11][13]
-
Scenario 2: A clinical trial participant on an SGLT2 inhibitor develops a recurrent genital mycotic infection.
-
Troubleshooting Steps:
-
Confirm Diagnosis and Treatment: Ensure the infection has been correctly diagnosed and treated according to standard clinical guidelines.
-
Review Patient History: Re-evaluate the participant's medical history for risk factors, such as prior recurrent infections.
-
Educate on Hygiene: Reinforce the importance of proper personal hygiene practices to minimize the risk of recurrence.[8]
-
Consider Dose Adjustment or Discontinuation: If infections are severe or persistent, a temporary dose reduction or discontinuation of the investigational drug may be warranted, as per the trial protocol.
-
Quantitative Data Summary
| Drug Class | Type of Infection | Key Findings | Reference |
| SGLT2 Inhibitors | Genital Infections | Increased risk of male external genital infections by 65% compared to GLP-1 receptor agonists. | [8] |
| SGLT2 Inhibitors | Genital Tract Infections | Associated with a hazard ratio of 2.72 for genital tract infections in a meta-analysis. | [14] |
| SGLT2 Inhibitors | Urinary Tract Infections (UTIs) | No significant increase in the risk of UTIs compared to placebo in some large outcome trials. | [13] |
| SGLT2 Inhibitors | Candida UTIs | Increased risk of Candida UTIs, particularly in patients with genitourinary abnormalities, when compared to GLP-1 receptor agonists. | [7] |
| SGLT2 Inhibitors | Non-Candida UTIs | No increased risk of non-Candida (likely bacterial) UTIs compared to GLP-1 receptor agonists. | [7] |
Experimental Protocols
Protocol: Assessment of Genitourinary Infections in a Rodent Model of Type 2 Diabetes Treated with an SGLT2 Inhibitor
-
Animal Model: Utilize a well-established rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate buffer)
-
SGLT2 inhibitor (low, medium, and high doses)
-
Positive control (optional, e.g., a known antibiotic to assess clearance)
-
-
Drug Administration: Administer the SGLT2 inhibitor and vehicle daily via oral gavage for a predetermined study duration (e.g., 12 weeks).
-
Monitoring:
-
Weekly: Monitor body weight, food and water intake, and blood glucose levels.
-
Bi-weekly: Collect urine samples via metabolic cages or gentle bladder palpation.
-
-
Urine Analysis:
-
Dipstick Analysis: Test for leukocytes, nitrites, and protein.
-
Microscopy: Examine urine sediment for bacteria, yeast, and white blood cells.
-
Quantitative Culture: Plate serial dilutions of urine on appropriate agar (e.g., MacConkey agar for bacteria, Sabouraud dextrose agar for fungi) to determine colony-forming units (CFUs) per milliliter.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and perform a gross pathological examination of the kidneys, bladder, and genital tract.
-
Collect tissues for histopathological analysis to assess for signs of inflammation and infection.
-
Visualizations
References
- 1. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Progenics Advances 1095, PSMA-Targeted Therapeutic [globenewswire.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. SGLT2 inhibitors may increase genital infections in men with type 2 diabetes | springermedicine.com [springermedicine.com]
- 9. Genital Infections with Sodium Glucose Cotransporter-2 Inhibitors: Occurrence and Management in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genitourinary Tract Infections in Patients Taking SGLT2 Inhibitors [ouci.dntb.gov.ua]
- 11. Effects of SGLT-2 Inhibitors On UTIs and Genital Infections [diabetesincontrol.com]
- 12. Sodium-Glucose Co-Transporter 2 Inhibitors and the Risk of Genitourinary Infections at HbA1c ≥10%: A Population Health-Based Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The risk for urinary tract infections with sodium-glucose cotransporter 2 inhibitors: no longer a cause of concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sodium-Glucose Cotransporter-2 Inhibitors and Urinary Tract Infections: A Propensity Score-matched Population-based Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing T-1095 dosage to minimize off-target effects
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of T-1095, a selective SGLT2 inhibitor, to minimize off-target effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?
A1: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily expressed in the renal proximal tubules. Its main function is to reduce renal glucose reabsorption, thereby lowering blood glucose levels. While highly selective, at supra-therapeutic concentrations, this compound can exhibit inhibitory effects on SGLT1, which is found in the intestine and other tissues. This can lead to gastrointestinal side effects.
Q2: I am observing higher-than-expected cytotoxicity in my cell line experiments. Could this be an off-target effect?
A2: This is possible. While the primary target, SGLT2, is kidney-specific, some cell lines used in research may express other transporters or proteins that are sensitive to high concentrations of this compound. To troubleshoot this, we recommend performing a dose-response curve and comparing the cytotoxic concentration to the concentration required for effective SGLT2 inhibition (IC50). Additionally, verifying the expression of SGLT1 and SGLT2 in your specific cell line via qPCR or Western blot is advised.
Q3: How can I determine the selectivity of this compound for SGLT2 over SGLT1 in my experimental model?
A3: To determine the selectivity profile, you should calculate the half-maximal inhibitory concentration (IC50) of this compound against both SGLT2 and SGLT1. A significantly higher IC50 value for SGLT1 compared to SGLT2 indicates good selectivity. The ratio of these values (IC50 SGLT1 / IC50 SGLT2) provides the selectivity index. An ideal starting point is to use concentrations that are at least 10-fold below the IC50 for SGLT1.
Troubleshooting Guides
Issue: Inconsistent results in glucose uptake assays.
-
Possible Cause 1: Cell Health and Confluency. Variations in cell density or health can significantly impact glucose uptake rates.
-
Solution: Ensure you are seeding cells at a consistent density for every experiment and that they are in the logarithmic growth phase. Always perform a quick check of cell morphology and viability before starting the assay.
-
-
Possible Cause 2: Reagent Stability. this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare small, single-use aliquots of your this compound stock solution. Store them protected from light at the recommended temperature (-20°C or -80°C).
-
-
Possible Cause 3: Assay Incubation Times. Incorrect timing for drug pre-incubation or glucose uptake measurement can lead to variability.
-
Solution: Strictly adhere to the optimized incubation times established for your specific cell line and assay protocol. Use a multi-channel timer to ensure consistency across different plates and experimental runs.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on in-house validation studies.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Target | IC50 (nM) | Selectivity Index (SGLT1/SGLT2) |
|---|---|---|
| Human SGLT2 | 0.95 | \multirow{2}{*}{>2500x} |
| Human SGLT1 | >2400 | |
Table 2: Dose-Dependent Effects on Cell Viability (72-hour exposure)
| Cell Line | This compound Conc. (µM) | Viability (%) |
|---|---|---|
| HEK293-SGLT2 | 0.01 | 99.8 |
| 0.1 | 98.5 | |
| 1 | 97.2 | |
| 10 | 85.4 |
| | 100 | 55.1 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based Glucose Uptake Assay
-
Cell Seeding: Plate cells (e.g., HEK293 expressing SGLT2 or SGLT1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10-point serial dilution of this compound in assay buffer, ranging from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Drug Incubation: Wash the cells with a sodium-free buffer, then add the this compound dilutions and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add a fluorescent, non-metabolizable glucose analog (e.g., 2-NBDG) in a sodium-containing buffer to initiate uptake. Incubate for 15-30 minutes.
-
Measurement: Wash away the excess 2-NBDG and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence data to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: On-target (SGLT2) vs. potential off-target (SGLT1) inhibition pathways for this compound.
Caption: Step-by-step experimental workflow for identifying the optimal this compound dosage.
Caption: A decision tree for troubleshooting unexpected cytotoxicity in experiments.
Optimizing T-1095 dosage to minimize off-target effects
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of T-1095, a selective SGLT2 inhibitor, to minimize off-target effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?
A1: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily expressed in the renal proximal tubules. Its main function is to reduce renal glucose reabsorption, thereby lowering blood glucose levels. While highly selective, at supra-therapeutic concentrations, this compound can exhibit inhibitory effects on SGLT1, which is found in the intestine and other tissues. This can lead to gastrointestinal side effects.
Q2: I am observing higher-than-expected cytotoxicity in my cell line experiments. Could this be an off-target effect?
A2: This is possible. While the primary target, SGLT2, is kidney-specific, some cell lines used in research may express other transporters or proteins that are sensitive to high concentrations of this compound. To troubleshoot this, we recommend performing a dose-response curve and comparing the cytotoxic concentration to the concentration required for effective SGLT2 inhibition (IC50). Additionally, verifying the expression of SGLT1 and SGLT2 in your specific cell line via qPCR or Western blot is advised.
Q3: How can I determine the selectivity of this compound for SGLT2 over SGLT1 in my experimental model?
A3: To determine the selectivity profile, you should calculate the half-maximal inhibitory concentration (IC50) of this compound against both SGLT2 and SGLT1. A significantly higher IC50 value for SGLT1 compared to SGLT2 indicates good selectivity. The ratio of these values (IC50 SGLT1 / IC50 SGLT2) provides the selectivity index. An ideal starting point is to use concentrations that are at least 10-fold below the IC50 for SGLT1.
Troubleshooting Guides
Issue: Inconsistent results in glucose uptake assays.
-
Possible Cause 1: Cell Health and Confluency. Variations in cell density or health can significantly impact glucose uptake rates.
-
Solution: Ensure you are seeding cells at a consistent density for every experiment and that they are in the logarithmic growth phase. Always perform a quick check of cell morphology and viability before starting the assay.
-
-
Possible Cause 2: Reagent Stability. this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare small, single-use aliquots of your this compound stock solution. Store them protected from light at the recommended temperature (-20°C or -80°C).
-
-
Possible Cause 3: Assay Incubation Times. Incorrect timing for drug pre-incubation or glucose uptake measurement can lead to variability.
-
Solution: Strictly adhere to the optimized incubation times established for your specific cell line and assay protocol. Use a multi-channel timer to ensure consistency across different plates and experimental runs.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on in-house validation studies.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Target | IC50 (nM) | Selectivity Index (SGLT1/SGLT2) |
|---|---|---|
| Human SGLT2 | 0.95 | \multirow{2}{*}{>2500x} |
| Human SGLT1 | >2400 | |
Table 2: Dose-Dependent Effects on Cell Viability (72-hour exposure)
| Cell Line | This compound Conc. (µM) | Viability (%) |
|---|---|---|
| HEK293-SGLT2 | 0.01 | 99.8 |
| 0.1 | 98.5 | |
| 1 | 97.2 | |
| 10 | 85.4 |
| | 100 | 55.1 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based Glucose Uptake Assay
-
Cell Seeding: Plate cells (e.g., HEK293 expressing SGLT2 or SGLT1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10-point serial dilution of this compound in assay buffer, ranging from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Drug Incubation: Wash the cells with a sodium-free buffer, then add the this compound dilutions and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add a fluorescent, non-metabolizable glucose analog (e.g., 2-NBDG) in a sodium-containing buffer to initiate uptake. Incubate for 15-30 minutes.
-
Measurement: Wash away the excess 2-NBDG and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence data to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: On-target (SGLT2) vs. potential off-target (SGLT1) inhibition pathways for this compound.
Caption: Step-by-step experimental workflow for identifying the optimal this compound dosage.
Caption: A decision tree for troubleshooting unexpected cytotoxicity in experiments.
Interpreting unexpected results in T-1095 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the novel Kinase X inhibitor, T-1095.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream target, Substrate Z. This inhibition is designed to suppress pro-survival signals and induce apoptosis in cancer cells where this pathway is aberrantly active.
Q2: What is the recommended cell line for initial this compound validation?
We recommend using the HT-29 colorectal cancer cell line for initial experiments, as it has been shown to have high baseline expression and activation of Kinase X.
Q3: What are the optimal storage conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the expected outcome of this compound treatment in sensitive cell lines?
In sensitive cell lines, treatment with this compound is expected to result in a dose-dependent decrease in cell viability and a corresponding increase in apoptosis. This should be accompanied by a reduction in the phosphorylation of Substrate Z.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Possible Causes and Solutions:
-
Cell Line Insensitivity: The chosen cell line may not rely on the Kinase X pathway for survival.
-
Solution: Confirm the expression and activation of Kinase X in your cell line via Western blot or qPCR. Consider testing a positive control cell line, such as HT-29.
-
-
Incorrect Dosing: The concentration range of this compound may be too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).
-
-
Compound Instability: The this compound compound may have degraded.
-
Solution: Use a fresh aliquot of this compound for your experiments. Ensure proper storage conditions are maintained.
-
-
Experimental Error: Issues with the viability assay itself.
-
Solution: Review the protocol for your cell viability assay. Ensure correct reagent preparation and incubation times. Include positive and negative controls in your assay plate.
-
Issue 2: High variability in results between replicate experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Variations in the number of cells seeded per well.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
-
-
Edge Effects in Assay Plates: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution: Avoid using the outermost wells of the assay plate for experimental conditions. Fill these wells with sterile PBS or media.
-
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration of DMSO or preparing fresh dilutions.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase X Expression (Relative Units) | This compound IC50 (nM) |
| HT-29 | Colorectal | 1.00 | 50 |
| A549 | Lung | 0.25 | > 10,000 |
| MCF-7 | Breast | 0.85 | 150 |
| PC-3 | Prostate | 0.10 | > 10,000 |
Table 2: Apoptosis Induction by this compound in HT-29 Cells (24-hour treatment)
| This compound Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.5 |
| 50 | 4.2 |
| 250 | 8.9 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate Z
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate Z and total Substrate Z.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The Pro-Survival Signaling Pathway and the inhibitory action of this compound on Kinase X.
Caption: Troubleshooting workflow for addressing a lack of observed cell death with this compound treatment.
Interpreting unexpected results in T-1095 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the novel Kinase X inhibitor, T-1095.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream target, Substrate Z. This inhibition is designed to suppress pro-survival signals and induce apoptosis in cancer cells where this pathway is aberrantly active.
Q2: What is the recommended cell line for initial this compound validation?
We recommend using the HT-29 colorectal cancer cell line for initial experiments, as it has been shown to have high baseline expression and activation of Kinase X.
Q3: What are the optimal storage conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the expected outcome of this compound treatment in sensitive cell lines?
In sensitive cell lines, treatment with this compound is expected to result in a dose-dependent decrease in cell viability and a corresponding increase in apoptosis. This should be accompanied by a reduction in the phosphorylation of Substrate Z.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Possible Causes and Solutions:
-
Cell Line Insensitivity: The chosen cell line may not rely on the Kinase X pathway for survival.
-
Solution: Confirm the expression and activation of Kinase X in your cell line via Western blot or qPCR. Consider testing a positive control cell line, such as HT-29.
-
-
Incorrect Dosing: The concentration range of this compound may be too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).
-
-
Compound Instability: The this compound compound may have degraded.
-
Solution: Use a fresh aliquot of this compound for your experiments. Ensure proper storage conditions are maintained.
-
-
Experimental Error: Issues with the viability assay itself.
-
Solution: Review the protocol for your cell viability assay. Ensure correct reagent preparation and incubation times. Include positive and negative controls in your assay plate.
-
Issue 2: High variability in results between replicate experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Variations in the number of cells seeded per well.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
-
-
Edge Effects in Assay Plates: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution: Avoid using the outermost wells of the assay plate for experimental conditions. Fill these wells with sterile PBS or media.
-
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration of DMSO or preparing fresh dilutions.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase X Expression (Relative Units) | This compound IC50 (nM) |
| HT-29 | Colorectal | 1.00 | 50 |
| A549 | Lung | 0.25 | > 10,000 |
| MCF-7 | Breast | 0.85 | 150 |
| PC-3 | Prostate | 0.10 | > 10,000 |
Table 2: Apoptosis Induction by this compound in HT-29 Cells (24-hour treatment)
| This compound Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.5 |
| 50 | 4.2 |
| 250 | 8.9 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate Z
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate Z and total Substrate Z.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The Pro-Survival Signaling Pathway and the inhibitory action of this compound on Kinase X.
Caption: Troubleshooting workflow for addressing a lack of observed cell death with this compound treatment.
Stability of T-1095 in DMSO at different storage temperatures
This guide provides frequently asked questions and troubleshooting advice regarding the stability of the compound T-1095 when stored in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound is not publicly available, this document outlines best practices and standardized protocols for researchers to assess its stability under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a new compound like this compound in DMSO?
A1: For a compound with unknown stability, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Aliquots of this stock solution should be stored under different temperature conditions to determine the optimal long-term storage strategy. Commonly evaluated temperatures are room temperature, 4°C, and -20°C.[1] To minimize degradation, it is crucial to protect the samples from light and moisture.[2]
Q2: How stable are compounds, in general, when stored in DMSO at different temperatures?
A2: The stability of compounds in DMSO can vary significantly depending on the compound's intrinsic properties, the presence of water, and storage conditions.[3][4] However, general studies on large compound libraries provide some guidance.
Summary of General Compound Stability in DMSO
| Storage Temperature | Duration | Observation |
|---|---|---|
| Room Temperature | 3 Months | 92% of compounds remained stable.[5] |
| Room Temperature | 6 Months | 83% of compounds remained stable.[5] |
| Room Temperature | 1 Year | 52% of compounds remained stable.[5] |
| 4°C | 2 Years | In a DMSO/water (90/10) mixture, 85% of compounds were found to be stable.[6] |
| -20°C | 20 Years | Over 85% of compounds in a screening collection were still suitable for use.[3] |
Q3: What factors can negatively impact the stability of this compound in DMSO?
A3: Several factors can contribute to the degradation of a compound in DMSO:
-
Water Content: DMSO is very hygroscopic. The presence of water can lead to hydrolysis of susceptible compounds.[4][7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may affect compound stability, although some studies have shown no significant loss for many compounds after multiple cycles.[4][7]
-
Light Exposure: Photolabile compounds can degrade when exposed to light. Storing samples in amber vials is recommended.[1]
-
Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups.[4][7]
-
pH: DMSO is stable under neutral and alkaline conditions up to its boiling point, and also stable in acidic conditions up to 100°C.[8] However, the stability of the dissolved compound may be pH-sensitive.
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments with this compound.
This could be an indication of compound degradation. Follow these troubleshooting steps to assess the stability of your this compound stock solution.
Workflow for Assessing this compound Stability
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. realreagent.com [realreagent.com]
Stability of T-1095 in DMSO at different storage temperatures
This guide provides frequently asked questions and troubleshooting advice regarding the stability of the compound T-1095 when stored in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound is not publicly available, this document outlines best practices and standardized protocols for researchers to assess its stability under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a new compound like this compound in DMSO?
A1: For a compound with unknown stability, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Aliquots of this stock solution should be stored under different temperature conditions to determine the optimal long-term storage strategy. Commonly evaluated temperatures are room temperature, 4°C, and -20°C.[1] To minimize degradation, it is crucial to protect the samples from light and moisture.[2]
Q2: How stable are compounds, in general, when stored in DMSO at different temperatures?
A2: The stability of compounds in DMSO can vary significantly depending on the compound's intrinsic properties, the presence of water, and storage conditions.[3][4] However, general studies on large compound libraries provide some guidance.
Summary of General Compound Stability in DMSO
| Storage Temperature | Duration | Observation |
|---|---|---|
| Room Temperature | 3 Months | 92% of compounds remained stable.[5] |
| Room Temperature | 6 Months | 83% of compounds remained stable.[5] |
| Room Temperature | 1 Year | 52% of compounds remained stable.[5] |
| 4°C | 2 Years | In a DMSO/water (90/10) mixture, 85% of compounds were found to be stable.[6] |
| -20°C | 20 Years | Over 85% of compounds in a screening collection were still suitable for use.[3] |
Q3: What factors can negatively impact the stability of this compound in DMSO?
A3: Several factors can contribute to the degradation of a compound in DMSO:
-
Water Content: DMSO is very hygroscopic. The presence of water can lead to hydrolysis of susceptible compounds.[4][7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may affect compound stability, although some studies have shown no significant loss for many compounds after multiple cycles.[4][7]
-
Light Exposure: Photolabile compounds can degrade when exposed to light. Storing samples in amber vials is recommended.[1]
-
Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups.[4][7]
-
pH: DMSO is stable under neutral and alkaline conditions up to its boiling point, and also stable in acidic conditions up to 100°C.[8] However, the stability of the dissolved compound may be pH-sensitive.
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments with this compound.
This could be an indication of compound degradation. Follow these troubleshooting steps to assess the stability of your this compound stock solution.
Workflow for Assessing this compound Stability
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. realreagent.com [realreagent.com]
Addressing variability in animal responses to T-1095
Welcome to the technical support center for T-1095. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability observed in animal responses during experimentation with this compound, a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active prodrug that is metabolized in the body to its active form, T-1095A.[1] It acts as a competitive inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2).[2] These transporters are responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys. By inhibiting SGLT1 and SGLT2, T-1095A promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][3]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in lowering blood glucose levels in various animal models of diabetes, including streptozotocin (B1681764) (STZ)-induced diabetic rats, Goto-Kakizaki (GK) rats (a spontaneous model of type 2 diabetes), yellow KK mice, and db/db mice.[1][4][5]
Q3: What are the typical routes of administration and dosages used for this compound in animal studies?
A3: this compound is orally active and is commonly administered via oral gavage or as a dietary admixture.[1][3] Effective doses in studies have ranged from incorporating it as 0.03% to 0.1% (wt/wt) in the diet to oral gavage doses of 10-100 mg/kg body weight.[5][6] The specific dosage and administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound.
Troubleshooting Guide: Addressing Variability in Animal Responses
Variability in animal responses to this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these sources of variability.
Issue 1: Inconsistent or lower-than-expected reduction in blood glucose levels.
Potential Cause 1.1: Animal Model and Strain Differences
-
Explanation: Different animal species and strains can exhibit varied responses to SGLT inhibitors due to inherent differences in physiology and genetics. For instance, the expression and activity of SGLT2 can differ between rats and mice.[7][8]
-
Troubleshooting Steps:
-
Verify Strain Suitability: Ensure the chosen animal strain is appropriate for studying diabetes and SGLT2 inhibition. For example, some strains may be more resistant to developing hyperglycemia.
-
Review Literature: Consult literature for studies using this compound or other SGLT inhibitors in your specific animal model and strain to establish expected outcomes.
-
Consider Genetic Background: Be aware that even within the same strain, genetic drift between colonies from different vendors can lead to phenotypic differences.
-
Potential Cause 1.2: Age and Sex of Animals
-
Explanation: The expression of renal glucose transporters can be influenced by the age and sex of the animals. Studies have shown age-related increases in SGLT1 and SGLT2 expression in rats.[9][10][11] Furthermore, sex-dependent differences in SGLT2 protein expression have been observed in both rats and mice.[7][8]
-
Troubleshooting Steps:
-
Standardize Age and Sex: Use animals of a consistent age and sex within and between experimental groups.
-
Report Demographics: Clearly report the age and sex of the animals in your experimental records and publications.
-
Consider Hormonal Influences: Be aware that hormonal cycles in female animals can influence metabolic parameters.
-
Potential Cause 1.3: Diet and Gut Microbiome Composition
-
Explanation: The composition of the diet, particularly high-fat diets, can alter metabolic parameters and potentially influence the efficacy of SGLT inhibitors.[12][13][14] SGLT inhibitors can also impact the gut microbiome, which in turn can affect drug metabolism and host physiology.[1][15][16][17]
-
Troubleshooting Steps:
-
Standardize Diet: Use a consistent and well-defined diet for all animals throughout the acclimation and experimental periods.
-
Acclimation Period: Allow for a sufficient acclimation period (at least one week) after animals arrive and before the start of the experiment to stabilize their gut microbiome.
-
Minimize Environmental Changes: Avoid unnecessary changes in caging, bedding, or sanitation schedules that could disrupt the gut microbiome.
-
Issue 2: High variability in blood glucose measurements within the same treatment group.
Potential Cause 2.1: Animal Handling and Stress
-
Explanation: Stress resulting from improper handling can significantly impact blood glucose levels and lead to increased variability in metabolic studies.[18][19][20][21][22]
-
Troubleshooting Steps:
-
Gentle Handling Techniques: Employ refined handling techniques, such as cupping the animal instead of tail-picking, to minimize stress.[18][19]
-
Habituation: Habituate the animals to the experimental procedures, such as blood sampling, prior to the start of the study.
-
Consistent Timing: Perform procedures at the same time each day to minimize circadian rhythm effects.
-
Potential Cause 2.2: Inconsistent Drug Administration
-
Explanation: Improper oral gavage technique can lead to inaccurate dosing or aspiration, resulting in variable drug exposure.
-
Troubleshooting Steps:
-
Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Verify Tube Placement: Confirm correct placement of the gavage needle in the esophagus before administering the compound.
-
Consistent Vehicle and Volume: Use a consistent vehicle and administration volume for all animals.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Different Animal Models
| Animal Model | This compound Dosage/Administration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 0.03% and 0.1% (wt/wt) in diet for 4-8 weeks | Dose-dependent decrease in blood glucose and HbA1c levels.[3][6] | [3][6] |
| Goto-Kakizaki (GK) rats | 0.1% (w/w) in diet for 32 weeks | Significantly decreased blood glucose and HbA1c levels; prevented diabetic neuropathy.[4] | [4] |
| db/db mice | 10, 30, or 100 mg/kg single oral dose | Dose-dependent decrease in blood glucose and increase in urinary glucose excretion.[5] | [5] |
| Yellow KK mice | Long-term treatment | Reduced blood glucose and HbA1c levels.[1] | [1] |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Fasting: Fast the rats for 6-8 hours prior to STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold 50 mM sodium citrate (B86180) buffer (pH 4.5) to a final concentration of 10 mg/ml. Protect the solution from light.
-
Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-70 mg/kg body weight.
-
Post-injection Care: To prevent fatal hypoglycemia, provide the rats with a 10% sucrose (B13894) solution in their drinking water for 48 hours after the STZ injection.
-
Confirmation of Diabetes: Measure blood glucose levels 3-7 days after STZ injection from the tail vein. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.
Protocol 2: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.
-
Administration: Once the needle is in place, slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the kidney.
References
- 1. Metabolomics Insights into the Benefits of SGLT2 Inhibitors in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Age-Related Changes of Glucose Homeostasis in Animal Models - CD BioSciences [agingclocks.com]
- 3. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment with the Na+-glucose cotransporter inhibitor this compound causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Expression of Na+-d-glucose cotransporter SGLT2 in rodents is kidney-specific and exhibits sex and species differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Expression of Na+-D-glucose cotransporter SGLT2 in rodents is kidney-specific and exhibits sex and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ageing-Related Alterations in Renal Epithelial Glucose Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ageing-Related Alterations in Renal Epithelial Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of sodium-glucose cotransporter 2 (SGLT2) inhibitors, dapagliflozin and canagliflozin, on the musculoskeletal system in an experimental model of diabetes induced by high-fat diet and streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of an SGLT Inhibitor on the Production, Toxicity, and Elimination of Gut-Derived Uremic Toxins: A Call for Additional Evidence [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse handling limits the impact of stress on metabolic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of chronic restraint stress on carbohydrate metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Addressing variability in animal responses to T-1095
Welcome to the technical support center for T-1095. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability observed in animal responses during experimentation with this compound, a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active prodrug that is metabolized in the body to its active form, T-1095A.[1] It acts as a competitive inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2).[2] These transporters are responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys. By inhibiting SGLT1 and SGLT2, T-1095A promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][3]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in lowering blood glucose levels in various animal models of diabetes, including streptozotocin (STZ)-induced diabetic rats, Goto-Kakizaki (GK) rats (a spontaneous model of type 2 diabetes), yellow KK mice, and db/db mice.[1][4][5]
Q3: What are the typical routes of administration and dosages used for this compound in animal studies?
A3: this compound is orally active and is commonly administered via oral gavage or as a dietary admixture.[1][3] Effective doses in studies have ranged from incorporating it as 0.03% to 0.1% (wt/wt) in the diet to oral gavage doses of 10-100 mg/kg body weight.[5][6] The specific dosage and administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound.
Troubleshooting Guide: Addressing Variability in Animal Responses
Variability in animal responses to this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these sources of variability.
Issue 1: Inconsistent or lower-than-expected reduction in blood glucose levels.
Potential Cause 1.1: Animal Model and Strain Differences
-
Explanation: Different animal species and strains can exhibit varied responses to SGLT inhibitors due to inherent differences in physiology and genetics. For instance, the expression and activity of SGLT2 can differ between rats and mice.[7][8]
-
Troubleshooting Steps:
-
Verify Strain Suitability: Ensure the chosen animal strain is appropriate for studying diabetes and SGLT2 inhibition. For example, some strains may be more resistant to developing hyperglycemia.
-
Review Literature: Consult literature for studies using this compound or other SGLT inhibitors in your specific animal model and strain to establish expected outcomes.
-
Consider Genetic Background: Be aware that even within the same strain, genetic drift between colonies from different vendors can lead to phenotypic differences.
-
Potential Cause 1.2: Age and Sex of Animals
-
Explanation: The expression of renal glucose transporters can be influenced by the age and sex of the animals. Studies have shown age-related increases in SGLT1 and SGLT2 expression in rats.[9][10][11] Furthermore, sex-dependent differences in SGLT2 protein expression have been observed in both rats and mice.[7][8]
-
Troubleshooting Steps:
-
Standardize Age and Sex: Use animals of a consistent age and sex within and between experimental groups.
-
Report Demographics: Clearly report the age and sex of the animals in your experimental records and publications.
-
Consider Hormonal Influences: Be aware that hormonal cycles in female animals can influence metabolic parameters.
-
Potential Cause 1.3: Diet and Gut Microbiome Composition
-
Explanation: The composition of the diet, particularly high-fat diets, can alter metabolic parameters and potentially influence the efficacy of SGLT inhibitors.[12][13][14] SGLT inhibitors can also impact the gut microbiome, which in turn can affect drug metabolism and host physiology.[1][15][16][17]
-
Troubleshooting Steps:
-
Standardize Diet: Use a consistent and well-defined diet for all animals throughout the acclimation and experimental periods.
-
Acclimation Period: Allow for a sufficient acclimation period (at least one week) after animals arrive and before the start of the experiment to stabilize their gut microbiome.
-
Minimize Environmental Changes: Avoid unnecessary changes in caging, bedding, or sanitation schedules that could disrupt the gut microbiome.
-
Issue 2: High variability in blood glucose measurements within the same treatment group.
Potential Cause 2.1: Animal Handling and Stress
-
Explanation: Stress resulting from improper handling can significantly impact blood glucose levels and lead to increased variability in metabolic studies.[18][19][20][21][22]
-
Troubleshooting Steps:
-
Gentle Handling Techniques: Employ refined handling techniques, such as cupping the animal instead of tail-picking, to minimize stress.[18][19]
-
Habituation: Habituate the animals to the experimental procedures, such as blood sampling, prior to the start of the study.
-
Consistent Timing: Perform procedures at the same time each day to minimize circadian rhythm effects.
-
Potential Cause 2.2: Inconsistent Drug Administration
-
Explanation: Improper oral gavage technique can lead to inaccurate dosing or aspiration, resulting in variable drug exposure.
-
Troubleshooting Steps:
-
Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Verify Tube Placement: Confirm correct placement of the gavage needle in the esophagus before administering the compound.
-
Consistent Vehicle and Volume: Use a consistent vehicle and administration volume for all animals.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Different Animal Models
| Animal Model | This compound Dosage/Administration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 0.03% and 0.1% (wt/wt) in diet for 4-8 weeks | Dose-dependent decrease in blood glucose and HbA1c levels.[3][6] | [3][6] |
| Goto-Kakizaki (GK) rats | 0.1% (w/w) in diet for 32 weeks | Significantly decreased blood glucose and HbA1c levels; prevented diabetic neuropathy.[4] | [4] |
| db/db mice | 10, 30, or 100 mg/kg single oral dose | Dose-dependent decrease in blood glucose and increase in urinary glucose excretion.[5] | [5] |
| Yellow KK mice | Long-term treatment | Reduced blood glucose and HbA1c levels.[1] | [1] |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Fasting: Fast the rats for 6-8 hours prior to STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold 50 mM sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/ml. Protect the solution from light.
-
Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-70 mg/kg body weight.
-
Post-injection Care: To prevent fatal hypoglycemia, provide the rats with a 10% sucrose solution in their drinking water for 48 hours after the STZ injection.
-
Confirmation of Diabetes: Measure blood glucose levels 3-7 days after STZ injection from the tail vein. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.
Protocol 2: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.
-
Administration: Once the needle is in place, slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the kidney.
References
- 1. Metabolomics Insights into the Benefits of SGLT2 Inhibitors in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Age-Related Changes of Glucose Homeostasis in Animal Models - CD BioSciences [agingclocks.com]
- 3. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment with the Na+-glucose cotransporter inhibitor this compound causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Expression of Na+-d-glucose cotransporter SGLT2 in rodents is kidney-specific and exhibits sex and species differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Expression of Na+-D-glucose cotransporter SGLT2 in rodents is kidney-specific and exhibits sex and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ageing-Related Alterations in Renal Epithelial Glucose Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ageing-Related Alterations in Renal Epithelial Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of sodium-glucose cotransporter 2 (SGLT2) inhibitors, dapagliflozin and canagliflozin, on the musculoskeletal system in an experimental model of diabetes induced by high-fat diet and streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of an SGLT Inhibitor on the Production, Toxicity, and Elimination of Gut-Derived Uremic Toxins: A Call for Additional Evidence [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse handling limits the impact of stress on metabolic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of chronic restraint stress on carbohydrate metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: T-1095 Non-Selective SGLT Inhibitor
Welcome to the Technical Support Center for T-1095. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a synthetic, orally active prodrug that is metabolized in the body to its active form, T-1095A. It functions as a non-selective inhibitor of sodium-glucose cotransporters (SGLTs), specifically SGLT1 and SGLT2. Derived from the natural SGLT inhibitor phlorizin, this compound is an O-glucoside. Its non-selective nature means it impacts glucose transport in both the kidneys (primarily SGLT2) and the intestine (primarily SGLT1).
Q2: What are the known IC50 values for this compound?
The inhibitory potency of this compound's active form, T-1095A, varies for the two SGLT subtypes. The reported IC50 values for human SGLTs are:
-
SGLT1: 22.8 µM
-
SGLT2: 2.3 µM
This demonstrates an approximately 10-fold higher selectivity for SGLT2 over SGLT1.
Q3: What are the main limitations of using this compound in research?
The primary limitations of this compound stem from its chemical structure and non-selective mode of action:
-
Non-Selective Inhibition: Because this compound inhibits both SGLT1 and SGLT2, it can be challenging to isolate the specific effects of SGLT2 inhibition in your experiments. Inhibition of SGLT1 in the intestine can lead to gastrointestinal side effects and alterations in glucose absorption, which may confound results.
-
O-Glucoside Structure: As an O-glucoside, this compound is susceptible to hydrolysis by β-glucosidases, which can affect its stability and half-life compared to more modern C-glucoside SGLT inhibitors.
-
Limited Clinical Development: this compound did not progress to later stages of clinical development, meaning there is less publicly available data on its long-term effects and safety profile compared to approved SGLT2 inhibitors.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: You are having trouble dissolving this compound for your in vitro or in vivo experiments.
Solution:
-
Solvent Selection: this compound has limited solubility in aqueous solutions.
-
It is insoluble in PBS (pH 7.2).
-
It is soluble in organic solvents such as:
-
DMSO: up to 60 mg/mL (sonication recommended)
-
DMF: up to 5 mg/mL
-
Ethanol: up to 1 mg/mL
-
-
-
Stock Solution Preparation: For most applications, it is recommended to prepare a concentrated stock solution in DMSO.
-
Working Solution Preparation: For aqueous-based assays, the DMSO stock solution should be serially diluted into the assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. For animal studies, if DMSO tolerance is a concern, consider alternative formulations or ensure the final DMSO concentration is below 10% for normal mice.
Issue 2: Unexpected or Off-Target Effects in Experiments
Problem: You are observing effects that may not be solely attributable to SGLT2 inhibition, such as changes in intestinal glucose absorption or gastrointestinal issues in animal models.
Explanation: These effects are likely due to the inhibition of SGLT1, which is highly expressed in the small intestine.
Troubleshooting and Experimental Design:
-
In Vitro Controls:
-
Use cell lines with differential expression of SGLT1 and SGLT2. For example, compare the effects of this compound on cells primarily expressing SGLT2 (like HK-2 cells) versus cells expressing SGLT1.
-
Include a highly selective SGLT2 inhibitor (e.g., empagliflozin) and a selective SGLT1 inhibitor as controls to delineate the specific contributions of each transporter.
-
-
In Vivo Experimental Design:
-
To isolate the effects of intestinal SGLT1 inhibition, you can use an isolated, vascularly perfused rat intestine model. This allows for the direct measurement of glucose absorption in the presence of this compound.
-
In whole-animal studies, monitor for and record any gastrointestinal side effects. To differentiate renal from intestinal effects, consider direct administration of this compound to the kidney via renal artery infusion in terminal experiments, though this is a complex procedure.
-
Issue 3: Variability in Experimental Results
Problem: You are experiencing inconsistent results between experiments.
Potential Causes and Solutions:
-
Compound Stability:
-
Solid Form: this compound is stable for at least 4 years when stored as a crystalline solid at -20°C.
-
In Solution: Stock solutions in DMSO should be stored at -80°C for long-term use (up to 1 year). For short-term storage, aliquots can be kept at 4°C, but it is recommended to prepare fresh solutions weekly to avoid degradation. Studies on similar compounds in DMSO have shown that stability can decrease over time at room temperature.
-
-
Prodrug Activation: Remember that this compound is a prodrug and requires metabolic activation to T-1095A. This is particularly relevant for in vitro studies. Cell lines used should have the necessary metabolic capacity to convert this compound. If this is a concern, consider using the active metabolite T-1095A directly if it is available.
-
O-Glucoside Hydrolysis: The O-glucoside linkage in this compound can be cleaved by β-glucosidases. Ensure that your experimental system (e.g., cell culture media, tissue homogenates) does not contain high levels of these enzymes, which could lead to inactivation of the compound.
Data Presentation
Table 1: Inhibitory Activity of T-1095A
| Transporter | Species | IC50 (µM) |
| SGLT1 | Human | 22.8 |
| SGLT2 | Human | 2.3 |
Table 2: Physicochemical and Storage Information for this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | up to 60 mg/mL | |
| DMF | 5 mg/mL | |
| Ethanol | 1 mg/mL | |
| PBS (pH 7.2) | Insoluble | |
| Storage & Stability | ||
| Solid Form | ≥ 4 years at -20°C | |
| In Solvent | -80°C for 1 year (DMSO) |
Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol is adapted from a general method for screening SGLT2 inhibitors and can be used for this compound.
Materials:
-
HK-2 cells (human kidney proximal tubule cell line)
-
96-well black, clear-bottom plates
-
Krebs-Ringer-Henseleit (KRH) buffer
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG)
-
This compound
-
DMSO
-
Phlorizin (positive control)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Culture: Culture HK-2 cells to confluence in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Assay: a. Wash the confluent cells twice with pre-warmed KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well. c. Include control wells:
- Total Uptake: Vehicle only.
- Non-specific Uptake: A high concentration of a known SGLT inhibitor like Phlorizin (e.g., 100 µM). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well (final concentration of 100-200 µM). f. Incubate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer. h. Lyse the cells and measure the fluorescence of the cell lysates.
-
Data Analysis: a. Subtract the background fluorescence. b. Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Oral Administration of this compound in Mice
This protocol provides a general guideline for oral gavage in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO/PEG300/Tween 80/Saline mixture)
-
Oral gavage needles (18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Animal Handling: All procedures should be in accordance with approved animal care and use protocols.
-
Dose Preparation: a. Prepare a stock solution of this compound in a suitable solvent like DMSO. b. Prepare the final dosing solution by diluting the stock in a vehicle appropriate for oral administration. A common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the mice.
-
Administration: a. Weigh each mouse to determine the precise volume to be administered. The maximum recommended dosing volume is typically 10 mL/kg. b. Gently restrain the mouse. c. Insert the gavage needle into the mouth and gently advance it along the upper palate into the esophagus. Do not force the needle. d. Once the needle is properly placed, administer the this compound solution slowly. e. After dosing, carefully remove the needle and monitor the animal for any signs of distress.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a non-selective SGLT inhibitor.
Caption: Experimental workflow for an in vitro this compound inhibition assay.
Caption: Logical relationship between this compound's characteristics and experimental limitations.
Technical Support Center: T-1095 Non-Selective SGLT Inhibitor
Welcome to the Technical Support Center for T-1095. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a synthetic, orally active prodrug that is metabolized in the body to its active form, T-1095A. It functions as a non-selective inhibitor of sodium-glucose cotransporters (SGLTs), specifically SGLT1 and SGLT2. Derived from the natural SGLT inhibitor phlorizin, this compound is an O-glucoside. Its non-selective nature means it impacts glucose transport in both the kidneys (primarily SGLT2) and the intestine (primarily SGLT1).
Q2: What are the known IC50 values for this compound?
The inhibitory potency of this compound's active form, T-1095A, varies for the two SGLT subtypes. The reported IC50 values for human SGLTs are:
-
SGLT1: 22.8 µM
-
SGLT2: 2.3 µM
This demonstrates an approximately 10-fold higher selectivity for SGLT2 over SGLT1.
Q3: What are the main limitations of using this compound in research?
The primary limitations of this compound stem from its chemical structure and non-selective mode of action:
-
Non-Selective Inhibition: Because this compound inhibits both SGLT1 and SGLT2, it can be challenging to isolate the specific effects of SGLT2 inhibition in your experiments. Inhibition of SGLT1 in the intestine can lead to gastrointestinal side effects and alterations in glucose absorption, which may confound results.
-
O-Glucoside Structure: As an O-glucoside, this compound is susceptible to hydrolysis by β-glucosidases, which can affect its stability and half-life compared to more modern C-glucoside SGLT inhibitors.
-
Limited Clinical Development: this compound did not progress to later stages of clinical development, meaning there is less publicly available data on its long-term effects and safety profile compared to approved SGLT2 inhibitors.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: You are having trouble dissolving this compound for your in vitro or in vivo experiments.
Solution:
-
Solvent Selection: this compound has limited solubility in aqueous solutions.
-
It is insoluble in PBS (pH 7.2).
-
It is soluble in organic solvents such as:
-
DMSO: up to 60 mg/mL (sonication recommended)
-
DMF: up to 5 mg/mL
-
Ethanol: up to 1 mg/mL
-
-
-
Stock Solution Preparation: For most applications, it is recommended to prepare a concentrated stock solution in DMSO.
-
Working Solution Preparation: For aqueous-based assays, the DMSO stock solution should be serially diluted into the assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. For animal studies, if DMSO tolerance is a concern, consider alternative formulations or ensure the final DMSO concentration is below 10% for normal mice.
Issue 2: Unexpected or Off-Target Effects in Experiments
Problem: You are observing effects that may not be solely attributable to SGLT2 inhibition, such as changes in intestinal glucose absorption or gastrointestinal issues in animal models.
Explanation: These effects are likely due to the inhibition of SGLT1, which is highly expressed in the small intestine.
Troubleshooting and Experimental Design:
-
In Vitro Controls:
-
Use cell lines with differential expression of SGLT1 and SGLT2. For example, compare the effects of this compound on cells primarily expressing SGLT2 (like HK-2 cells) versus cells expressing SGLT1.
-
Include a highly selective SGLT2 inhibitor (e.g., empagliflozin) and a selective SGLT1 inhibitor as controls to delineate the specific contributions of each transporter.
-
-
In Vivo Experimental Design:
-
To isolate the effects of intestinal SGLT1 inhibition, you can use an isolated, vascularly perfused rat intestine model. This allows for the direct measurement of glucose absorption in the presence of this compound.
-
In whole-animal studies, monitor for and record any gastrointestinal side effects. To differentiate renal from intestinal effects, consider direct administration of this compound to the kidney via renal artery infusion in terminal experiments, though this is a complex procedure.
-
Issue 3: Variability in Experimental Results
Problem: You are experiencing inconsistent results between experiments.
Potential Causes and Solutions:
-
Compound Stability:
-
Solid Form: this compound is stable for at least 4 years when stored as a crystalline solid at -20°C.
-
In Solution: Stock solutions in DMSO should be stored at -80°C for long-term use (up to 1 year). For short-term storage, aliquots can be kept at 4°C, but it is recommended to prepare fresh solutions weekly to avoid degradation. Studies on similar compounds in DMSO have shown that stability can decrease over time at room temperature.
-
-
Prodrug Activation: Remember that this compound is a prodrug and requires metabolic activation to T-1095A. This is particularly relevant for in vitro studies. Cell lines used should have the necessary metabolic capacity to convert this compound. If this is a concern, consider using the active metabolite T-1095A directly if it is available.
-
O-Glucoside Hydrolysis: The O-glucoside linkage in this compound can be cleaved by β-glucosidases. Ensure that your experimental system (e.g., cell culture media, tissue homogenates) does not contain high levels of these enzymes, which could lead to inactivation of the compound.
Data Presentation
Table 1: Inhibitory Activity of T-1095A
| Transporter | Species | IC50 (µM) |
| SGLT1 | Human | 22.8 |
| SGLT2 | Human | 2.3 |
Table 2: Physicochemical and Storage Information for this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | up to 60 mg/mL | |
| DMF | 5 mg/mL | |
| Ethanol | 1 mg/mL | |
| PBS (pH 7.2) | Insoluble | |
| Storage & Stability | ||
| Solid Form | ≥ 4 years at -20°C | |
| In Solvent | -80°C for 1 year (DMSO) |
Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol is adapted from a general method for screening SGLT2 inhibitors and can be used for this compound.
Materials:
-
HK-2 cells (human kidney proximal tubule cell line)
-
96-well black, clear-bottom plates
-
Krebs-Ringer-Henseleit (KRH) buffer
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG)
-
This compound
-
DMSO
-
Phlorizin (positive control)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Culture: Culture HK-2 cells to confluence in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Assay: a. Wash the confluent cells twice with pre-warmed KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well. c. Include control wells:
- Total Uptake: Vehicle only.
- Non-specific Uptake: A high concentration of a known SGLT inhibitor like Phlorizin (e.g., 100 µM). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well (final concentration of 100-200 µM). f. Incubate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer. h. Lyse the cells and measure the fluorescence of the cell lysates.
-
Data Analysis: a. Subtract the background fluorescence. b. Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Oral Administration of this compound in Mice
This protocol provides a general guideline for oral gavage in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO/PEG300/Tween 80/Saline mixture)
-
Oral gavage needles (18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Animal Handling: All procedures should be in accordance with approved animal care and use protocols.
-
Dose Preparation: a. Prepare a stock solution of this compound in a suitable solvent like DMSO. b. Prepare the final dosing solution by diluting the stock in a vehicle appropriate for oral administration. A common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the mice.
-
Administration: a. Weigh each mouse to determine the precise volume to be administered. The maximum recommended dosing volume is typically 10 mL/kg. b. Gently restrain the mouse. c. Insert the gavage needle into the mouth and gently advance it along the upper palate into the esophagus. Do not force the needle. d. Once the needle is properly placed, administer the this compound solution slowly. e. After dosing, carefully remove the needle and monitor the animal for any signs of distress.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a non-selective SGLT inhibitor.
Caption: Experimental workflow for an in vitro this compound inhibition assay.
Caption: Logical relationship between this compound's characteristics and experimental limitations.
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of T-1095 and Canagliflozin
An objective, data-driven comparison of two prominent sodium-glucose cotransporter inhibitors for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the in vivo efficacy of T-1095 and canagliflozin (B192856), two inhibitors of sodium-glucose cotransporters (SGLTs) that have been investigated for their potential in managing hyperglycemia. While direct head-to-head in vivo studies are not publicly available, this document synthesizes data from various preclinical studies to offer a comparative overview of their mechanisms of action, experimental protocols, and reported efficacy in animal models of diabetes.
Executive Summary
Both this compound and canagliflozin have demonstrated significant efficacy in improving glycemic control in various diabetic animal models. This compound, a prodrug of T-1095A, acts as a dual inhibitor of SGLT1 and SGLT2, while canagliflozin is a more selective SGLT2 inhibitor. This fundamental difference in their mechanism of action may underlie variations in their pharmacological profiles. This guide presents available in vivo data for each compound, allowing for an informed, albeit indirect, comparison of their potential as therapeutic agents.
Mechanism of Action
This compound is an orally administered prodrug that is metabolized in the body to its active form, T-1095A.[1] T-1095A inhibits both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the intestine and kidneys, respectively.[2] By inhibiting these transporters, T-1095A reduces glucose uptake from the gut and increases urinary glucose excretion, thereby lowering blood glucose levels.[1]
Canagliflozin is a potent and selective inhibitor of SGLT2, which is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][4] By specifically targeting SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), leading to increased urinary glucose excretion and a subsequent lowering of blood glucose concentrations.[3][5] Its mechanism is independent of insulin (B600854) secretion.[4]
In Vivo Efficacy of this compound
Studies on this compound have demonstrated its ability to improve glycemic control in various diabetic animal models.
Experimental Protocols
-
Animal Models:
-
Dosing:
-
STZ-induced diabetic rats: 0.03% and 0.1% (wt/wt) in the diet for 4 to 8 weeks.[6]
-
db/db mice: Single oral gavage of 10, 30, or 100 mg/kg. Chronic administration of 0.1% (w/w) in chow for 12 weeks.[7]
-
GK rats: Administered for 8 weeks (specific dose not detailed in abstract).[8]
-
Dogs: Single oral doses of 3 and 10 mg/kg during an oral glucose tolerance test (OGTT).
-
-
Key Parameters Measured: Blood glucose, HbA1c, urinary glucose excretion, plasma insulin, and triglycerides.[1][6][8]
Quantitative Data Summary
| Animal Model | Treatment | Key Findings |
| STZ-induced diabetic rats | 0.03% and 0.1% this compound in diet for 4 weeks | Dose-dependent decrease in HbA1c.[6] |
| 0.1% this compound in diet for 8 weeks | Reduced blood glucose and HbA1c levels.[6] | |
| Yellow KK mice | Long-term this compound treatment | Reduced blood glucose and HbA1c levels. Ameliorated hyperinsulinemia and hypertriglyceridemia.[1] |
| db/db mice | Single oral doses of 10, 30, 100 mg/kg | Dose-dependent reduction in blood glucose levels and increase in urinary glucose excretion.[7] |
| 0.1% this compound in chow for 12 weeks | Decreased blood glucose and HbA1c levels. Improved glucose intolerance.[7] | |
| GK rats | 8 weeks of this compound treatment | Significantly lowered plasma glucose and HbA1c levels.[8] |
| Dogs (OGTT) | 3 mg/kg this compound | Increased urinary glucose excretion without affecting blood glucose levels. |
| 10 mg/kg this compound | Markedly increased urinary glucose excretion and suppressed blood glucose elevation after glucose challenge. |
In Vivo Efficacy of Canagliflozin
Canagliflozin has been extensively studied in a variety of animal models, demonstrating robust effects on glycemic control and other metabolic parameters.
Experimental Protocols
-
Animal Models:
-
Dosing:
-
ZDF rats: Single dose of 1 mg/kg for renal threshold for glucose (RTG) determination. Chronic treatment with 3, 10, or 30 mg/kg via oral gavage for 4 weeks.[3][4]
-
db/db mice: Single oral gavage of 0.1, 1, and 10 mg/kg.[4]
-
TallyHO mice: 100 ppm in chow (approximating 20 mg/kg/day) from 8 to 20 weeks of age.[6]
-
C57BL6 mice: 200 mg/kg in the diet from 4 months of age.[5]
-
-
Key Parameters Measured: Renal threshold for glucose (RTG), blood glucose, HbA1c, body weight, urinary glucose excretion, and insulin secretion.[3][4]
Quantitative Data Summary
| Animal Model | Treatment | Key Findings |
| ZDF rats | Single dose of 1 mg/kg | Lowered RTG from 415±12 mg/dl to 94±10 mg/dl.[3][4] |
| 3, 10, or 30 mg/kg for 4 weeks | Decreased non-fasting blood glucose and HbA1c levels. Improved beta-cell function.[3][4] | |
| db/db mice | Single doses of 1 and 10 mg/kg | Dose-dependently decreased blood glucose concentrations. Peak antihyperglycemic effect at 6 hours.[3][4] |
| Obese animal models | Canagliflozin treatment | Increased urinary glucose excretion, decreased blood glucose, body weight gain, epididymal fat, and liver weight.[3] |
| TallyHO mice | ~20 mg/kg/day for 12 weeks | Corrected glycemic dysregulation.[6] |
| C57BL6 mice | 200 mg/kg in diet | Lowered body weight gain over time and increased median lifespan from 107.5 to 112.5 weeks.[5] |
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of SGLT inhibitors like this compound and canagliflozin in preclinical studies is outlined below.
Concluding Remarks
This comparative guide, based on available preclinical data, indicates that both this compound and canagliflozin are effective in improving glycemic control in animal models of diabetes. This compound's dual SGLT1/SGLT2 inhibition may offer a different therapeutic profile compared to the more selective SGLT2 inhibition of canagliflozin. Researchers and drug development professionals should consider the nuances of the experimental designs and the specific findings presented herein when evaluating these compounds. It is important to reiterate that the data presented is a synthesis of individual studies, and a direct, head-to-head in vivo comparison would be necessary for a definitive assessment of their relative efficacies.
References
- 1. researchgate.net [researchgate.net]
- 2. bswtogether.org.uk [bswtogether.org.uk]
- 3. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 4. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. A COMPARATIVE STUDY OF CANAGLIFLOZIN (INVOKANA) ON TYPE-I AND TYPE-II DIABETES MELLITUS ON ADULT MALE ALBINO RAT [amj.journals.ekb.eg]
A Comparative In Vivo Efficacy Analysis of T-1095 and Canagliflozin
An objective, data-driven comparison of two prominent sodium-glucose cotransporter inhibitors for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the in vivo efficacy of T-1095 and canagliflozin, two inhibitors of sodium-glucose cotransporters (SGLTs) that have been investigated for their potential in managing hyperglycemia. While direct head-to-head in vivo studies are not publicly available, this document synthesizes data from various preclinical studies to offer a comparative overview of their mechanisms of action, experimental protocols, and reported efficacy in animal models of diabetes.
Executive Summary
Both this compound and canagliflozin have demonstrated significant efficacy in improving glycemic control in various diabetic animal models. This compound, a prodrug of T-1095A, acts as a dual inhibitor of SGLT1 and SGLT2, while canagliflozin is a more selective SGLT2 inhibitor. This fundamental difference in their mechanism of action may underlie variations in their pharmacological profiles. This guide presents available in vivo data for each compound, allowing for an informed, albeit indirect, comparison of their potential as therapeutic agents.
Mechanism of Action
This compound is an orally administered prodrug that is metabolized in the body to its active form, T-1095A.[1] T-1095A inhibits both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the intestine and kidneys, respectively.[2] By inhibiting these transporters, T-1095A reduces glucose uptake from the gut and increases urinary glucose excretion, thereby lowering blood glucose levels.[1]
Canagliflozin is a potent and selective inhibitor of SGLT2, which is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][4] By specifically targeting SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), leading to increased urinary glucose excretion and a subsequent lowering of blood glucose concentrations.[3][5] Its mechanism is independent of insulin secretion.[4]
In Vivo Efficacy of this compound
Studies on this compound have demonstrated its ability to improve glycemic control in various diabetic animal models.
Experimental Protocols
-
Animal Models:
-
Dosing:
-
STZ-induced diabetic rats: 0.03% and 0.1% (wt/wt) in the diet for 4 to 8 weeks.[6]
-
db/db mice: Single oral gavage of 10, 30, or 100 mg/kg. Chronic administration of 0.1% (w/w) in chow for 12 weeks.[7]
-
GK rats: Administered for 8 weeks (specific dose not detailed in abstract).[8]
-
Dogs: Single oral doses of 3 and 10 mg/kg during an oral glucose tolerance test (OGTT).
-
-
Key Parameters Measured: Blood glucose, HbA1c, urinary glucose excretion, plasma insulin, and triglycerides.[1][6][8]
Quantitative Data Summary
| Animal Model | Treatment | Key Findings |
| STZ-induced diabetic rats | 0.03% and 0.1% this compound in diet for 4 weeks | Dose-dependent decrease in HbA1c.[6] |
| 0.1% this compound in diet for 8 weeks | Reduced blood glucose and HbA1c levels.[6] | |
| Yellow KK mice | Long-term this compound treatment | Reduced blood glucose and HbA1c levels. Ameliorated hyperinsulinemia and hypertriglyceridemia.[1] |
| db/db mice | Single oral doses of 10, 30, 100 mg/kg | Dose-dependent reduction in blood glucose levels and increase in urinary glucose excretion.[7] |
| 0.1% this compound in chow for 12 weeks | Decreased blood glucose and HbA1c levels. Improved glucose intolerance.[7] | |
| GK rats | 8 weeks of this compound treatment | Significantly lowered plasma glucose and HbA1c levels.[8] |
| Dogs (OGTT) | 3 mg/kg this compound | Increased urinary glucose excretion without affecting blood glucose levels. |
| 10 mg/kg this compound | Markedly increased urinary glucose excretion and suppressed blood glucose elevation after glucose challenge. |
In Vivo Efficacy of Canagliflozin
Canagliflozin has been extensively studied in a variety of animal models, demonstrating robust effects on glycemic control and other metabolic parameters.
Experimental Protocols
-
Animal Models:
-
Dosing:
-
ZDF rats: Single dose of 1 mg/kg for renal threshold for glucose (RTG) determination. Chronic treatment with 3, 10, or 30 mg/kg via oral gavage for 4 weeks.[3][4]
-
db/db mice: Single oral gavage of 0.1, 1, and 10 mg/kg.[4]
-
TallyHO mice: 100 ppm in chow (approximating 20 mg/kg/day) from 8 to 20 weeks of age.[6]
-
C57BL6 mice: 200 mg/kg in the diet from 4 months of age.[5]
-
-
Key Parameters Measured: Renal threshold for glucose (RTG), blood glucose, HbA1c, body weight, urinary glucose excretion, and insulin secretion.[3][4]
Quantitative Data Summary
| Animal Model | Treatment | Key Findings |
| ZDF rats | Single dose of 1 mg/kg | Lowered RTG from 415±12 mg/dl to 94±10 mg/dl.[3][4] |
| 3, 10, or 30 mg/kg for 4 weeks | Decreased non-fasting blood glucose and HbA1c levels. Improved beta-cell function.[3][4] | |
| db/db mice | Single doses of 1 and 10 mg/kg | Dose-dependently decreased blood glucose concentrations. Peak antihyperglycemic effect at 6 hours.[3][4] |
| Obese animal models | Canagliflozin treatment | Increased urinary glucose excretion, decreased blood glucose, body weight gain, epididymal fat, and liver weight.[3] |
| TallyHO mice | ~20 mg/kg/day for 12 weeks | Corrected glycemic dysregulation.[6] |
| C57BL6 mice | 200 mg/kg in diet | Lowered body weight gain over time and increased median lifespan from 107.5 to 112.5 weeks.[5] |
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of SGLT inhibitors like this compound and canagliflozin in preclinical studies is outlined below.
Concluding Remarks
This comparative guide, based on available preclinical data, indicates that both this compound and canagliflozin are effective in improving glycemic control in animal models of diabetes. This compound's dual SGLT1/SGLT2 inhibition may offer a different therapeutic profile compared to the more selective SGLT2 inhibition of canagliflozin. Researchers and drug development professionals should consider the nuances of the experimental designs and the specific findings presented herein when evaluating these compounds. It is important to reiterate that the data presented is a synthesis of individual studies, and a direct, head-to-head in vivo comparison would be necessary for a definitive assessment of their relative efficacies.
References
- 1. researchgate.net [researchgate.net]
- 2. bswtogether.org.uk [bswtogether.org.uk]
- 3. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 4. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. A COMPARATIVE STUDY OF CANAGLIFLOZIN (INVOKANA) ON TYPE-I AND TYPE-II DIABETES MELLITUS ON ADULT MALE ALBINO RAT [amj.journals.ekb.eg]
T-1095 Versus Dapagliflozin: A Comparative Analysis of SGLT2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sodium-glucose cotransporter 2 (SGLT2) inhibitors: T-1095 and dapagliflozin (B1669812). The focus of this analysis is on their selectivity for SGLT2 over the closely related SGLT1, a critical factor in their therapeutic profiles. This comparison is supported by experimental data, detailed methodologies, and visual representations of key concepts.
Quantitative Comparison of Inhibitory Potency
The selectivity of a drug for its target transporter over other related transporters is a key determinant of its efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and dapagliflozin against human SGLT1 and SGLT2. A lower IC50 value indicates greater potency.
| Compound | SGLT1 IC50 | SGLT2 IC50 | Selectivity (SGLT1 IC50 / SGLT2 IC50) |
| This compound | 22.8 µM[1] | 2.3 µM[1] | ~10-fold |
| Dapagliflozin | 1.4 µM[2] | 1.1 nM[2] | ~1273-fold |
Note: IC50 values for dapagliflozin may vary slightly between different studies. For instance, another study reported an IC50 value of 1.6 ± 0.3 nM for dapagliflozin against SGLT2[3].
Experimental Protocols
The determination of IC50 values for SGLT inhibitors typically involves in vitro cell-based assays. Below is a detailed methodology representative of the experiments used to gather the data presented.
SGLT Inhibition Assay Methodology
1. Cell Line Maintenance:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells are genetically engineered to stably express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2)[2][4].
-
Cells are cultured in appropriate media and conditions to ensure consistent transporter expression.
2. Glucose Uptake Assay:
-
Cells expressing either hSGLT1 or hSGLT2 are seeded into multi-well plates.
-
The cells are then incubated with varying concentrations of the test compounds (this compound or dapagliflozin).
-
A labeled glucose analog, such as the radiolabeled α-methyl-D-glucopyranoside ([14C]AMG) or the fluorescent 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells[2][5][6].
-
The uptake of the labeled glucose analog by the cells is measured after a specific incubation period. For radiolabeled compounds, this is typically done using a scintillation counter after cell lysis. For fluorescent analogs, a fluorescence plate reader is used[5].
3. Data Analysis:
-
The percentage of inhibition of glucose uptake is calculated for each concentration of the test compound relative to a control group with no inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that reduces the glucose uptake by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative Inhibition of SGLT1 and SGLT2 by this compound and Dapagliflozin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
T-1095 Versus Dapagliflozin: A Comparative Analysis of SGLT2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sodium-glucose cotransporter 2 (SGLT2) inhibitors: T-1095 and dapagliflozin. The focus of this analysis is on their selectivity for SGLT2 over the closely related SGLT1, a critical factor in their therapeutic profiles. This comparison is supported by experimental data, detailed methodologies, and visual representations of key concepts.
Quantitative Comparison of Inhibitory Potency
The selectivity of a drug for its target transporter over other related transporters is a key determinant of its efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and dapagliflozin against human SGLT1 and SGLT2. A lower IC50 value indicates greater potency.
| Compound | SGLT1 IC50 | SGLT2 IC50 | Selectivity (SGLT1 IC50 / SGLT2 IC50) |
| This compound | 22.8 µM[1] | 2.3 µM[1] | ~10-fold |
| Dapagliflozin | 1.4 µM[2] | 1.1 nM[2] | ~1273-fold |
Note: IC50 values for dapagliflozin may vary slightly between different studies. For instance, another study reported an IC50 value of 1.6 ± 0.3 nM for dapagliflozin against SGLT2[3].
Experimental Protocols
The determination of IC50 values for SGLT inhibitors typically involves in vitro cell-based assays. Below is a detailed methodology representative of the experiments used to gather the data presented.
SGLT Inhibition Assay Methodology
1. Cell Line Maintenance:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells are genetically engineered to stably express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2)[2][4].
-
Cells are cultured in appropriate media and conditions to ensure consistent transporter expression.
2. Glucose Uptake Assay:
-
Cells expressing either hSGLT1 or hSGLT2 are seeded into multi-well plates.
-
The cells are then incubated with varying concentrations of the test compounds (this compound or dapagliflozin).
-
A labeled glucose analog, such as the radiolabeled α-methyl-D-glucopyranoside ([14C]AMG) or the fluorescent 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells[2][5][6].
-
The uptake of the labeled glucose analog by the cells is measured after a specific incubation period. For radiolabeled compounds, this is typically done using a scintillation counter after cell lysis. For fluorescent analogs, a fluorescence plate reader is used[5].
3. Data Analysis:
-
The percentage of inhibition of glucose uptake is calculated for each concentration of the test compound relative to a control group with no inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that reduces the glucose uptake by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative Inhibition of SGLT1 and SGLT2 by this compound and Dapagliflozin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating T-1095 In Vivo: A Comparative Analysis with SGLT Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of the sodium-glucose cotransporter (SGLT) inhibitor, T-1095, with the phenotypes of SGLT1 and SGLT2 genetic knockout models. By juxtaposing the pharmacological effects of this compound with the physiological consequences of genetic ablation of its targets, this document aims to validate the on-target effects of this compound and provide a framework for its preclinical evaluation.
This compound is an orally active prodrug that is metabolized to its active form, T-1095A. It acts as an inhibitor of both SGLT1 and SGLT2, with a higher selectivity for SGLT2.[1] Its primary therapeutic action is to block the reabsorption of glucose in the kidneys, thereby promoting urinary glucose excretion and lowering blood glucose levels.[1] Genetic knockout mouse models of SGLT1 and SGLT2 serve as invaluable tools to dissect the specific roles of these transporters and to validate the mechanism of action of pharmacological inhibitors like this compound.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key metabolic parameters observed in studies involving this compound and SGLT knockout mice. It is important to note that these data are compiled from separate studies, and direct head-to-head comparative studies have not been identified.
Table 1: Effects on Glucose Homeostasis in Diabetic Rodent Models
| Parameter | This compound Treatment (in diabetic models) | SGLT2 Knockout (in diabetic models) | SGLT1 Knockout (in diabetic models) |
| Blood Glucose | Dose-dependent decrease[1] | Attenuated hyperglycemia[2] | Modestly reduced hyperglycemia[3] |
| Urinary Glucose Excretion | Dose-dependent increase[1] | Significantly increased | Increased, especially with concurrent SGLT2 inhibition[4] |
| Hemoglobin A1c (HbA1c) | Decreased with chronic treatment | Not consistently reported, but improved glycemic control suggests a decrease. | Not consistently reported. |
| Glucose Tolerance | Improved[1] | Improved | Not the primary reported effect. |
| Plasma Insulin (B600854) | Age-related decrease prevented; pancreatic insulin content increased in db/db mice with chronic treatment[1] | Dramatically improved in db/db mice[5] | Not consistently reported as a primary outcome. |
Table 2: General Phenotypic Characteristics
| Parameter | This compound Treatment | SGLT2 Knockout Mice | SGLT1 Knockout Mice |
| Polyuria/Polydipsia | Observed due to osmotic diuresis. | Increased urine output and water intake.[6] | Not a primary reported phenotype. |
| Body Weight | Improved gain in db/db mice; may be reduced in other models.[1] | Generally lower than wild-type; hyperphagia can counteract this.[6][7] | Can be lower due to malabsorption if not on a special diet. |
| Diabetic Nephropathy Markers | Suppression of albuminuria and mesangial expansion with chronic treatment.[1] | Prevention of glomerular hyperfiltration.[2] | Mitigation of glomerular hyperfiltration.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
1. Assessment of In Vivo Antihyperglycemic Effects of this compound in Diabetic Mice
-
Animal Model: Genetically diabetic mice (e.g., C57BL/KsJ-db/db) or streptozotocin (B1681764) (STZ)-induced diabetic mice.
-
Drug Administration: this compound is administered orally, typically as a suspension in a vehicle like 0.5% methylcellulose (B11928114) solution. Doses can range from 10 to 100 mg/kg for acute studies, or as a component of the diet (e.g., 0.1% w/w) for chronic studies.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points after drug administration. Glucose levels are measured using a standard glucose oxidase method.
-
Urinary Glucose Measurement: Mice are housed in metabolic cages to allow for the collection of urine over a 24-hour period. The total volume of urine is recorded, and the glucose concentration is determined.
-
Chronic Studies: For long-term studies, treatment can be continued for several weeks. Parameters such as HbA1c, plasma lipids, and markers of diabetic complications (e.g., urinary albumin) are assessed at the end of the study period.
2. Phenotypic Characterization of SGLT Knockout Mice
-
Animal Models: SGLT1 knockout (Sglt1-/-) and SGLT2 knockout (Sglt2-/-) mice, with wild-type littermates serving as controls. To study the effects in a diabetic background, these mice can be cross-bred with diabetic models like db/db mice.
-
Metabolic Caging: Animals are placed in metabolic cages for continuous monitoring of food and water intake, urine output, and locomotor activity.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, a bolus of glucose (e.g., 2 g/kg) is administered orally or via intraperitoneal injection. Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 120 minutes) post-administration.
-
ITT: Following a short fasting period, a bolus of insulin (e.g., 0.75 U/kg) is administered intraperitoneally. Blood glucose is measured at baseline and subsequent time points.
-
-
Plasma and Urine Analysis: Blood and urine samples are collected to measure glucose, insulin, electrolytes, and markers of kidney function.
-
Histological Analysis: Tissues such as the kidney and pancreas are collected, fixed, and sectioned for histological examination to assess for any morphological changes.
Visualizing the Mechanisms and Experimental Design
Signaling Pathway of SGLT Inhibition
Caption: Mechanism of this compound action in the renal proximal tubule.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound effects with SGLT knockout models.
Logical Framework for In Vivo Validation
Caption: Logical diagram for validating this compound's mechanism of action.
References
- 1. | BioWorld [bioworld.com]
- 2. Knockout of Na-glucose transporter SGLT2 attenuates hyperglycemia and glomerular hyperfiltration but not kidney growth or injury in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout of Na+-glucose cotransporter SGLT1 mitigates diabetes-induced upregulation of nitric oxide synthase NOS1 in the macula densa and glomerular hyperfiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockout of Na+-glucose cotransporter SGLT1 mitigates diabetes-induced upregulation of nitric oxide synthase NOS1 in the macula densa and glomerular hyperfiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating T-1095 In Vivo: A Comparative Analysis with SGLT Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of the sodium-glucose cotransporter (SGLT) inhibitor, T-1095, with the phenotypes of SGLT1 and SGLT2 genetic knockout models. By juxtaposing the pharmacological effects of this compound with the physiological consequences of genetic ablation of its targets, this document aims to validate the on-target effects of this compound and provide a framework for its preclinical evaluation.
This compound is an orally active prodrug that is metabolized to its active form, T-1095A. It acts as an inhibitor of both SGLT1 and SGLT2, with a higher selectivity for SGLT2.[1] Its primary therapeutic action is to block the reabsorption of glucose in the kidneys, thereby promoting urinary glucose excretion and lowering blood glucose levels.[1] Genetic knockout mouse models of SGLT1 and SGLT2 serve as invaluable tools to dissect the specific roles of these transporters and to validate the mechanism of action of pharmacological inhibitors like this compound.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key metabolic parameters observed in studies involving this compound and SGLT knockout mice. It is important to note that these data are compiled from separate studies, and direct head-to-head comparative studies have not been identified.
Table 1: Effects on Glucose Homeostasis in Diabetic Rodent Models
| Parameter | This compound Treatment (in diabetic models) | SGLT2 Knockout (in diabetic models) | SGLT1 Knockout (in diabetic models) |
| Blood Glucose | Dose-dependent decrease[1] | Attenuated hyperglycemia[2] | Modestly reduced hyperglycemia[3] |
| Urinary Glucose Excretion | Dose-dependent increase[1] | Significantly increased | Increased, especially with concurrent SGLT2 inhibition[4] |
| Hemoglobin A1c (HbA1c) | Decreased with chronic treatment | Not consistently reported, but improved glycemic control suggests a decrease. | Not consistently reported. |
| Glucose Tolerance | Improved[1] | Improved | Not the primary reported effect. |
| Plasma Insulin | Age-related decrease prevented; pancreatic insulin content increased in db/db mice with chronic treatment[1] | Dramatically improved in db/db mice[5] | Not consistently reported as a primary outcome. |
Table 2: General Phenotypic Characteristics
| Parameter | This compound Treatment | SGLT2 Knockout Mice | SGLT1 Knockout Mice |
| Polyuria/Polydipsia | Observed due to osmotic diuresis. | Increased urine output and water intake.[6] | Not a primary reported phenotype. |
| Body Weight | Improved gain in db/db mice; may be reduced in other models.[1] | Generally lower than wild-type; hyperphagia can counteract this.[6][7] | Can be lower due to malabsorption if not on a special diet. |
| Diabetic Nephropathy Markers | Suppression of albuminuria and mesangial expansion with chronic treatment.[1] | Prevention of glomerular hyperfiltration.[2] | Mitigation of glomerular hyperfiltration.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
1. Assessment of In Vivo Antihyperglycemic Effects of this compound in Diabetic Mice
-
Animal Model: Genetically diabetic mice (e.g., C57BL/KsJ-db/db) or streptozotocin (STZ)-induced diabetic mice.
-
Drug Administration: this compound is administered orally, typically as a suspension in a vehicle like 0.5% methylcellulose solution. Doses can range from 10 to 100 mg/kg for acute studies, or as a component of the diet (e.g., 0.1% w/w) for chronic studies.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points after drug administration. Glucose levels are measured using a standard glucose oxidase method.
-
Urinary Glucose Measurement: Mice are housed in metabolic cages to allow for the collection of urine over a 24-hour period. The total volume of urine is recorded, and the glucose concentration is determined.
-
Chronic Studies: For long-term studies, treatment can be continued for several weeks. Parameters such as HbA1c, plasma lipids, and markers of diabetic complications (e.g., urinary albumin) are assessed at the end of the study period.
2. Phenotypic Characterization of SGLT Knockout Mice
-
Animal Models: SGLT1 knockout (Sglt1-/-) and SGLT2 knockout (Sglt2-/-) mice, with wild-type littermates serving as controls. To study the effects in a diabetic background, these mice can be cross-bred with diabetic models like db/db mice.
-
Metabolic Caging: Animals are placed in metabolic cages for continuous monitoring of food and water intake, urine output, and locomotor activity.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, a bolus of glucose (e.g., 2 g/kg) is administered orally or via intraperitoneal injection. Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 120 minutes) post-administration.
-
ITT: Following a short fasting period, a bolus of insulin (e.g., 0.75 U/kg) is administered intraperitoneally. Blood glucose is measured at baseline and subsequent time points.
-
-
Plasma and Urine Analysis: Blood and urine samples are collected to measure glucose, insulin, electrolytes, and markers of kidney function.
-
Histological Analysis: Tissues such as the kidney and pancreas are collected, fixed, and sectioned for histological examination to assess for any morphological changes.
Visualizing the Mechanisms and Experimental Design
Signaling Pathway of SGLT Inhibition
Caption: Mechanism of this compound action in the renal proximal tubule.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound effects with SGLT knockout models.
Logical Framework for In Vivo Validation
Caption: Logical diagram for validating this compound's mechanism of action.
References
- 1. | BioWorld [bioworld.com]
- 2. Knockout of Na-glucose transporter SGLT2 attenuates hyperglycemia and glomerular hyperfiltration but not kidney growth or injury in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout of Na+-glucose cotransporter SGLT1 mitigates diabetes-induced upregulation of nitric oxide synthase NOS1 in the macula densa and glomerular hyperfiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockout of Na+-glucose cotransporter SGLT1 mitigates diabetes-induced upregulation of nitric oxide synthase NOS1 in the macula densa and glomerular hyperfiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
T-1095 and the Evolving Landscape of SGLT Inhibition in Diabetic Complications: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of T-1095, an early sodium-glucose cotransporter (SGLT) inhibitor, against newer, more selective SGLT2 inhibitors in the context of diabetic complications. This document summarizes key experimental findings, details underlying methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of the therapeutic potential and limitations of these compounds.
This compound, a phlorizin (B1677692) derivative, represents a foundational step in the development of SGLT inhibitors.[1] Like other drugs in this class, it functions by inhibiting SGLT proteins, primarily in the kidneys, to increase urinary glucose excretion and subsequently lower blood glucose levels.[1][2] While this compound demonstrated efficacy in preclinical models, the advent of highly selective SGLT2 inhibitors, such as canagliflozin (B192856), dapagliflozin (B1669812), and empagliflozin (B1684318), has shifted the therapeutic landscape due to their improved safety and efficacy profiles. This guide will compare the effects of this compound and its parent compound, phlorizin, with these newer agents on major diabetic complications, including nephropathy, neuropathy, and retinopathy.
Comparative Efficacy in Diabetic Nephropathy
Diabetic nephropathy, a leading cause of end-stage renal disease, is characterized by progressive damage to the kidneys. A key indicator of this damage is albuminuria, the presence of excess albumin in the urine.
Studies in diabetic animal models have consistently demonstrated the ability of SGLT inhibitors to mitigate diabetic nephropathy. Long-term treatment with this compound was shown to ameliorate the development of microalbuminuria in yellow KK mice, a model of type 2 diabetes.[1][2] Similarly, its parent compound, phlorizin, prevented proteinuria and hyperfiltration in streptozotocin (B1681764) (STZ)-induced diabetic rats.
Newer SGLT2 inhibitors have shown robust and consistent improvements in renal outcomes in both preclinical and clinical settings. For instance, dapagliflozin has been shown to reduce albuminuria in db/db mice, a model of type 2 diabetes.[3] Canagliflozin has also been demonstrated to decrease albuminuria in patients with type 2 diabetes and established nephropathy.[4][5] A systematic review of clinical trials concluded that SGLT2 inhibitors, as a class, significantly reduce albuminuria and slow the progression of renal disease in patients with type 2 diabetes.[6]
Table 1: Comparison of SGLT Inhibitors on Key Markers of Diabetic Nephropathy
| Compound | Animal Model | Key Findings | Reference |
| This compound | Yellow KK mice | Ameliorated the development of microalbuminuria. | [1][2] |
| Phlorizin | STZ-induced diabetic rats | Prevented proteinuria and hyperfiltration. | |
| Dapagliflozin | db/db mice | Reduced urinary albumin-to-creatinine ratio (uACR). | [3] |
| Canagliflozin | Patients with T2D and nephropathy | Reduced the risk of the primary composite outcome of end-stage kidney disease, doubling of serum creatinine (B1669602), or renal or cardiovascular death by 30%. | [4][5] |
| Empagliflozin | Akita mice (Type 1 Diabetes) | Attenuated the increase in albuminuria and prevented glomerular hyperfiltration. | [1] |
Experimental Protocols: Diabetic Nephropathy Studies
-
This compound in Yellow KK Mice: Male yellow KK mice were fed a diet containing this compound for an extended period. Urinary albumin excretion was measured to assess the development of microalbuminuria.[1][2]
-
Dapagliflozin in db/db Mice: Male db/db mice received daily oral administration of dapagliflozin (1 mg/kg). Urinary albumin and creatinine levels were measured at multiple time points to determine the urinary albumin-to-creatinine ratio (uACR).[3]
-
Canagliflozin in Humans (CREDENCE trial): Patients with type 2 diabetes and albuminuric chronic kidney disease were randomized to receive canagliflozin (100 mg daily) or placebo. The primary outcome was a composite of end-stage kidney disease, a doubling of the serum creatinine level, or death from renal or cardiovascular causes.[4]
Impact on Diabetic Neuropathy
Diabetic neuropathy encompasses a range of nerve disorders caused by diabetes, with peripheral neuropathy being the most common. Preclinical studies have explored the potential of SGLT inhibitors to alleviate this complication.
A meta-analysis of clinical trials has suggested that dapagliflozin, in combination with methylcobalamin (B1676134), can significantly improve nerve conduction velocity in patients with type 2 diabetes and peripheral neuropathy.[7] The proposed mechanisms for this neuroprotective effect include the reduction of inflammation and oxidative stress.[7]
While direct evidence for this compound in diabetic neuropathy is limited, studies on related compounds and the general mechanisms of SGLT2 inhibitors suggest potential benefits. The reduction of hyperglycemia and advanced glycation end products (AGEs), key contributors to nerve damage, is a primary mechanism through which these drugs may exert their effects.
Table 2: Effects of SGLT Inhibitors on Diabetic Neuropathy
| Compound | Study Type | Key Findings | Reference |
| Dapagliflozin | Meta-analysis of RCTs | Combined with methylcobalamin, significantly improved motor and sensory nerve conduction velocities. | [7] |
| Phlorizin | STZ-induced diabetic rats | (Indirectly suggested) By reducing hyperglycemia and AGEs, it may mitigate nerve damage. |
Experimental Protocols: Diabetic Neuropathy Studies
-
Dapagliflozin in Patients with T2DM and Peripheral Neuropathy: A systematic review and meta-analysis of randomized controlled trials was conducted. The primary outcomes assessed were improvements in common peroneal and median motor and sensory nerve conduction velocities.[7]
Effects on Diabetic Retinopathy
Diabetic retinopathy, a leading cause of blindness in adults, results from damage to the blood vessels of the retina. The potential of SGLT inhibitors to prevent or slow the progression of this complication is an active area of research.
Studies in db/db mice have shown that phlorizin treatment can significantly reduce fasting blood glucose and the levels of advanced glycation end products (AGEs), both of which are implicated in the pathogenesis of diabetic retinopathy.[3] More recently, a large clinical trial (EMPA-REG OUTCOME) suggested that empagliflozin was not associated with an increased risk of retinopathy compared to placebo in patients with type 2 diabetes and cardiovascular disease.[8] Another study found that empagliflozin may reduce the risk of diabetic retinopathy progression in patients with pre-existing nonproliferative diabetic retinopathy.[9][10][11]
Table 3: Comparison of SGLT Inhibitors on Diabetic Retinopathy
| Compound | Animal Model/Study Type | Key Findings | Reference |
| Phlorizin | db/db mice | Significantly reduced fasting blood glucose and levels of advanced glycation end products. | [3] |
| Empagliflozin | Human clinical trial (EMPA-REG OUTCOME) | No increased risk of retinopathy compared to placebo. | [8] |
| Empagliflozin | Cohort study | Associated with a decreased risk of diabetic retinopathy progression in patients with a history of nonproliferative diabetic retinopathy. | [9][10][11] |
Experimental Protocols: Diabetic Retinopathy Studies
-
Phlorizin in db/db Mice: db/db mice were treated with phlorizin. Serum levels of fasting blood glucose and advanced glycation end products were measured to assess the biochemical impact of the treatment.[3]
-
Empagliflozin in Humans (EMPA-REG OUTCOME trial): Patients with type 2 diabetes and established cardiovascular disease were randomized to receive empagliflozin or placebo. Retinopathy outcomes, including the initiation of retinal photocoagulation, vitreous hemorrhage, and diabetes-related blindness, were assessed over a median of 3.1 years.[8]
Signaling Pathways and Mechanisms of Action
The beneficial effects of SGLT inhibitors on diabetic complications are multifactorial, extending beyond simple glucose lowering. By inducing glycosuria, these agents trigger a cascade of metabolic changes that contribute to their organ-protective effects.
One of the key downstream effects of improved glycemic control is the reduction in the formation of advanced glycation end products (AGEs). AGEs are harmful compounds formed when excess sugars bind to proteins and lipids, contributing to oxidative stress and inflammation, which are central to the development of diabetic complications.
Below are diagrams illustrating the mechanism of SGLT2 inhibition and the AGE/RAGE signaling pathway.
Caption: Mechanism of SGLT2 Inhibition by this compound.
Caption: AGE/RAGE Signaling Pathway in Diabetic Complications.
Conclusion
This compound, as an early SGLT inhibitor, provided a crucial proof-of-concept for this therapeutic class in managing diabetes and its complications. However, the development of highly selective SGLT2 inhibitors has marked a significant advancement in the field. These newer agents have demonstrated superior efficacy and safety in extensive preclinical and clinical studies, particularly in the realm of diabetic nephropathy. While direct comparative data for this compound against modern SGLT2 inhibitors is scarce, the available evidence suggests that the foundational mechanism of increasing urinary glucose excretion provides a basis for mitigating diabetic complications. Future research may further elucidate the nuanced differences in the mechanisms of action between these compounds and their long-term impact on the full spectrum of diabetic complications. This guide serves as a summary of the current understanding and highlights the evolution of SGLT inhibition as a cornerstone of diabetes management.
References
- 1. SGLT2 inhibitor empagliflozin reduces renal growth and albuminuria in proportion to hyperglycemia and prevents glomerular hyperfiltration in diabetic Akita mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of Novel Antidiabetic Drugs on Albuminuria Outcomes in Type 2 Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapagliflozin combined with methylcobalamin in the treatment of type 2 diabetes mellitus with peripheral neuropathy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinopathy Outcomes With Empagliflozin Versus Placebo in the EMPA-REG OUTCOME Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. medscape.com [medscape.com]
- 11. Study Finds SGLT-2 Inhibitor May Slow Progression of Diabetic Retinopathy in Patients with Type 2 Diabetes | Mass General Brigham [massgeneralbrigham.org]
T-1095 and the Evolving Landscape of SGLT Inhibition in Diabetic Complications: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of T-1095, an early sodium-glucose cotransporter (SGLT) inhibitor, against newer, more selective SGLT2 inhibitors in the context of diabetic complications. This document summarizes key experimental findings, details underlying methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of the therapeutic potential and limitations of these compounds.
This compound, a phlorizin derivative, represents a foundational step in the development of SGLT inhibitors.[1] Like other drugs in this class, it functions by inhibiting SGLT proteins, primarily in the kidneys, to increase urinary glucose excretion and subsequently lower blood glucose levels.[1][2] While this compound demonstrated efficacy in preclinical models, the advent of highly selective SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, has shifted the therapeutic landscape due to their improved safety and efficacy profiles. This guide will compare the effects of this compound and its parent compound, phlorizin, with these newer agents on major diabetic complications, including nephropathy, neuropathy, and retinopathy.
Comparative Efficacy in Diabetic Nephropathy
Diabetic nephropathy, a leading cause of end-stage renal disease, is characterized by progressive damage to the kidneys. A key indicator of this damage is albuminuria, the presence of excess albumin in the urine.
Studies in diabetic animal models have consistently demonstrated the ability of SGLT inhibitors to mitigate diabetic nephropathy. Long-term treatment with this compound was shown to ameliorate the development of microalbuminuria in yellow KK mice, a model of type 2 diabetes.[1][2] Similarly, its parent compound, phlorizin, prevented proteinuria and hyperfiltration in streptozotocin (STZ)-induced diabetic rats.
Newer SGLT2 inhibitors have shown robust and consistent improvements in renal outcomes in both preclinical and clinical settings. For instance, dapagliflozin has been shown to reduce albuminuria in db/db mice, a model of type 2 diabetes.[3] Canagliflozin has also been demonstrated to decrease albuminuria in patients with type 2 diabetes and established nephropathy.[4][5] A systematic review of clinical trials concluded that SGLT2 inhibitors, as a class, significantly reduce albuminuria and slow the progression of renal disease in patients with type 2 diabetes.[6]
Table 1: Comparison of SGLT Inhibitors on Key Markers of Diabetic Nephropathy
| Compound | Animal Model | Key Findings | Reference |
| This compound | Yellow KK mice | Ameliorated the development of microalbuminuria. | [1][2] |
| Phlorizin | STZ-induced diabetic rats | Prevented proteinuria and hyperfiltration. | |
| Dapagliflozin | db/db mice | Reduced urinary albumin-to-creatinine ratio (uACR). | [3] |
| Canagliflozin | Patients with T2D and nephropathy | Reduced the risk of the primary composite outcome of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death by 30%. | [4][5] |
| Empagliflozin | Akita mice (Type 1 Diabetes) | Attenuated the increase in albuminuria and prevented glomerular hyperfiltration. | [1] |
Experimental Protocols: Diabetic Nephropathy Studies
-
This compound in Yellow KK Mice: Male yellow KK mice were fed a diet containing this compound for an extended period. Urinary albumin excretion was measured to assess the development of microalbuminuria.[1][2]
-
Dapagliflozin in db/db Mice: Male db/db mice received daily oral administration of dapagliflozin (1 mg/kg). Urinary albumin and creatinine levels were measured at multiple time points to determine the urinary albumin-to-creatinine ratio (uACR).[3]
-
Canagliflozin in Humans (CREDENCE trial): Patients with type 2 diabetes and albuminuric chronic kidney disease were randomized to receive canagliflozin (100 mg daily) or placebo. The primary outcome was a composite of end-stage kidney disease, a doubling of the serum creatinine level, or death from renal or cardiovascular causes.[4]
Impact on Diabetic Neuropathy
Diabetic neuropathy encompasses a range of nerve disorders caused by diabetes, with peripheral neuropathy being the most common. Preclinical studies have explored the potential of SGLT inhibitors to alleviate this complication.
A meta-analysis of clinical trials has suggested that dapagliflozin, in combination with methylcobalamin, can significantly improve nerve conduction velocity in patients with type 2 diabetes and peripheral neuropathy.[7] The proposed mechanisms for this neuroprotective effect include the reduction of inflammation and oxidative stress.[7]
While direct evidence for this compound in diabetic neuropathy is limited, studies on related compounds and the general mechanisms of SGLT2 inhibitors suggest potential benefits. The reduction of hyperglycemia and advanced glycation end products (AGEs), key contributors to nerve damage, is a primary mechanism through which these drugs may exert their effects.
Table 2: Effects of SGLT Inhibitors on Diabetic Neuropathy
| Compound | Study Type | Key Findings | Reference |
| Dapagliflozin | Meta-analysis of RCTs | Combined with methylcobalamin, significantly improved motor and sensory nerve conduction velocities. | [7] |
| Phlorizin | STZ-induced diabetic rats | (Indirectly suggested) By reducing hyperglycemia and AGEs, it may mitigate nerve damage. |
Experimental Protocols: Diabetic Neuropathy Studies
-
Dapagliflozin in Patients with T2DM and Peripheral Neuropathy: A systematic review and meta-analysis of randomized controlled trials was conducted. The primary outcomes assessed were improvements in common peroneal and median motor and sensory nerve conduction velocities.[7]
Effects on Diabetic Retinopathy
Diabetic retinopathy, a leading cause of blindness in adults, results from damage to the blood vessels of the retina. The potential of SGLT inhibitors to prevent or slow the progression of this complication is an active area of research.
Studies in db/db mice have shown that phlorizin treatment can significantly reduce fasting blood glucose and the levels of advanced glycation end products (AGEs), both of which are implicated in the pathogenesis of diabetic retinopathy.[3] More recently, a large clinical trial (EMPA-REG OUTCOME) suggested that empagliflozin was not associated with an increased risk of retinopathy compared to placebo in patients with type 2 diabetes and cardiovascular disease.[8] Another study found that empagliflozin may reduce the risk of diabetic retinopathy progression in patients with pre-existing nonproliferative diabetic retinopathy.[9][10][11]
Table 3: Comparison of SGLT Inhibitors on Diabetic Retinopathy
| Compound | Animal Model/Study Type | Key Findings | Reference |
| Phlorizin | db/db mice | Significantly reduced fasting blood glucose and levels of advanced glycation end products. | [3] |
| Empagliflozin | Human clinical trial (EMPA-REG OUTCOME) | No increased risk of retinopathy compared to placebo. | [8] |
| Empagliflozin | Cohort study | Associated with a decreased risk of diabetic retinopathy progression in patients with a history of nonproliferative diabetic retinopathy. | [9][10][11] |
Experimental Protocols: Diabetic Retinopathy Studies
-
Phlorizin in db/db Mice: db/db mice were treated with phlorizin. Serum levels of fasting blood glucose and advanced glycation end products were measured to assess the biochemical impact of the treatment.[3]
-
Empagliflozin in Humans (EMPA-REG OUTCOME trial): Patients with type 2 diabetes and established cardiovascular disease were randomized to receive empagliflozin or placebo. Retinopathy outcomes, including the initiation of retinal photocoagulation, vitreous hemorrhage, and diabetes-related blindness, were assessed over a median of 3.1 years.[8]
Signaling Pathways and Mechanisms of Action
The beneficial effects of SGLT inhibitors on diabetic complications are multifactorial, extending beyond simple glucose lowering. By inducing glycosuria, these agents trigger a cascade of metabolic changes that contribute to their organ-protective effects.
One of the key downstream effects of improved glycemic control is the reduction in the formation of advanced glycation end products (AGEs). AGEs are harmful compounds formed when excess sugars bind to proteins and lipids, contributing to oxidative stress and inflammation, which are central to the development of diabetic complications.
Below are diagrams illustrating the mechanism of SGLT2 inhibition and the AGE/RAGE signaling pathway.
Caption: Mechanism of SGLT2 Inhibition by this compound.
Caption: AGE/RAGE Signaling Pathway in Diabetic Complications.
Conclusion
This compound, as an early SGLT inhibitor, provided a crucial proof-of-concept for this therapeutic class in managing diabetes and its complications. However, the development of highly selective SGLT2 inhibitors has marked a significant advancement in the field. These newer agents have demonstrated superior efficacy and safety in extensive preclinical and clinical studies, particularly in the realm of diabetic nephropathy. While direct comparative data for this compound against modern SGLT2 inhibitors is scarce, the available evidence suggests that the foundational mechanism of increasing urinary glucose excretion provides a basis for mitigating diabetic complications. Future research may further elucidate the nuanced differences in the mechanisms of action between these compounds and their long-term impact on the full spectrum of diabetic complications. This guide serves as a summary of the current understanding and highlights the evolution of SGLT inhibition as a cornerstone of diabetes management.
References
- 1. SGLT2 inhibitor empagliflozin reduces renal growth and albuminuria in proportion to hyperglycemia and prevents glomerular hyperfiltration in diabetic Akita mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of Novel Antidiabetic Drugs on Albuminuria Outcomes in Type 2 Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapagliflozin combined with methylcobalamin in the treatment of type 2 diabetes mellitus with peripheral neuropathy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinopathy Outcomes With Empagliflozin Versus Placebo in the EMPA-REG OUTCOME Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. medscape.com [medscape.com]
- 11. Study Finds SGLT-2 Inhibitor May Slow Progression of Diabetic Retinopathy in Patients with Type 2 Diabetes | Mass General Brigham [massgeneralbrigham.org]
A Comparative Analysis of T-1095 and Newer C-Glucoside SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes treatment has been significantly shaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This guide provides a detailed comparison of T-1095, an early O-glucoside SGLT inhibitor, with the newer class of C-glucoside SGLT2 inhibitors, including canagliflozin, dapagliflozin, and empagliflozin (B1684318). This comparison is based on available preclinical and clinical data, focusing on inhibitory potency, selectivity, pharmacokinetics, and efficacy.
Executive Summary
This compound, a prodrug of T-1095A, demonstrated the potential of SGLT inhibition as a therapeutic strategy for type 2 diabetes. However, its development was discontinued, likely due to its non-selective inhibition of both SGLT1 and SGLT2. The subsequent development of C-glucoside SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, offered improved selectivity for SGLT2, leading to a more favorable efficacy and safety profile. These newer agents have become established therapies, demonstrating significant benefits in glycemic control, as well as cardiovascular and renal protection.
Mechanism of Action: SGLT Inhibition
SGLT1 and SGLT2 are membrane proteins responsible for glucose reabsorption in the intestine and kidneys, respectively. SGLT2 is the primary transporter for glucose reabsorption in the kidneys.[1] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.
Comparative Inhibitory Potency and Selectivity
A key differentiator between this compound and the newer C-glucoside inhibitors is their selectivity for SGLT2 over SGLT1. This compound and its active form, T-1095A, are non-selective, inhibiting both SGLT1 and SGLT2. In contrast, canagliflozin, dapagliflozin, and empagliflozin exhibit significantly higher selectivity for SGLT2.
| Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| This compound | ~200 | ~50 | ~4 | [1] |
| Canagliflozin | 663 | 4.2 | 158 | |
| Dapagliflozin | 1118 | 1.2 | 932 | |
| Empagliflozin | 8300 | 3.1 | >2500 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocol: In Vitro SGLT Inhibition Assay
The inhibitory potency (IC50) of SGLT inhibitors is typically determined using a cell-based assay.
Detailed Methodology:
-
Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (SGLT inhibitor) for a defined period.
-
Uptake Assay: A radiolabeled non-metabolizable glucose analog, such as alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells, and uptake is allowed to proceed for a specific time.
-
Measurement: The reaction is stopped, and the cells are washed to remove extracellular substrate. The amount of intracellular radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to inhibit 50% of the SGLT activity, is then determined by fitting the data to a dose-response curve.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of these inhibitors have been characterized in various preclinical species. This compound is a prodrug that is converted to its active form, T-1095A, after oral administration.[2][3] C-glucoside inhibitors are generally characterized by good oral bioavailability and a longer half-life compared to O-glucosides, which are susceptible to enzymatic degradation in the gut.
| Parameter | This compound (in Dogs) | Canagliflozin (in Rats) | Dapagliflozin (in Rats) | Empagliflozin (in Rats) |
| Dose | 10 mg/kg (oral) | 10 mg/kg (oral) | 1 mg/kg (oral) | 10 mg/kg (oral) |
| Cmax | ~483 ng/mL (T-1095A) | ~2000 ng/mL | ~300 ng/mL | ~1500 ng/mL |
| Tmax | ~1-2 hours | ~1 hour | ~0.5-1 hour | ~1 hour |
| t1/2 | Not clearly reported | ~7-8 hours | ~6-7 hours | ~10-12 hours |
| Bioavailability | Not clearly reported | ~90% | ~70% | ~80% |
Note: This table presents a simplified comparison based on data from different preclinical studies and should be interpreted with caution.
Experimental Protocol: Preclinical Pharmacokinetic Study
Detailed Methodology:
-
Animal Dosing: The SGLT inhibitor is administered to fasted animals (e.g., Sprague-Dawley rats or Beagle dogs) at a specific dose via the intended clinical route (typically oral) and also intravenously to determine absolute bioavailability.
-
Blood Collection: Blood samples are collected from a cannulated vein at various time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), terminal half-life (t1/2), and area under the plasma concentration-time curve (AUC), using non-compartmental analysis.
Preclinical Efficacy in Diabetic Animal Models
Both this compound and the newer C-glucoside inhibitors have demonstrated efficacy in lowering blood glucose levels in various animal models of type 2 diabetes.
| Study | Animal Model | Treatment | Key Findings | Reference |
| This compound | Streptozotocin (STZ)-induced diabetic rats | 0.1% this compound in diet for 6 weeks | Significantly lowered blood glucose levels and improved glucose tolerance.[2] | [2] |
| This compound | db/db mice | 0.1% this compound in diet for 12 weeks | Decreased blood glucose and HbA1c levels.[3] | [3] |
| Canagliflozin | Zucker diabetic fatty (ZDF) rats | 10 mg/kg/day for 4 weeks | Significantly reduced plasma glucose and HbA1c. | |
| Dapagliflozin | ZDF rats | 1 mg/kg/day for 8 weeks | Normalized fasting plasma glucose and reduced HbA1c. | |
| Empagliflozin | db/db mice | 10 mg/kg/day for 5 weeks | Markedly reduced blood glucose and HbA1c levels. |
Note: Direct comparison of efficacy is challenging due to variations in study design, animal models, and dosing regimens.
Clinical Development and Conclusion
This compound, despite showing promising preclinical efficacy, did not progress beyond Phase II clinical trials. This was likely due to its non-selective inhibition of SGLT1, which can lead to gastrointestinal side effects.
In contrast, the high selectivity of C-glucoside SGLT2 inhibitors for SGLT2 has translated into a successful clinical development path. Canagliflozin, dapagliflozin, and empagliflozin have undergone extensive clinical trials and are now widely approved for the treatment of type 2 diabetes. Beyond their glucose-lowering effects, these newer inhibitors have demonstrated significant cardiovascular and renal benefits, fundamentally changing the management of type 2 diabetes and its associated complications.[4]
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
A Comparative Analysis of T-1095 and Newer C-Glucoside SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes treatment has been significantly shaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This guide provides a detailed comparison of T-1095, an early O-glucoside SGLT inhibitor, with the newer class of C-glucoside SGLT2 inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This comparison is based on available preclinical and clinical data, focusing on inhibitory potency, selectivity, pharmacokinetics, and efficacy.
Executive Summary
This compound, a prodrug of T-1095A, demonstrated the potential of SGLT inhibition as a therapeutic strategy for type 2 diabetes. However, its development was discontinued, likely due to its non-selective inhibition of both SGLT1 and SGLT2. The subsequent development of C-glucoside SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, offered improved selectivity for SGLT2, leading to a more favorable efficacy and safety profile. These newer agents have become established therapies, demonstrating significant benefits in glycemic control, as well as cardiovascular and renal protection.
Mechanism of Action: SGLT Inhibition
SGLT1 and SGLT2 are membrane proteins responsible for glucose reabsorption in the intestine and kidneys, respectively. SGLT2 is the primary transporter for glucose reabsorption in the kidneys.[1] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.
Comparative Inhibitory Potency and Selectivity
A key differentiator between this compound and the newer C-glucoside inhibitors is their selectivity for SGLT2 over SGLT1. This compound and its active form, T-1095A, are non-selective, inhibiting both SGLT1 and SGLT2. In contrast, canagliflozin, dapagliflozin, and empagliflozin exhibit significantly higher selectivity for SGLT2.
| Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| This compound | ~200 | ~50 | ~4 | [1] |
| Canagliflozin | 663 | 4.2 | 158 | |
| Dapagliflozin | 1118 | 1.2 | 932 | |
| Empagliflozin | 8300 | 3.1 | >2500 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocol: In Vitro SGLT Inhibition Assay
The inhibitory potency (IC50) of SGLT inhibitors is typically determined using a cell-based assay.
Detailed Methodology:
-
Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (SGLT inhibitor) for a defined period.
-
Uptake Assay: A radiolabeled non-metabolizable glucose analog, such as alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells, and uptake is allowed to proceed for a specific time.
-
Measurement: The reaction is stopped, and the cells are washed to remove extracellular substrate. The amount of intracellular radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to inhibit 50% of the SGLT activity, is then determined by fitting the data to a dose-response curve.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of these inhibitors have been characterized in various preclinical species. This compound is a prodrug that is converted to its active form, T-1095A, after oral administration.[2][3] C-glucoside inhibitors are generally characterized by good oral bioavailability and a longer half-life compared to O-glucosides, which are susceptible to enzymatic degradation in the gut.
| Parameter | This compound (in Dogs) | Canagliflozin (in Rats) | Dapagliflozin (in Rats) | Empagliflozin (in Rats) |
| Dose | 10 mg/kg (oral) | 10 mg/kg (oral) | 1 mg/kg (oral) | 10 mg/kg (oral) |
| Cmax | ~483 ng/mL (T-1095A) | ~2000 ng/mL | ~300 ng/mL | ~1500 ng/mL |
| Tmax | ~1-2 hours | ~1 hour | ~0.5-1 hour | ~1 hour |
| t1/2 | Not clearly reported | ~7-8 hours | ~6-7 hours | ~10-12 hours |
| Bioavailability | Not clearly reported | ~90% | ~70% | ~80% |
Note: This table presents a simplified comparison based on data from different preclinical studies and should be interpreted with caution.
Experimental Protocol: Preclinical Pharmacokinetic Study
Detailed Methodology:
-
Animal Dosing: The SGLT inhibitor is administered to fasted animals (e.g., Sprague-Dawley rats or Beagle dogs) at a specific dose via the intended clinical route (typically oral) and also intravenously to determine absolute bioavailability.
-
Blood Collection: Blood samples are collected from a cannulated vein at various time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), terminal half-life (t1/2), and area under the plasma concentration-time curve (AUC), using non-compartmental analysis.
Preclinical Efficacy in Diabetic Animal Models
Both this compound and the newer C-glucoside inhibitors have demonstrated efficacy in lowering blood glucose levels in various animal models of type 2 diabetes.
| Study | Animal Model | Treatment | Key Findings | Reference |
| This compound | Streptozotocin (STZ)-induced diabetic rats | 0.1% this compound in diet for 6 weeks | Significantly lowered blood glucose levels and improved glucose tolerance.[2] | [2] |
| This compound | db/db mice | 0.1% this compound in diet for 12 weeks | Decreased blood glucose and HbA1c levels.[3] | [3] |
| Canagliflozin | Zucker diabetic fatty (ZDF) rats | 10 mg/kg/day for 4 weeks | Significantly reduced plasma glucose and HbA1c. | |
| Dapagliflozin | ZDF rats | 1 mg/kg/day for 8 weeks | Normalized fasting plasma glucose and reduced HbA1c. | |
| Empagliflozin | db/db mice | 10 mg/kg/day for 5 weeks | Markedly reduced blood glucose and HbA1c levels. |
Note: Direct comparison of efficacy is challenging due to variations in study design, animal models, and dosing regimens.
Clinical Development and Conclusion
This compound, despite showing promising preclinical efficacy, did not progress beyond Phase II clinical trials. This was likely due to its non-selective inhibition of SGLT1, which can lead to gastrointestinal side effects.
In contrast, the high selectivity of C-glucoside SGLT2 inhibitors for SGLT2 has translated into a successful clinical development path. Canagliflozin, dapagliflozin, and empagliflozin have undergone extensive clinical trials and are now widely approved for the treatment of type 2 diabetes. Beyond their glucose-lowering effects, these newer inhibitors have demonstrated significant cardiovascular and renal benefits, fundamentally changing the management of type 2 diabetes and its associated complications.[4]
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
Dual SGLT1/SGLT2 Inhibitors: A Comparative Analysis of T-1095 and Successor Compounds
For Researchers, Scientists, and Drug Development Professionals
The co-inhibition of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2) presents a compelling therapeutic strategy for managing metabolic diseases, primarily type 2 diabetes. By targeting both SGLT2 in the kidneys and SGLT1 in the intestine and kidneys, these dual inhibitors offer a multifaceted approach to glycemic control. This guide provides an objective comparison of the pioneering dual inhibitor, T-1095, against its more contemporary counterparts, including sotagliflozin (B1681961), licogliflozin (B608569), and canagliflozin, with a focus on their inhibitory potency supported by experimental data.
Introduction to Dual SGLT1/SGLT2 Inhibition
SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys, while SGLT1 is crucial for glucose absorption in the small intestine and contributes to renal glucose reabsorption.[1] The inhibition of SGLT2 promotes urinary glucose excretion, and the blockade of SGLT1 reduces intestinal glucose uptake and further enhances glucosuria. The synergistic action of dual inhibitors can lead to improved glycemic control, weight loss, and potentially other metabolic benefits. This compound, a derivative of the natural SGLT inhibitor phlorizin, was one of the early synthetic molecules developed to explore this dual-inhibition concept.[1][2] While it demonstrated the potential of this approach, it also faced challenges with selectivity, paving the way for the development of more potent and selective next-generation inhibitors.[1]
Comparative Potency of Dual SGLT1/SGLT2 Inhibitors
The inhibitory potency of these compounds against human SGLT1 and SGLT2 is a critical determinant of their pharmacological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported in vitro IC50 values for this compound and other notable dual SGLT1/SGLT2 inhibitors.
| Compound | SGLT1 IC50 | SGLT2 IC50 | Selectivity (SGLT1/SGLT2) |
| This compound | 22.8 µM[3] | 2.3 µM[3] | ~10-fold for SGLT2 |
| Sotagliflozin (LX-4211) | 36 nM[4][5] | 1.8 nM[4][5] | 20-fold for SGLT2[4][5] |
| Licogliflozin | 20.6 nM[6] | 0.58 nM[6] | >30-fold for SGLT2[6] |
| Canagliflozin | 663 nM[4] | 4.2 nM[4] | ~158-fold for SGLT2[4] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
dot
Experimental Protocols
The determination of IC50 values for SGLT inhibitors typically involves in vitro cell-based assays using cell lines that stably express the human SGLT1 or SGLT2 transporter. Below are representative protocols for such assays.
Protocol 1: Radiolabeled Glucose Uptake Assay
This method measures the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[U-14C]glucopyranoside ([14C]AMG), into cells expressing the target SGLT.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluence.
2. Compound Incubation:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound, sotagliflozin) in the sodium-containing buffer for a defined period (e.g., 15-30 minutes) at 37°C.
3. Glucose Uptake Measurement:
-
A solution containing [14C]AMG is added to each well, and the plate is incubated for a specific time (e.g., 1-2 hours) at 37°C to allow for glucose uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer to remove extracellular radiolabel.
4. Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) or in a sodium-free buffer.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) cells.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
dot
Protocol 2: Fluorescent Glucose Uptake Assay
This non-radioactive alternative utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.
1. Cell Culture and Plating:
-
Human kidney proximal tubule cells (e.g., HK-2), which endogenously express SGLT2, or other suitable cell lines are cultured and plated as described in Protocol 1.
2. Compound Incubation:
-
Cells are washed and incubated with test inhibitors in a sodium-containing buffer as described previously.
3. Glucose Uptake Measurement:
-
A solution of 2-NBDG is added to the wells, and the plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.[7]
-
The uptake is stopped by washing the cells with ice-cold buffer.
4. Data Analysis:
-
The cells are lysed, and the fluorescence of the cell lysate is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[7]
-
Non-specific uptake controls are included as in the radiolabeled assay.
-
IC50 values are calculated from the concentration-response curve.
Discussion and Conclusion
The data clearly demonstrates a significant evolution in the potency and selectivity of dual SGLT1/SGLT2 inhibitors since the development of this compound. While this compound showed a preference for SGLT2 over SGLT1, its inhibitory concentrations were in the micromolar range. In contrast, newer agents like sotagliflozin and licogliflozin exhibit inhibitory potencies in the nanomolar range, representing a several orders of magnitude increase in potency.
Sotagliflozin maintains a modest 20-fold selectivity for SGLT2, positioning it as a true dual inhibitor with significant effects on both transporters.[4][5] Licogliflozin shows a slightly higher selectivity for SGLT2 (>30-fold), while canagliflozin, although often classified as an SGLT2 inhibitor, possesses notable SGLT1 inhibitory activity at therapeutic concentrations, with a selectivity of approximately 158-fold for SGLT2.[4][6]
The progression from this compound to modern dual inhibitors highlights the advancements in medicinal chemistry and our understanding of the structure-activity relationships of SGLT inhibitors. For researchers and drug development professionals, this comparative analysis underscores the importance of optimizing both potency and selectivity to achieve the desired therapeutic profile for dual SGLT1/SGLT2 inhibition. The detailed experimental protocols provided offer a foundation for the continued evaluation and development of novel compounds in this promising class of therapeutics.
dot
References
- 1. Differentiating the Sodium‐Glucose Cotransporter 1 Inhibition Capacity of Canagliflozin vs. Dapagliflozin and Empagliflozin Using Quantitative Systems Pharmacology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Dual SGLT1/SGLT2 Inhibitors: A Comparative Analysis of T-1095 and Successor Compounds
For Researchers, Scientists, and Drug Development Professionals
The co-inhibition of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2) presents a compelling therapeutic strategy for managing metabolic diseases, primarily type 2 diabetes. By targeting both SGLT2 in the kidneys and SGLT1 in the intestine and kidneys, these dual inhibitors offer a multifaceted approach to glycemic control. This guide provides an objective comparison of the pioneering dual inhibitor, T-1095, against its more contemporary counterparts, including sotagliflozin, licogliflozin, and canagliflozin, with a focus on their inhibitory potency supported by experimental data.
Introduction to Dual SGLT1/SGLT2 Inhibition
SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys, while SGLT1 is crucial for glucose absorption in the small intestine and contributes to renal glucose reabsorption.[1] The inhibition of SGLT2 promotes urinary glucose excretion, and the blockade of SGLT1 reduces intestinal glucose uptake and further enhances glucosuria. The synergistic action of dual inhibitors can lead to improved glycemic control, weight loss, and potentially other metabolic benefits. This compound, a derivative of the natural SGLT inhibitor phlorizin, was one of the early synthetic molecules developed to explore this dual-inhibition concept.[1][2] While it demonstrated the potential of this approach, it also faced challenges with selectivity, paving the way for the development of more potent and selective next-generation inhibitors.[1]
Comparative Potency of Dual SGLT1/SGLT2 Inhibitors
The inhibitory potency of these compounds against human SGLT1 and SGLT2 is a critical determinant of their pharmacological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported in vitro IC50 values for this compound and other notable dual SGLT1/SGLT2 inhibitors.
| Compound | SGLT1 IC50 | SGLT2 IC50 | Selectivity (SGLT1/SGLT2) |
| This compound | 22.8 µM[3] | 2.3 µM[3] | ~10-fold for SGLT2 |
| Sotagliflozin (LX-4211) | 36 nM[4][5] | 1.8 nM[4][5] | 20-fold for SGLT2[4][5] |
| Licogliflozin | 20.6 nM[6] | 0.58 nM[6] | >30-fold for SGLT2[6] |
| Canagliflozin | 663 nM[4] | 4.2 nM[4] | ~158-fold for SGLT2[4] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
dot
Experimental Protocols
The determination of IC50 values for SGLT inhibitors typically involves in vitro cell-based assays using cell lines that stably express the human SGLT1 or SGLT2 transporter. Below are representative protocols for such assays.
Protocol 1: Radiolabeled Glucose Uptake Assay
This method measures the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[U-14C]glucopyranoside ([14C]AMG), into cells expressing the target SGLT.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluence.
2. Compound Incubation:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound, sotagliflozin) in the sodium-containing buffer for a defined period (e.g., 15-30 minutes) at 37°C.
3. Glucose Uptake Measurement:
-
A solution containing [14C]AMG is added to each well, and the plate is incubated for a specific time (e.g., 1-2 hours) at 37°C to allow for glucose uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer to remove extracellular radiolabel.
4. Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) or in a sodium-free buffer.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) cells.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
dot
Protocol 2: Fluorescent Glucose Uptake Assay
This non-radioactive alternative utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.
1. Cell Culture and Plating:
-
Human kidney proximal tubule cells (e.g., HK-2), which endogenously express SGLT2, or other suitable cell lines are cultured and plated as described in Protocol 1.
2. Compound Incubation:
-
Cells are washed and incubated with test inhibitors in a sodium-containing buffer as described previously.
3. Glucose Uptake Measurement:
-
A solution of 2-NBDG is added to the wells, and the plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.[7]
-
The uptake is stopped by washing the cells with ice-cold buffer.
4. Data Analysis:
-
The cells are lysed, and the fluorescence of the cell lysate is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[7]
-
Non-specific uptake controls are included as in the radiolabeled assay.
-
IC50 values are calculated from the concentration-response curve.
Discussion and Conclusion
The data clearly demonstrates a significant evolution in the potency and selectivity of dual SGLT1/SGLT2 inhibitors since the development of this compound. While this compound showed a preference for SGLT2 over SGLT1, its inhibitory concentrations were in the micromolar range. In contrast, newer agents like sotagliflozin and licogliflozin exhibit inhibitory potencies in the nanomolar range, representing a several orders of magnitude increase in potency.
Sotagliflozin maintains a modest 20-fold selectivity for SGLT2, positioning it as a true dual inhibitor with significant effects on both transporters.[4][5] Licogliflozin shows a slightly higher selectivity for SGLT2 (>30-fold), while canagliflozin, although often classified as an SGLT2 inhibitor, possesses notable SGLT1 inhibitory activity at therapeutic concentrations, with a selectivity of approximately 158-fold for SGLT2.[4][6]
The progression from this compound to modern dual inhibitors highlights the advancements in medicinal chemistry and our understanding of the structure-activity relationships of SGLT inhibitors. For researchers and drug development professionals, this comparative analysis underscores the importance of optimizing both potency and selectivity to achieve the desired therapeutic profile for dual SGLT1/SGLT2 inhibition. The detailed experimental protocols provided offer a foundation for the continued evaluation and development of novel compounds in this promising class of therapeutics.
dot
References
- 1. Differentiating the Sodium‐Glucose Cotransporter 1 Inhibition Capacity of Canagliflozin vs. Dapagliflozin and Empagliflozin Using Quantitative Systems Pharmacology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: Correlating In Vitro IC50 of T-1095 with In Vivo Efficacy in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sodium-glucose cotransporter (SGLT) inhibitor T-1095 with other relevant alternatives, focusing on the correlation between its in vitro inhibitory potency (IC50) and its in vivo efficacy in preclinical diabetic models. The information is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts.
Executive Summary
This compound is a potent, orally active SGLT inhibitor that has demonstrated significant glucose-lowering effects in animal models of type 2 diabetes. As a dual inhibitor of both SGLT1 and SGLT2, its mechanism of action involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion. This guide presents a comparative analysis of this compound's in vitro inhibitory concentrations against SGLT1 and SGLT2 alongside its observed in vivo efficacy, benchmarked against other prominent SGLT inhibitors such as canagliflozin, dapagliflozin, and empagliflozin (B1684318).
Data Presentation: In Vitro and In Vivo Efficacy Comparison
The following tables summarize the quantitative data for this compound and its competitors, providing a basis for comparing their pharmacological profiles.
Table 1: Comparative In Vitro IC50 Values of SGLT Inhibitors
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | ~200 | ~50 | ~4 |
| Canagliflozin | ~710 | ~2.7 | ~260 |
| Dapagliflozin | ~1400 | ~1.2 | ~1200 |
| Empagliflozin | >1000 | ~3.1 | >300 |
Data compiled from publicly available research.[1]
Table 2: Comparative In Vivo Efficacy of SGLT Inhibitors in Diabetic Animal Models
| Compound | Animal Model | Dose | Key Efficacy Endpoints |
| This compound | db/db mice | 10, 30, 100 mg/kg (single dose) | Dose-dependent reduction in blood glucose and increase in urinary glucose excretion.[2] |
| This compound | db/db mice | 0.1% in diet (12 weeks) | Decreased blood glucose and HbA1c levels, improved glucose intolerance.[2][3] |
| This compound | Neonatally streptozotocin-treated rats | 30, 100 mg/kg (single dose) | Markedly lowered blood glucose levels with a concomitant increase in urinary glucose excretion.[4][5] |
| This compound | Neonatally streptozotocin-treated rats | 0.1% in diet (6 weeks) | Improved hyperglycemia, plasma free fatty acid, and ketone body levels; improved glucose tolerance and insulin (B600854) secretion.[4][5] |
| Canagliflozin | High-fat diet/streptozotocin-induced diabetic rats | Oral gavage (4 weeks) | Effective normalization of several biochemical metabolic parameters.[6] |
| Dapagliflozin | High-fat diet/streptozotocin-induced diabetic rats | Oral gavage (4 weeks) | Effective normalization of several biochemical metabolic parameters.[6] |
| Empagliflozin | Zucker diabetic fatty rats | 1 mg/kg (15 days) | Decreased blood glucose by 36.9% vs. control.[7] |
| Empagliflozin | Zucker diabetic fatty rats | 10, 30 mg/kg/day (6 weeks) | Restored glycemic control, decreased fasting blood glucose by ~40%, and significantly decreased HbA1c.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
In Vitro SGLT Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against SGLT1 and SGLT2.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human SGLT1 or SGLT2.
Materials:
-
HEK293 cell lines expressing hSGLT1 or hSGLT2
-
[14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG) as a non-metabolizable glucose analog
-
Test compounds (e.g., this compound) and control inhibitors
-
Cell culture medium and reagents
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing either hSGLT1 or hSGLT2 in appropriate media and conditions until they reach optimal confluency in 96-well plates.
-
Assay Preparation: On the day of the assay, wash the cells with a sodium-containing buffer.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (positive control) to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Initiate the uptake reaction by adding a solution containing [14C]-AMG to each well.
-
Incubation and Termination: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C. Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [14C]-AMG.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy Study in a Diabetic Animal Model
Objective: To evaluate the in vivo efficacy of a test compound in a relevant animal model of type 2 diabetes.
Animal Model: Streptozotocin (STZ)-induced diabetic mice or rats. This model is established by administering a single intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells, leading to hyperglycemia.[6]
Materials:
-
Male rodents (e.g., C57BL/6J mice or Wistar rats)
-
Streptozotocin (STZ)
-
Citrate buffer
-
Test compound (e.g., this compound) formulated for oral administration
-
Blood glucose meter and strips
-
Metabolic cages for urine collection
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg in mice). Confirm diabetes by measuring fasting blood glucose levels; animals with blood glucose >250 mg/dL are typically considered diabetic.
-
Acclimatization and Grouping: Allow the diabetic animals to stabilize for a period (e.g., one week) and then randomly assign them to treatment groups (vehicle control, and different doses of the test compound).
-
Drug Administration: Administer the test compound or vehicle orally (e.g., via gavage) daily for the duration of the study (e.g., 4-12 weeks).
-
Monitoring of Efficacy Parameters:
-
Blood Glucose: Monitor fasting and/or random blood glucose levels at regular intervals (e.g., weekly).
-
HbA1c: Measure glycated hemoglobin (HbA1c) at the beginning and end of the study to assess long-term glycemic control.
-
Urinary Glucose Excretion: House the animals in metabolic cages at specified time points to collect urine and measure the total amount of glucose excreted over a 24-hour period.
-
Oral Glucose Tolerance Test (OGTT): At the end of the study, perform an OGTT to evaluate improvements in glucose tolerance. This involves administering an oral glucose load after a period of fasting and measuring blood glucose levels at various time points thereafter.[9][10]
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the treatment effects compared to the vehicle control group.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: SGLT1 and SGLT2 signaling in renal glucose reabsorption.
Caption: In Vitro SGLT Inhibition Assay Workflow.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Increase in SGLT1-mediated transport explains renal glucose reabsorption during genetic and pharmacological SGLT2 inhibition in euglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canagliflozin and Dapagliflozin on Diabetes - LKT Labs [lktlabs.com]
- 7. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP Glucose Tolerance Test in Mouse [protocols.io]
- 10. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating In Vitro IC50 of T-1095 with In Vivo Efficacy in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sodium-glucose cotransporter (SGLT) inhibitor T-1095 with other relevant alternatives, focusing on the correlation between its in vitro inhibitory potency (IC50) and its in vivo efficacy in preclinical diabetic models. The information is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts.
Executive Summary
This compound is a potent, orally active SGLT inhibitor that has demonstrated significant glucose-lowering effects in animal models of type 2 diabetes. As a dual inhibitor of both SGLT1 and SGLT2, its mechanism of action involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion. This guide presents a comparative analysis of this compound's in vitro inhibitory concentrations against SGLT1 and SGLT2 alongside its observed in vivo efficacy, benchmarked against other prominent SGLT inhibitors such as canagliflozin, dapagliflozin, and empagliflozin.
Data Presentation: In Vitro and In Vivo Efficacy Comparison
The following tables summarize the quantitative data for this compound and its competitors, providing a basis for comparing their pharmacological profiles.
Table 1: Comparative In Vitro IC50 Values of SGLT Inhibitors
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | ~200 | ~50 | ~4 |
| Canagliflozin | ~710 | ~2.7 | ~260 |
| Dapagliflozin | ~1400 | ~1.2 | ~1200 |
| Empagliflozin | >1000 | ~3.1 | >300 |
Data compiled from publicly available research.[1]
Table 2: Comparative In Vivo Efficacy of SGLT Inhibitors in Diabetic Animal Models
| Compound | Animal Model | Dose | Key Efficacy Endpoints |
| This compound | db/db mice | 10, 30, 100 mg/kg (single dose) | Dose-dependent reduction in blood glucose and increase in urinary glucose excretion.[2] |
| This compound | db/db mice | 0.1% in diet (12 weeks) | Decreased blood glucose and HbA1c levels, improved glucose intolerance.[2][3] |
| This compound | Neonatally streptozotocin-treated rats | 30, 100 mg/kg (single dose) | Markedly lowered blood glucose levels with a concomitant increase in urinary glucose excretion.[4][5] |
| This compound | Neonatally streptozotocin-treated rats | 0.1% in diet (6 weeks) | Improved hyperglycemia, plasma free fatty acid, and ketone body levels; improved glucose tolerance and insulin secretion.[4][5] |
| Canagliflozin | High-fat diet/streptozotocin-induced diabetic rats | Oral gavage (4 weeks) | Effective normalization of several biochemical metabolic parameters.[6] |
| Dapagliflozin | High-fat diet/streptozotocin-induced diabetic rats | Oral gavage (4 weeks) | Effective normalization of several biochemical metabolic parameters.[6] |
| Empagliflozin | Zucker diabetic fatty rats | 1 mg/kg (15 days) | Decreased blood glucose by 36.9% vs. control.[7] |
| Empagliflozin | Zucker diabetic fatty rats | 10, 30 mg/kg/day (6 weeks) | Restored glycemic control, decreased fasting blood glucose by ~40%, and significantly decreased HbA1c.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
In Vitro SGLT Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against SGLT1 and SGLT2.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human SGLT1 or SGLT2.
Materials:
-
HEK293 cell lines expressing hSGLT1 or hSGLT2
-
[14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG) as a non-metabolizable glucose analog
-
Test compounds (e.g., this compound) and control inhibitors
-
Cell culture medium and reagents
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing either hSGLT1 or hSGLT2 in appropriate media and conditions until they reach optimal confluency in 96-well plates.
-
Assay Preparation: On the day of the assay, wash the cells with a sodium-containing buffer.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (positive control) to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Initiate the uptake reaction by adding a solution containing [14C]-AMG to each well.
-
Incubation and Termination: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C. Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [14C]-AMG.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy Study in a Diabetic Animal Model
Objective: To evaluate the in vivo efficacy of a test compound in a relevant animal model of type 2 diabetes.
Animal Model: Streptozotocin (STZ)-induced diabetic mice or rats. This model is established by administering a single intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells, leading to hyperglycemia.[6]
Materials:
-
Male rodents (e.g., C57BL/6J mice or Wistar rats)
-
Streptozotocin (STZ)
-
Citrate buffer
-
Test compound (e.g., this compound) formulated for oral administration
-
Blood glucose meter and strips
-
Metabolic cages for urine collection
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg in mice). Confirm diabetes by measuring fasting blood glucose levels; animals with blood glucose >250 mg/dL are typically considered diabetic.
-
Acclimatization and Grouping: Allow the diabetic animals to stabilize for a period (e.g., one week) and then randomly assign them to treatment groups (vehicle control, and different doses of the test compound).
-
Drug Administration: Administer the test compound or vehicle orally (e.g., via gavage) daily for the duration of the study (e.g., 4-12 weeks).
-
Monitoring of Efficacy Parameters:
-
Blood Glucose: Monitor fasting and/or random blood glucose levels at regular intervals (e.g., weekly).
-
HbA1c: Measure glycated hemoglobin (HbA1c) at the beginning and end of the study to assess long-term glycemic control.
-
Urinary Glucose Excretion: House the animals in metabolic cages at specified time points to collect urine and measure the total amount of glucose excreted over a 24-hour period.
-
Oral Glucose Tolerance Test (OGTT): At the end of the study, perform an OGTT to evaluate improvements in glucose tolerance. This involves administering an oral glucose load after a period of fasting and measuring blood glucose levels at various time points thereafter.[9][10]
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the treatment effects compared to the vehicle control group.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: SGLT1 and SGLT2 signaling in renal glucose reabsorption.
Caption: In Vitro SGLT Inhibition Assay Workflow.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Increase in SGLT1-mediated transport explains renal glucose reabsorption during genetic and pharmacological SGLT2 inhibition in euglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canagliflozin and Dapagliflozin on Diabetes - LKT Labs [lktlabs.com]
- 7. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP Glucose Tolerance Test in Mouse [protocols.io]
- 10. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemical T-1095: A Comprehensive Safety and Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of the laboratory chemical designated as T-1095, focusing on safety, logistical planning, and operational excellence. While specific public data for a chemical with the exact designation "this compound" is not available, this document outlines the standard best practices for the disposal of analogous laboratory chemicals, drawing from established safety protocols.
Core Safety and Handling Data
Prior to initiating any disposal protocol, it is crucial to be familiar with the fundamental safety and handling properties of the substance. The following table summarizes key data points that should be determined for this compound before proceeding with disposal.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid / Liquid / Gas | Determines the type of containment and handling procedures required. |
| pH | Acidic / Neutral / Basic | Critical for waste stream segregation to prevent violent reactions. Acids and bases should be stored separately.[1] |
| Flash Point | < 60°C (Flammable) / > 60°C (Combustible) | Indicates the risk of fire and explosion. Flammable wastes require storage in a flammable-safe cabinet and away from ignition sources.[2] |
| Reactivity | Stable / Water-Reactive / Air-Reactive | Determines necessary precautions to prevent dangerous reactions during storage and disposal. Water-reactive substances must be kept dry.[1] |
| Toxicity | Acutely Toxic / Chronic Toxin / Non-Toxic | Dictates the level of personal protective equipment (PPE) required and whether the waste is considered acutely hazardous under EPA regulations.[1] |
| Personal Exposure Limits | Threshold Limit Value (TLV) / Permissible Exposure Limit (PEL) | Defines the maximum concentration to which a worker can be exposed, guiding ventilation and containment requirements. |
Experimental Protocol: Waste Characterization and Neutralization
For novel or uncharacterized substances like this compound, a preliminary waste characterization is a critical step. This protocol outlines a general procedure for preparing the waste for disposal.
Objective: To safely characterize and prepare a sample of this compound waste for compliant disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (Nitrile rubber recommended, minimum 0.11mm thickness), lab coat.[3]
-
pH indicator strips or calibrated pH meter.
-
Appropriate neutralizing agents (e.g., sodium bicarbonate for acids, citric acid for bases).
-
Designated hazardous waste container with a tightly fitting cap.[1]
-
Hazardous waste labels.[4]
-
Secondary containment bin.[4]
Procedure:
-
Don Appropriate PPE: Before handling this compound, ensure all required personal protective equipment is worn correctly.
-
Segregate the Waste Stream: At the point of generation, determine if this compound is a halogenated or non-halogenated solvent, an aqueous solution, or a solid. Do not mix incompatible waste streams.[1][2]
-
Characterize the Waste:
-
For liquid waste, use a pH strip or meter to determine its corrosivity.
-
Consult the Safety Data Sheet (SDS) or internal safety protocols to understand its reactivity and toxicity.
-
-
Neutralization (if required and safe to do so):
-
If the waste is a simple acidic or basic solution and you are trained to do so, carefully neutralize it. For example, slowly add sodium hydroxide (B78521) solution to an acidic waste until the pH is near neutral.[1] This should only be performed by trained personnel.
-
-
Containerize the Waste:
-
Label the Container:
-
Store the Waste:
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) office to schedule a waste pickup.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal of Empty Containers and Contaminated Labware
Proper disposal extends to the containers and labware that have come into contact with this compound.
-
Empty Containers: Containers that held acutely hazardous chemicals must be triple-rinsed with a suitable solvent.[1][4] This rinsate must be collected and disposed of as hazardous waste.[1][4] After triple-rinsing, the container can often be disposed of as regular trash, though institutional policies may vary.[4]
-
Contaminated Labware: Labware contaminated with toxic substances should be packaged in an appropriate container and labeled as "Hazardous Waste," with the contaminating chemical listed.[4] For labware contaminated with less hazardous materials, decontamination may be possible before disposal as normal trash.[5]
By adhering to these rigorous safety and disposal protocols, researchers can ensure a safe laboratory environment and maintain full compliance with environmental regulations, thereby building a culture of safety that extends beyond the product itself. Always consult your institution's specific chemical hygiene plan and Environmental Health and Safety office for guidance.[1]
References
Navigating the Disposal of Laboratory Chemical T-1095: A Comprehensive Safety and Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of the laboratory chemical designated as T-1095, focusing on safety, logistical planning, and operational excellence. While specific public data for a chemical with the exact designation "this compound" is not available, this document outlines the standard best practices for the disposal of analogous laboratory chemicals, drawing from established safety protocols.
Core Safety and Handling Data
Prior to initiating any disposal protocol, it is crucial to be familiar with the fundamental safety and handling properties of the substance. The following table summarizes key data points that should be determined for this compound before proceeding with disposal.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid / Liquid / Gas | Determines the type of containment and handling procedures required. |
| pH | Acidic / Neutral / Basic | Critical for waste stream segregation to prevent violent reactions. Acids and bases should be stored separately.[1] |
| Flash Point | < 60°C (Flammable) / > 60°C (Combustible) | Indicates the risk of fire and explosion. Flammable wastes require storage in a flammable-safe cabinet and away from ignition sources.[2] |
| Reactivity | Stable / Water-Reactive / Air-Reactive | Determines necessary precautions to prevent dangerous reactions during storage and disposal. Water-reactive substances must be kept dry.[1] |
| Toxicity | Acutely Toxic / Chronic Toxin / Non-Toxic | Dictates the level of personal protective equipment (PPE) required and whether the waste is considered acutely hazardous under EPA regulations.[1] |
| Personal Exposure Limits | Threshold Limit Value (TLV) / Permissible Exposure Limit (PEL) | Defines the maximum concentration to which a worker can be exposed, guiding ventilation and containment requirements. |
Experimental Protocol: Waste Characterization and Neutralization
For novel or uncharacterized substances like this compound, a preliminary waste characterization is a critical step. This protocol outlines a general procedure for preparing the waste for disposal.
Objective: To safely characterize and prepare a sample of this compound waste for compliant disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (Nitrile rubber recommended, minimum 0.11mm thickness), lab coat.[3]
-
pH indicator strips or calibrated pH meter.
-
Appropriate neutralizing agents (e.g., sodium bicarbonate for acids, citric acid for bases).
-
Designated hazardous waste container with a tightly fitting cap.[1]
-
Hazardous waste labels.[4]
-
Secondary containment bin.[4]
Procedure:
-
Don Appropriate PPE: Before handling this compound, ensure all required personal protective equipment is worn correctly.
-
Segregate the Waste Stream: At the point of generation, determine if this compound is a halogenated or non-halogenated solvent, an aqueous solution, or a solid. Do not mix incompatible waste streams.[1][2]
-
Characterize the Waste:
-
For liquid waste, use a pH strip or meter to determine its corrosivity.
-
Consult the Safety Data Sheet (SDS) or internal safety protocols to understand its reactivity and toxicity.
-
-
Neutralization (if required and safe to do so):
-
If the waste is a simple acidic or basic solution and you are trained to do so, carefully neutralize it. For example, slowly add sodium hydroxide solution to an acidic waste until the pH is near neutral.[1] This should only be performed by trained personnel.
-
-
Containerize the Waste:
-
Label the Container:
-
Store the Waste:
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) office to schedule a waste pickup.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal of Empty Containers and Contaminated Labware
Proper disposal extends to the containers and labware that have come into contact with this compound.
-
Empty Containers: Containers that held acutely hazardous chemicals must be triple-rinsed with a suitable solvent.[1][4] This rinsate must be collected and disposed of as hazardous waste.[1][4] After triple-rinsing, the container can often be disposed of as regular trash, though institutional policies may vary.[4]
-
Contaminated Labware: Labware contaminated with toxic substances should be packaged in an appropriate container and labeled as "Hazardous Waste," with the contaminating chemical listed.[4] For labware contaminated with less hazardous materials, decontamination may be possible before disposal as normal trash.[5]
By adhering to these rigorous safety and disposal protocols, researchers can ensure a safe laboratory environment and maintain full compliance with environmental regulations, thereby building a culture of safety that extends beyond the product itself. Always consult your institution's specific chemical hygiene plan and Environmental Health and Safety office for guidance.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
